molecular formula C11H10O4 B180561 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid CAS No. 160648-26-0

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B180561
CAS No.: 160648-26-0
M. Wt: 206.19 g/mol
InChI Key: WNQUXRWZRJWTBX-QPJJXVBHSA-N
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Description

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQUXRWZRJWTBX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442415
Record name 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160648-26-0
Record name 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a valuable bifunctional organic compound, serving as a critical linker and building block in medicinal chemistry, materials science, and polymer synthesis. Its structure incorporates a rigid phenyl ring functionalized with a carboxylic acid and a methyl acrylate moiety in a para arrangement. This unique architecture allows for orthogonal chemical modifications, making it an attractive scaffold for creating complex molecules. This guide provides an in-depth analysis of the principal synthetic routes for this target molecule, focusing on the Wittig olefination and the Heck cross-coupling reaction. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific application.

Introduction and Molecular Profile

The target molecule, systematically named 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid , possesses a defined stereochemistry at the carbon-carbon double bond, with the (E)-isomer being the thermodynamically more stable and typically desired product. Its utility stems from the two distinct functional groups: the carboxylic acid, which can participate in amide bond formation, esterification, or serve as a coordination site; and the α,β-unsaturated ester (methyl acrylate group), which can undergo Michael addition, polymerization, or saponification.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueReference
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid[1]
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
CAS Number 160648-26-0[1]
Appearance Expected to be a white to off-white solid
Canonical SMILES COC(=O)C=CC1=CC=C(C=C1)C(=O)O[1]

Retrosynthetic Analysis

The key strategic bond disconnection for the synthesis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is the olefinic double bond. This retrosynthetic approach logically leads to two powerful and widely adopted carbon-carbon bond-forming reactions.

Retrosynthesis cluster_wittig Wittig Disconnection cluster_heck Heck Disconnection Target This compound Aldehyde 4-Formylbenzoic acid Target->Aldehyde Wittig Ylide Methyl (triphenylphosphoranylidene)acetate Target->Ylide Wittig ArylHalide 4-Halobenzoic acid (X=I, Br) Target->ArylHalide Heck Acrylate Methyl acrylate Target->Acrylate Heck

Caption: Retrosynthetic pathways for the target molecule.

Primary Synthetic Methodologies

The Wittig Olefination Route

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide.[2][3] For our target, this translates to the condensation of 4-formylbenzoic acid with methyl (triphenylphosphoranylidene)acetate.

Principle and Rationale: The choice of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is crucial. The electron-withdrawing ester group delocalizes the negative charge on the carbanion, making the ylide less reactive but more stable. This stability favors the formation of the thermodynamically preferred (E)-alkene, which is the desired isomer for our target molecule.[4] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[5]

Reaction Mechanism: The mechanism proceeds through a [2+2] cycloaddition between the ylide and the aldehyde, forming a transient oxaphosphetane intermediate. This four-membered ring then collapses, yielding the alkene and triphenylphosphine oxide.

Wittig_Mechanism R1 4-Formylbenzoic acid Int1 Oxaphosphetane Intermediate R1->Int1 R2 Methyl (triphenylphosphoranylidene)acetate R2->Int1 + P1 Target Molecule Int1->P1 Fragmentation P2 Triphenylphosphine Oxide Int1->P2 +

Caption: The mechanism of the Wittig olefination reaction.

Detailed Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylbenzoic acid (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Solvent Addition: Add anhydrous toluene (or THF) via cannula to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 12-24 hours, or heat to 60-80 °C to expedite the reaction. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification:

    • The primary challenge is the removal of the triphenylphosphine oxide byproduct.[3]

    • Add diethyl ether to the crude residue and stir. Triphenylphosphine oxide has limited solubility and may precipitate, allowing for removal by filtration.

    • Dissolve the remaining residue in a suitable solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to extract the acidic product into the aqueous layer.

    • Separate the layers. Carefully acidify the aqueous layer with 1M HCl until the product precipitates out.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Heck Cross-Coupling Route

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming substituted alkenes by coupling aryl halides with alkenes.[6] This route involves the reaction of a 4-halobenzoic acid (preferably 4-iodobenzoic or 4-bromobenzoic acid) with methyl acrylate.

Principle and Rationale: The Heck reaction offers excellent functional group tolerance and typically provides high stereoselectivity for the (E)-isomer.[6] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of base, solvent, and ligand (if used) is critical for achieving high yields and preventing side reactions.

Catalytic Cycle: The cycle involves three key steps: (a) Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) species, (b) Migratory insertion of the alkene into the aryl-palladium bond, and (c) β-hydride elimination to release the alkene product and form a palladium-hydride species, which is then reduced back to Pd(0) by the base.

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene Alkene Complex pd2_aryl->pd2_alkene + Alkene pd2_inserted Insertion Product pd2_alkene->pd2_inserted Migratory Insertion pd_hydride H-Pd(II)L₂-X pd2_inserted->pd_hydride β-Hydride Elimination (- Product) pd_hydride->pd0 Reductive Elimination (+ Base-HX)

Caption: The catalytic cycle of the Heck reaction.

Detailed Experimental Protocol:

  • Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-iodobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable ligand such as triphenylphosphine (PPh₃, 2-10 mol%).

  • Reagent Addition: Add methyl acrylate (1.5-2.0 eq) followed by an anhydrous solvent such as DMF or acetonitrile.

  • Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling, dilute the mixture with water and ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • As with the Wittig route, extract the acidic product into an aqueous basic solution (e.g., NaHCO₃), wash the organic layer to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the product.

    • Collect the solid by filtration and dry. Recrystallization or flash column chromatography can be employed for further purification if necessary.

Comparative Analysis of Synthetic Routes

FeatureWittig Olefination RouteHeck Cross-Coupling Route
Starting Materials 4-Formylbenzoic acid, stabilized ylide4-Halobenzoic acid, methyl acrylate[7]
Key Reagents Phosphorus ylidePalladium catalyst, base, optional ligand[6]
Reaction Temperature Room temperature to moderate heatElevated temperatures (80-120 °C)
Atmosphere Often requires inert atmosphereStrictly inert atmosphere required
Stereoselectivity Good to excellent for (E)-isomer with stabilized ylides[4]Excellent for (E)-isomer[6]
Byproducts Triphenylphosphine oxide (stoichiometric)Stoichiometric amount of amine hydrohalide salt
Purification Can be challenging due to triphenylphosphine oxide removalRequires removal of residual palladium catalyst
Atom Economy Lower, due to the large phosphine oxide byproductHigher, as it is a catalytic process

Product Characterization

Confirmation of the final product's structure and purity is achieved through standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the benzoic acid ring (two doublets).- Vinylic protons (two doublets, with a large coupling constant, J ≈ 16 Hz, confirming trans geometry).- Methoxy protons (singlet, ~3.8 ppm).- Carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR - Carbonyl carbons for the ester and carboxylic acid (~167 ppm and ~172 ppm).- Aromatic and vinylic carbons in their respective regions.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretches for the acid and ester (~1680-1720 cm⁻¹).- C=C stretch for the alkene (~1640 cm⁻¹).- C-O stretch for the ester (~1170-1280 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass (m/z = 206.0579 for [M]⁺).[1]

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methyl Acrylate: Is a flammable liquid and a lachrymator.[7]

  • Phosphorus Ylides/Precursors: Methyl bromoacetate is toxic and a lachrymator. Triphenylphosphine is an irritant.

  • Palladium Catalysts: Can be toxic and may be pyrophoric. Handle under an inert atmosphere.

  • Bases: Triethylamine and other amine bases are corrosive and have strong odors.

  • Product: The final product is expected to cause skin and eye irritation and may cause respiratory irritation.[1]

Conclusion

The synthesis of this compound can be reliably achieved through both the Wittig olefination and the Heck cross-coupling reaction. The Wittig reaction offers milder conditions but presents a significant challenge in the removal of the stoichiometric triphenylphosphine oxide byproduct. The Heck reaction , while requiring higher temperatures and an inert atmosphere, is often more atom-economical and scalable, with purification focused on removing catalytic amounts of palladium. The choice between these robust methods will depend on the specific laboratory capabilities, scale of the synthesis, and cost considerations of the starting materials. Both pathways reliably deliver the desired (E)-isomer, a critical feature for its application as a well-defined molecular building block.

References

  • PubChem. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • University of California, Irvine. A Solvent Free Wittig Reaction. Available from: [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Barnard College, Columbia University. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • PubChem. 4-(3-Methoxypropyl)benzoic acid. Available from: [Link]

  • PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Available from: [Link]

  • PubChemLite. 4-(3-methoxy-3-oxopropyl)benzoic acid (C11H12O4). Available from: [Link]

  • ChemBK. 4-Methoxy-3-(3-methoxypropoxyl)benzoic acid. Available from: [Link]

  • ResearchGate. Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • National Institutes of Health. 3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. Available from: [Link]

  • Wikipedia. Methyl acrylate. Available from: [Link]

  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available from: [Link]

  • Organic Syntheses Procedure. PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Available from: [Link]

  • Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Available from: [Link]

  • Google Patents. US4014925A - Process for preparing methyl acrylate or mixtures of methyl acrylate and acrylic acid.
  • Google Patents. KR20210153093A - Acid-catalyzed synthesis of methyl acrylate from acrylic acid and methanol.
  • PubChem. 4-Chlorobenzoic Acid. Available from: [Link]

  • Scientific & Academic Publishing. Synthesis of Methylacrylate and Acrylic Acid Copolymers and Their Application as Materials for Restoration. Available from: [Link]

  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link]

  • PubChemLite. (e)-4-(3-(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural attributes, predicted lipophilicity, acidity, and solubility of the compound. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, including pKa, the partition coefficient (logP), and thermodynamic solubility. The interplay between these properties and their collective impact on drug discovery and development are discussed, offering a holistic view of the compound's pharmaceutical potential.

Introduction and Compound Overview

This compound, also known by its IUPAC name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid, is a bifunctional organic molecule.[1] It incorporates a benzoic acid moiety, a common feature in many pharmacologically active compounds, and a methyl acrylate substituent. This structure presents two key functional groups: a carboxylic acid capable of acting as a hydrogen bond donor and accepting a negative charge, and a methyl ester group which is a hydrogen bond acceptor.

The characterization of its physicochemical properties is a foundational step in any drug development pipeline. Parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility are not merely data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties allows scientists to predict a molecule's behavior in biological systems, guide formulation strategies, and anticipate potential liabilities. This guide serves as a practical resource for both understanding the predicted properties of this molecule and applying robust methodologies for their experimental validation.

Compound Identification and Structural Properties

A clear identification of the molecule is paramount for consistency in research and data traceability.

IdentifierValueSource
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acidPubChem[1]
Molecular Formula C₁₁H₁₀O₄PubChem[1]
Molecular Weight 206.19 g/mol PubChem[1]
Canonical SMILES COC(=O)C=CC1=CC=C(C=C1)C(=O)OPubChem[1]
InChIKey WNQUXRWZRJWTBX-QPJJXVBHSA-NPubChem[1]
CAS Number 160648-26-0PubChem[1]

Core Physicochemical Properties: A Predictive Analysis

Prior to undertaking resource-intensive experimental work, computational models provide valuable estimates of a compound's properties. These predictions are instrumental in early-stage discovery for filtering large libraries of compounds.

PropertyPredicted ValueImplication in Drug Development
XLogP3 2.1Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive partitioning into lipid bilayers.[1]
Hydrogen Bond Donors 1Compliant with common guidelines for oral bioavailability (e.g., Lipinski's Rule of 5).[1]
Hydrogen Bond Acceptors 4Compliant with common guidelines for oral bioavailability.[1]
Rotatable Bonds 4Suggests a moderate degree of conformational flexibility, which can influence binding to target proteins.
Topological Polar Surface Area (TPSA) 63.6 ŲSuggests good potential for oral absorption and cell permeability.[1]

Based on these computed values, this compound exhibits characteristics consistent with "drug-likeness" and is compliant with Lipinski's Rule of 5, making it a promising candidate for further investigation.[2]

Experimental Determination of Key Physicochemical Parameters

While predictions are useful, experimental data is the gold standard for accurate characterization. The following sections detail robust protocols for determining the pKa, logP, and solubility.

Acidity (pKa) Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For this compound, the carboxylic acid group is the primary acidic center. Its pKa will dictate the compound's charge state at a given pH, which profoundly affects solubility, receptor interaction, and membrane transport.[3][4]

Causality Behind Experimental Choices: Potentiometric titration is chosen for its reliability and direct measurement of pH changes upon addition of a titrant.[3] This method allows for the precise determination of the half-equivalence point, where pH equals the pKa, as described by the Henderson-Hasselbalch equation.[3]

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH) in deionized water.

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the compound in a suitable volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Instrument Calibration:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the temperature of the experiment.[3]

  • Titration Procedure:

    • Place the beaker containing the dissolved compound on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

    • Begin stirring to ensure homogeneity.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (often found by taking the first derivative of the plot).

    • The pKa is the pH value at the half-equivalence point (Veq / 2).[3]

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Standardized 0.1 M NaOH E Titrate with NaOH, Record (Volume, pH) A->E B Accurately Weigh Compound C Dissolve Compound in Co-solvent/Water C->E D Calibrate pH Meter D->E F Plot pH vs. Volume E->F G Determine Equivalence Point (Veq) F->G H Calculate pKa at Veq / 2 G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) by Shake-Flask Method

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[2] It is typically measured as the partition coefficient (logP) between n-octanol and water. The shake-flask method, though labor-intensive, remains the "gold standard" for its accuracy.[5][6]

Causality Behind Experimental Choices: n-Octanol is used as the organic phase because its properties are believed to be a reasonable surrogate for the lipid bilayers of cell membranes. Pre-saturating each phase with the other is a critical step to prevent volume changes during the experiment, ensuring the system is at equilibrium and the measured concentrations are accurate.[7]

Experimental Protocol: Shake-Flask Method

  • Solvent Preparation:

    • Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 2.0, at least 2 units below the expected pKa).

    • Mix equal volumes of n-octanol and the prepared buffer in a separatory funnel. Shake vigorously and allow the layers to separate completely. This creates pre-saturated n-octanol and pre-saturated buffer.

  • Partitioning:

    • Accurately prepare a stock solution of the compound in pre-saturated n-octanol.

    • In a suitable vessel (e.g., a glass vial), combine a precise volume of the stock solution with a precise volume of the pre-saturated buffer (e.g., 2 mL of each).

    • Seal the vessel and shake it gently on a mechanical shaker for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.[8]

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.[5]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol phase and the aqueous buffer phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • The final value is expressed as its logarithm: logP = log₁₀(P)

LogP_Determination_Workflow A Prepare Pre-saturated n-Octanol & Buffer B Dissolve Compound in n-Octanol Phase A->B C Mix Octanol & Buffer Phases A->C B->C D Shake to Equilibrium (e.g., 24h) C->D E Centrifuge for Phase Separation D->E F Quantify Compound in Each Phase via HPLC E->F G Calculate logP = log([Octanol]/[Buffer]) F->G

Caption: Shake-flask workflow for experimental logP determination.

Aqueous Solubility Determination

Aqueous solubility is a prerequisite for absorption and is one of the most significant challenges in drug development.[10][11] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for biopharmaceutical characterization.[6][10]

Causality Behind Experimental Choices: This protocol measures thermodynamic equilibrium solubility, which represents the true saturation point of the compound and is crucial for developing formulations.[12] Using a buffer at a physiologically relevant pH (e.g., 7.4) provides data that is more predictive of in vivo behavior. The 24-48 hour incubation period is necessary to ensure that the dissolution process has reached a true equilibrium between the solid and dissolved states.[8]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

  • Preparation:

    • Prepare a buffer solution at the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (24-48 hours) to allow the system to reach equilibrium.[8]

  • Phase Separation:

    • After equilibration, the suspension must be clarified to separate the dissolved compound from the undissolved solid. This can be done by either:

      • Centrifugation: Spin the vial at high speed to pellet the solid material.

      • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.[12]

  • Quantification:

    • Carefully take a known volume of the clear supernatant or filtrate.

    • Dilute the sample with a suitable mobile phase or solvent.

    • Determine the concentration using a validated analytical method like HPLC-UV, comparing the result to a standard curve of known concentrations.

  • Result Expression:

    • The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or molarity (e.g., µM).

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of the compound and for quantifying its concentration in the experimental assays described above.[9][13] For an aromatic carboxylic acid like the topic compound, a reversed-phase HPLC method is typically effective.[14]

Proposed Starting HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Justification: The C18 stationary phase provides hydrophobic retention. The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. A gradient elution is suitable for ensuring the compound elutes with a reasonable retention time and sharp peak shape.[13]

Synthesis of Properties: Implications for Drug Development

The physicochemical profile of this compound provides critical insights for its development as a potential therapeutic agent.

Drug_Development_Implications Properties Physicochemical Properties pKa (Acidity) logP (Lipophilicity) Solubility ADME ADME Profile Properties:pka->ADME Affects Absorption & Excretion Properties:logp->ADME Governs Membrane Permeability (A, D) Properties:sol->ADME Rate-Limiting for Absorption (A) Formulation Formulation Properties:pka->Formulation Dictates Salt Selection & pH of Formulation Properties:sol->Formulation Defines Maximum Dose & Delivery Method Target Target Binding Properties:pka->Target Influences Ionization State in Binding Pocket

Caption: Interplay of physicochemical properties and their impact on drug development.

  • Absorption: With a predicted logP of 2.1 and a TPSA of 63.6 Ų, the compound is expected to have good passive membrane permeability. However, its absorption will likely be pH-dependent. In the low pH of the stomach, the carboxylic acid will be protonated and neutral, favoring absorption. In the higher pH of the intestine, it will be ionized, which may decrease permeability but increase solubility.

  • Distribution: The balanced logP suggests the compound is unlikely to excessively accumulate in adipose tissue, which can be a cause of long half-lives and toxicity.

  • Formulation: The compound's solubility will be a key consideration. Due to the acidic pKa, solubility will be significantly higher at neutral or basic pH compared to acidic pH. This opens up possibilities for formulation strategies, such as the development of a sodium salt form to enhance dissolution and bioavailability.[6]

  • Target Engagement: The molecule's ability to act as both a hydrogen bond donor (via the carboxylic acid) and acceptor (via the carboxyl and ester oxygens) provides multiple points for potential interaction with a biological target. The ionization state, governed by the pKa, will be critical for any ionic interactions within a protein binding site.

Conclusion

This compound presents a promising physicochemical profile for drug discovery, characterized by its compliance with Lipinski's Rule of 5 based on computational predictions. Its key features—an acidic carboxylic acid group, balanced lipophilicity, and moderate polar surface area—are defining characteristics that will govern its ultimate success as a therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, a necessary step to transition this molecule from a chemical entity to a potential pharmaceutical asset.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. PubChem. Retrieved from [Link]

  • Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]

  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

  • University of the West Indies. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methoxypropyl)benzoic acid. PubChem. Retrieved from [Link]

  • Vervoort, N., et al. (2003). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]

  • Desamero, R. Z. B., et al. (2017). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate. Retrieved from [Link]

  • Vistulu, D., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

Sources

"4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid CAS number and structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid

This guide provides a comprehensive technical overview of 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid, a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid is a derivative of cinnamic acid, featuring a carboxylic acid group at the para-position of the phenyl ring and a methyl ester at the terminus of the acrylate chain. The (E)-isomer, where the substituents on the double bond are on opposite sides, is the most common and thermodynamically stable form. This specific arrangement provides a rigid, conjugated spacer between two distinct functional groups, making it a highly valuable building block in multi-step organic synthesis.

The definitive identifiers and computed physicochemical properties for this compound are summarized below. This data is crucial for experimental design, including solvent selection, reaction monitoring via chromatography, and theoretical modeling.

Table 1: Compound Identifiers and Properties

Identifier/Property Value Source
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid [PubChem][1]
CAS Number 160648-26-0 [PubChem][1]
Alternate CAS 115974-97-5 [PubChem][1]
Molecular Formula C₁₁H₁₀O₄ [PubChem][1]
Molecular Weight 206.19 g/mol [PubChem][1]
Canonical SMILES COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O [PubChem][1]
InChIKey WNQUXRWZRJWTBX-QPJJXVBHSA-N [PubChem][1]
XLogP3 2.1 [PubChem][1]
Hydrogen Bond Donor Count 1 [PubChem][1]
Hydrogen Bond Acceptor Count 4 [PubChem][1]
Rotatable Bond Count 4 [PubChem][1]

| Topological Polar Surface Area | 63.6 Ų | [PubChem][1] |

Synthesis and Mechanistic Insight

The synthesis of this compound is most reliably achieved through modern cross-coupling reactions, which offer high yields and stereochemical control. The two most prominent methods are the Heck reaction and the Wittig reaction.

Recommended Synthetic Protocol: The Heck Reaction

The Palladium-catalyzed Heck reaction is the preferred industrial and laboratory-scale method for this transformation. It involves the coupling of an aryl halide with an alkene, in this case, 4-iodobenzoic acid with methyl acrylate. This method is advantageous due to the commercial availability of the starting materials and the high stereoselectivity for the desired (E)-isomer.

Reaction Scheme: 4-Iodobenzoic Acid + Methyl Acrylate → 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid

Causality in Experimental Design:

  • Catalyst: A Palladium(II) source like Palladium(II) acetate is used as a pre-catalyst. In the presence of a phosphine ligand (e.g., triphenylphosphine) and a base, it is reduced in situ to the active Pd(0) species that drives the catalytic cycle.

  • Base: An organic base such as triethylamine (Et₃N) is crucial. It serves to neutralize the hydriodic acid (HI) generated during the reaction, preventing side reactions and regenerating the Pd(0) catalyst for the next cycle.[2]

  • Solvent: A polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the high temperatures (typically 80-140 °C) required for efficient coupling.[3][4]

  • Stereoselectivity: The reaction mechanism inherently favors the formation of the trans or (E)-alkene, which minimizes steric hindrance in the key migratory insertion and beta-hydride elimination steps of the catalytic cycle.

Detailed Experimental Protocol:

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-iodobenzoic acid (1.0 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous NMP to dissolve the solids. Subsequently, add methyl acrylate (1.5 eq) and triethylamine (2.0 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodobenzoic acid is consumed (typically 4-8 hours).

  • Workup and Isolation: Cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid. This will protonate the carboxylate and precipitate the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Diagram of Synthetic Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Charge flask with 4-iodobenzoic acid, Pd(OAc)₂, PPh₃ AddSolvents 2. Add NMP, methyl acrylate, and triethylamine under N₂ Setup->AddSolvents Heat 3. Heat to 100°C AddSolvents->Heat Monitor 4. Monitor by TLC Heat->Monitor Quench 5. Cool and quench with 1M HCl Monitor->Quench Filter 6. Filter crude product Quench->Filter Recrystallize 7. Recrystallize Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Heck Reaction Workflow.

Alternative Synthetic Route: The Wittig Reaction

An alternative, powerful method for alkene synthesis is the Wittig reaction.[5] This route involves the reaction of 4-formylbenzoic acid with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate.[6] The strong thermodynamic driving force—formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide—ensures a high conversion to the product.[7] This method is also highly selective for the (E)-isomer due to the use of a stabilized ylide.[6]

Spectroscopic Characterization (Predicted)

While experimental spectra should always be acquired for confirmation, the structure of 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid allows for a reliable prediction of its key spectroscopic features.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Two doublets in the aromatic region (~7.6-8.1 ppm). They will appear as an AA'BB' system due to the para-substitution. The protons ortho to the carboxylic acid will be further downfield.

    • Vinyl Protons: Two doublets in the alkene region (~6.5 and ~7.7 ppm). A large coupling constant (J ≈ 16 Hz) is expected, which is characteristic of a trans (E) configuration.

    • Methoxy Protons: A sharp singlet at ~3.8 ppm, integrating to 3 protons.

    • Carboxylic Acid Proton: A broad singlet, typically >12 ppm, which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons: Two signals in the downfield region (~166-172 ppm) corresponding to the ester and carboxylic acid carbons.

    • Aromatic & Vinyl Carbons: Multiple signals between ~118-145 ppm.

    • Methoxy Carbon: A signal around ~52 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ for the carboxylic acid O-H.

    • C=O Stretch: Two distinct, strong absorptions. One around 1710-1730 cm⁻¹ for the α,β-unsaturated ester and another around 1680-1700 cm⁻¹ for the aromatic carboxylic acid.

    • C=C Stretch: Absorptions around 1640 cm⁻¹ (alkene) and ~1600 cm⁻¹ (aromatic).

    • C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

Applications in Drug Development and Materials Science

The utility of this compound stems from its bifunctional nature. The carboxylic acid and methyl ester groups offer two chemically distinct handles for further elaboration, while the rigid, conjugated core provides a well-defined spatial orientation.

Intermediate for Pharmaceutical Synthesis

This molecule is a documented intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Patent literature reveals its use as a key building block for:

  • 6-Aminoisoquinoline Compounds: These scaffolds are investigated for various therapeutic targets.[8]

  • HDAC Inhibitors: Histone deacetylase inhibitors are a class of compounds explored for cancer therapy.[8]

  • PGD2 Receptor Antagonists: These are developed for the treatment of inflammatory diseases.[8]

The synthetic strategy often involves first modifying the carboxylic acid (e.g., via amide coupling) and then hydrolyzing the methyl ester to reveal a second carboxylic acid for another transformation, or vice versa. This orthogonal reactivity is a cornerstone of modern medicinal chemistry.

Bifunctional Linker and Monomer

Beyond pharmaceuticals, the compound serves as an excellent bifunctional linker or monomer in materials science. The rigid backbone is ideal for creating well-ordered structures in polymers, metal-organic frameworks (MOFs), or liquid crystals. The two functional groups can be used to connect different molecular units or to anchor the molecule to a surface.

Diagram of Application Logic:

G cluster_handles Reactive Sites cluster_reactions Chemical Transformations cluster_applications Final Applications Compound 4-[(E)-3-methoxy-3-oxoprop-1-enyl] benzoic acid Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl Ester Methyl Ester (-COOMe) Compound->Ester AmideCoupling Amide Coupling (Peptide Synthesis) Carboxyl->AmideCoupling Esterification Esterification Carboxyl->Esterification Saponification Ester Hydrolysis (Saponification) Ester->Saponification Reduction Reduction to Alcohol Ester->Reduction APIs Pharmaceuticals (APIs) AmideCoupling->APIs Polymers Specialty Polymers Esterification->Polymers Saponification->APIs MOFs MOF Linkers Reduction->MOFs

Caption: Role as a Bifunctional Building Block.

Safety and Handling

As a laboratory chemical, 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid should be handled with appropriate care.

  • GHS Hazard Statements: According to data aggregated by the European Chemicals Agency (ECHA), this compound is associated with the following warnings[1]:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.[8]

Conclusion

4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid is a well-defined organic compound with significant potential as a building block and intermediate. Its synthesis is readily achievable through robust and selective methods like the Heck reaction. The presence of two orthogonally reactive functional groups on a rigid, conjugated framework makes it a valuable tool for constructing complex molecular architectures for drug discovery and advanced materials. Proper understanding of its synthesis, properties, and handling is key to unlocking its full potential in research and development.

References

  • Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Understanding the Wittig Reaction: Applications of Methyl(triphenylphosphoranylidene)acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

  • (a) Scheme of the Heck reaction coupling iodobenzene to methyl acrylate... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Köhler, K., Heidenreich, R. G., Soomro, S. S., & Pröckl, S. S. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry: A European Journal, 6(5), 843-848. [Link]

  • 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • YB-258 (160648-26-0, MFCD13659447). (n.d.). Parkway Scientific. Retrieved January 15, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Massachusetts. Retrieved January 15, 2026, from [Link]

  • Heck reaction between iodobenzene and methyl acrylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A Solvent Free Wittig Reaction. (n.d.). University of Wisconsin-River Falls. Retrieved January 15, 2026, from [Link]

Sources

Spectroscopic Characterization of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, also known as methyl (E)-3-(4-carboxyphenyl)acrylate, is a bifunctional organic compound with significant potential in medicinal chemistry and materials science. Its structure incorporates a para-substituted benzoic acid, a functionality prevalent in numerous pharmaceuticals, and a methyl acrylate group, a versatile Michael acceptor and a precursor for polymerization. The precise characterization of this molecule is paramount for its application in drug design, synthesis of novel polymers, and as a building block in organic synthesis. This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, and MS) for this compound, offering researchers and drug development professionals a detailed reference for its identification and characterization.

Molecular Structure and Key Features

The structure of this compound (C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol ) is characterized by a central benzene ring substituted at the 1- and 4-positions.[1] One substituent is a carboxylic acid group, and the other is a methyl acrylate moiety in the (E)-configuration. This specific stereochemistry is crucial as it influences the molecule's overall shape and reactivity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~8.0Doublet2HAr-H (ortho to COOH)
~7.8Doublet2HAr-H (ortho to acrylate)
~7.7Doublet1HVinylic-H (β to COOR)
~6.6Doublet1HVinylic-H (α to COOR)
3.75Singlet3H-OCH₃

Interpretation and Rationale:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding with the solvent (DMSO-d₆) and strong deshielding.

  • Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' splitting pattern. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded and appear at a lower field (~8.0 ppm) compared to the protons ortho to the acrylate group (~7.8 ppm).

  • Vinylic Protons: The two vinylic protons of the acrylate moiety are diastereotopic and will appear as doublets. The proton beta to the ester carbonyl group is expected to be further downfield (~7.7 ppm) due to resonance deshielding. The trans-coupling constant (³J) between these two protons is anticipated to be in the range of 15-18 Hz, which is characteristic of an (E)-alkene.

  • Methoxy Protons: The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.75 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167.0C=O (Carboxylic Acid)
~166.5C=O (Ester)
~143.0Vinylic-C (β to COOR)
~139.0Ar-C (ipso, attached to acrylate)
~132.0Ar-C (ipso, attached to COOH)
~130.0Ar-CH (ortho to COOH)
~128.0Ar-CH (ortho to acrylate)
~120.0Vinylic-C (α to COOR)
~52.0-OCH₃

Interpretation and Rationale:

  • Carbonyl Carbons: The two carbonyl carbons of the carboxylic acid and the methyl ester are expected to have the most downfield chemical shifts, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts in the aromatic region (120-140 ppm). The ipso-carbons attached to the substituents will be deshielded.

  • Vinylic Carbons: The two vinylic carbons will have distinct chemical shifts, with the β-carbon being more downfield than the α-carbon.

  • Methoxy Carbon: The carbon of the methoxy group is expected to appear at a characteristic upfield position around 52.0 ppm.

G cluster_nmr NMR Spectroscopy Workflow Sample Sample Preparation (Dissolve in DMSO-d6) H1_NMR 1H NMR Acquisition (500 MHz) Sample->H1_NMR C13_NMR 13C NMR Acquisition (125 MHz) Sample->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1715StrongC=O stretch (Ester)
~1690StrongC=O stretch (Carboxylic Acid)
~1635MediumC=C stretch (Alkene)
~1605, ~1500MediumC=C stretch (Aromatic)
~1300StrongC-O stretch (Ester and Carboxylic Acid)
~980Medium=C-H bend (trans-Alkene)

Interpretation and Rationale:

  • O-H Stretch: The carboxylic acid O-H bond will give a very broad absorption band in the region of 3300-2500 cm⁻¹ due to strong hydrogen bonding.

  • C=O Stretches: Two distinct strong carbonyl absorption bands are expected. The ester carbonyl will likely appear at a slightly higher wavenumber (~1715 cm⁻¹) than the carboxylic acid carbonyl (~1690 cm⁻¹), which is broadened and shifted to a lower frequency due to dimerization through hydrogen bonding.

  • C=C Stretches: The alkene C=C stretch is expected around 1635 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands around 1605 and 1500 cm⁻¹.

  • C-O Stretches: Strong C-O stretching bands for both the ester and carboxylic acid groups will be present in the fingerprint region, around 1300 cm⁻¹.

  • Out-of-Plane Bending: A key feature for confirming the (E)-stereochemistry of the alkene is the out-of-plane =C-H bending vibration, which is expected to be a medium intensity band around 980 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPossible Fragment
206[M]⁺ (Molecular Ion)
191[M - CH₃]⁺
175[M - OCH₃]⁺
147[M - COOCH₃]⁺
129[M - COOH - OCH₃]⁺
102[C₇H₆O]⁺
76[C₆H₄]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 206, corresponding to the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of a methyl radical (•CH₃) from the methoxy group would result in a fragment at m/z 191.

    • Loss of a methoxy radical (•OCH₃) would give a fragment at m/z 175.

    • Cleavage of the ester group could lead to the loss of a carbomethoxy radical (•COOCH₃), resulting in a fragment at m/z 147.

    • Further fragmentation pathways involving the loss of the carboxylic acid group and parts of the acrylate chain would lead to the other observed ions.

G cluster_ms Mass Spectrometry Fragmentation Pathway M [M]+ (m/z 206) M_minus_CH3 [M - CH3]+ (m/z 191) M->M_minus_CH3 - •CH3 M_minus_OCH3 [M - OCH3]+ (m/z 175) M->M_minus_OCH3 - •OCH3 M_minus_COOCH3 [M - COOCH3]+ (m/z 147) M->M_minus_COOCH3 - •COOCH3

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, offers a valuable resource for the unambiguous identification and characterization of this important molecule. Researchers and scientists in the fields of drug discovery and materials science can utilize this guide to interpret their experimental findings and ensure the structural integrity of their synthesized compounds.

References

  • PubChem. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. National Center for Biotechnology Information. [Link][1]

Sources

"solubility of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Introduction

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a bifunctional organic molecule possessing both a carboxylic acid and a methyl ester group, linked by an alkene chain to a central benzene ring.[1] Its structure suggests potential as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research, where such intermediates are crucial.[2][3] A thorough understanding of its solubility profile across a range of solvents is a prerequisite for its effective use in synthesis, purification, formulation, and quality control.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While direct, quantitative solubility data for this specific molecule is not extensively published, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to predict its solubility behavior. Furthermore, it outlines robust, field-proven experimental protocols for researchers to generate precise solubility data in their own laboratories.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, with the molecular formula C₁₁H₁₀O₄, possesses distinct regions of varying polarity that dictate its interactions with different solvents.[1]

  • Polar, Protic & Acidic Group: The carboxylic acid (-COOH) is a highly polar group capable of acting as a hydrogen bond donor and acceptor. Its acidic nature means it can be deprotonated in basic solutions to form a highly soluble carboxylate salt.

  • Polar, Aprotic Group: The methyl ester (-COOCH₃) is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Non-Polar Framework: The benzene ring and the ethenyl bridge (-CH=CH-) constitute the non-polar backbone of the molecule. This region favors interactions with non-polar or moderately polar solvents through van der Waals forces.

A summary of its key computed properties is presented below.

Table 1: Physicochemical Properties of 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Property Value Source
Molecular Formula C₁₁H₁₀O₄ PubChem[1]
Molecular Weight 206.19 g/mol PubChem[1]
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

cluster_molecule Molecular Structure Analysis cluster_polar Polar Moieties cluster_nonpolar Non-Polar Framework Compound 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid Carboxylic_Acid Carboxylic Acid (-COOH) Polar, Protic, Acidic H-Bond Donor/Acceptor Compound->Carboxylic_Acid contributes to Methyl_Ester Methyl Ester (-COOCH3) Polar, Aprotic H-Bond Acceptor Compound->Methyl_Ester contributes to Benzene_Ring Benzene Ring Non-Polar Compound->Benzene_Ring contributes to Alkene_Linker Alkene Linker (-CH=CH-) Non-Polar Compound->Alkene_Linker contributes to

Caption: Functional group analysis of the target molecule.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another.[4]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents readily dissolve polar solutes. The energy released from forming strong solute-solvent interactions (like hydrogen bonds) compensates for the energy required to break the solute-solute and solvent-solvent interactions. Given the presence of both a carboxylic acid and an ester group, the target molecule is expected to exhibit some solubility in polar protic solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipole moments but lack acidic protons. They are effective at dissolving polar compounds that can act as hydrogen bond acceptors. The carbonyl oxygens in the target molecule will interact favorably with these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. They are most effective at dissolving non-polar solutes. The significant non-polar backbone of the target molecule suggests some solubility in these solvents, although the polar functional groups will limit it.

Predicted Qualitative Solubility Profile

Based on the structural analysis and data from analogous compounds like 4-methoxybenzoic acid and 4-(phenylcarbonyl)benzoic acid, a qualitative solubility profile can be predicted.[5][6] This serves as an essential starting point for solvent selection in experimental work such as synthesis and purification.

Table 2: Predicted Qualitative Solubility at Ambient Temperature

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Water Sparingly Soluble The polar -COOH and -COOCH₃ groups are countered by the large non-polar benzene ring and hydrocarbon chain. Solubility is expected to be low but to increase significantly with temperature and in basic pH.[5][7]
Methanol / Ethanol Soluble The alkyl portion of the alcohol has favorable interactions with the non-polar part of the molecule, while the hydroxyl group forms strong hydrogen bonds with the carboxylic acid and ester.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO) Highly Soluble DMSO is a powerful, highly polar solvent capable of disrupting the solute lattice and solvating both polar and non-polar moieties effectively. Similar benzoylbenzoic acids show high solubility in DMSO.[6]
Dimethylformamide (DMF) Highly Soluble Similar to DMSO, DMF is an excellent solvent for this class of compounds.[6]
Acetone Soluble Acetone's polarity is sufficient to interact with the ester and acid groups, making it a good candidate solvent.[5]
Ethyl Acetate Soluble As an ester itself, ethyl acetate is expected to be a good solvent, balancing polarity with non-polar character.[5]
Non-Polar Toluene Slightly Soluble The aromatic ring of toluene will have favorable π-stacking interactions with the benzene ring of the solute, but it is poor at solvating the highly polar functional groups.[5]
Hexane / Heptane Insoluble The large polarity mismatch between the solute's functional groups and the non-polar alkane will prevent significant dissolution.
Aqueous Base 5% Sodium Hydroxide (NaOH) Highly Soluble The carboxylic acid will be deprotonated to form the sodium 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoate salt, which is ionic and therefore highly water-soluble.[4]

| | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a weaker base, NaHCO₃ will still react with the sufficiently acidic carboxylic acid to form the soluble salt.[8] |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[9] This protocol is designed to be self-validating by ensuring equilibrium is reached.

A Step 1: Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate vials at a constant temperature (e.g., 25°C) in a shaker bath for 24-72 hours. A->B C Step 3: Phase Separation Allow vials to stand undisturbed at the same constant temperature for >24 hours for undissolved solid to settle. B->C D Step 4: Sampling Carefully withdraw a clear aliquot of the supernatant using a pre-warmed/pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE). C->D E Step 5: Analysis Accurately dilute the aliquot and determine the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy). D->E F Step 6: Calculation Calculate solubility in units such as mg/mL or mol/L. E->F

Caption: Isothermal shake-flask experimental workflow.

Detailed Methodology:

  • Materials & Equipment:

    • 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (high purity).

    • Selected solvents (analytical grade).

    • Scintillation vials or sealed flasks.

    • Temperature-controlled orbital shaker/incubator.

    • Syringes and syringe filters (0.45 µm).

    • Calibrated analytical balance.

    • Volumetric flasks and pipettes.

    • Validated analytical instrument (e.g., HPLC with a UV detector).

  • Procedure:

    • Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.

    • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 48-72 hours) to ensure equilibrium is reached. To validate this, samples can be taken at different time points (e.g., 24, 48, 72 hours); equilibrium is confirmed when the measured solubility no longer changes over time.

    • Phase Separation: After agitation, allow the vials to rest in a temperature-controlled bath (at the same temperature as equilibration) for at least 24 hours to allow for complete sedimentation of the excess solid.

    • Sampling: Carefully withdraw a sample from the clear supernatant. Use a syringe equipped with a suitable filter to prevent any undissolved solid particles from being transferred.

    • Quantification: Immediately weigh and/or dilute the collected sample with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-calibrated and validated analytical method like HPLC-UV.

    • Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature.

Application: Solvent Selection for Recrystallization

A primary application of solubility data is in designing purification protocols, such as recrystallization.[7][10] An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature.[7][11]

Based on the predicted profile, a mixture of ethanol and water or ethyl acetate and heptane could be excellent solvent systems for recrystallization. Water alone may also be suitable, given that many benzoic acid derivatives are significantly more soluble in hot water than in cold.[10]

A Step 1: Dissolution Dissolve crude solid in a minimal amount of hot solvent. B Step 2: Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B if needed C Step 3: Crystallization Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to induce crystal formation. A->C if no impurities B->C D Step 4: Isolation Collect the purified crystals by vacuum filtration. C->D E Step 5: Washing & Drying Wash crystals with a small amount of cold solvent and dry to a constant weight. D->E

Caption: General workflow for purification by recrystallization.

Conclusion

While quantitative solubility data for 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid requires experimental determination, a robust predictive framework can be established based on its molecular structure. The presence of both polar, hydrogen-bonding functional groups and a non-polar aromatic core suggests a nuanced solubility profile, with high solubility in polar aprotic solvents like DMSO and DMF, good solubility in alcohols, and limited solubility in water and non-polar hydrocarbons. The protocols detailed in this guide provide researchers with the necessary tools to generate reliable, quantitative data, enabling the effective use of this compound in drug discovery and materials science applications.

References

  • Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents. Benchchem.
  • Chem-Impex. 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. Chem-Impex.
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  • Zhang, C., et al. (2025). The solubility of benzoic acid in seven solvents. ResearchGate.
  • Li, J., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
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An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a cinnamic acid derivative of interest in pharmaceutical and materials science research. Lacking direct experimental data in the public domain for this specific molecule, this guide synthesizes information from closely related analogues to predict its thermal behavior. We will explore the principal degradation pathways, including decarboxylation and ester hydrolysis, and detail the analytical methodologies requisite for a thorough stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the thermal liabilities of this and structurally similar compounds.

Introduction: Structural Context and Predicted Significance

This compound, with the chemical formula C₁₁H₁₀O₄, is a derivative of trans-cinnamic acid.[1] Its structure is characterized by a para-substituted benzoic acid and a methyl ester-terminated acrylic acid side chain. This arrangement of functional groups—a carboxylic acid and a methyl ester—suggests a susceptibility to specific thermal degradation pathways that are critical to understand for applications in drug development and materials science.[2] The stability of such compounds is paramount, as degradation can lead to loss of efficacy, formation of potentially toxic impurities, and altered physicochemical properties.

The cinnamic acid core is a widely occurring natural product, and its derivatives are known for a range of pharmacological activities.[3] The thermal behavior of this core structure is therefore of significant academic and industrial interest.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through two primary, and potentially competing, pathways: decarboxylation of the carboxylic acid moiety and hydrolysis of the methyl ester.

Pathway A: Decarboxylation

Decarboxylation is a common thermal degradation route for carboxylic acids.[4] In the context of cinnamic acids, this reaction leads to the formation of styrene derivatives.[3] The presence of substituents on the aromatic ring can significantly influence the rate of decarboxylation. For instance, a 4-methoxy substituent on cinnamic acid has been shown to lower the activation energy of this process.[5] While our target molecule has a 4-carboxy substituent, the electronic effects of this group will modulate the stability of the vinylbenzoic acid intermediate.

The proposed decarboxylation mechanism is illustrated below:

cluster_main Predicted Decarboxylation Pathway start This compound intermediate Methyl (E)-4-vinylbenzoate start->intermediate Heat (Δ) co_product Carbon Dioxide (CO₂) start->co_product Heat (Δ)

Caption: Predicted decarboxylation of the target molecule.

Pathway B: Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis, particularly in the presence of water, which can be ambient moisture or residual solvent. This reaction can be catalyzed by either acid or base.[2][6][7][8] The carboxylic acid group within the molecule itself could potentially act as an intramolecular acid catalyst, although this is less likely to be a primary thermal degradation route in a solid state unless significant moisture is present. The product of hydrolysis would be the corresponding dicarboxylic acid, terephthalic acid monoacrylate.

cluster_main Predicted Ester Hydrolysis Pathway start This compound product (E)-4-(2-carboxyvinyl)benzoic acid start->product Heat (Δ), H⁺ or OH⁻ catalyst co_product Methanol (CH₃OH) start->co_product Heat (Δ), H⁺ or OH⁻ catalyst reactant Water (H₂O) reactant->product

Caption: Predicted ester hydrolysis of the target molecule.

Recommended Experimental Workflow for Thermal Analysis

A multi-faceted approach employing several thermal analysis techniques is essential for a comprehensive understanding of the thermal stability and degradation kinetics.

Thermogravimetric Analysis (TGA)

TGA is the foundational technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Perform initial runs under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to isolate thermal decomposition from oxidative degradation. Subsequent runs in an oxidative atmosphere (e.g., air at 50 mL/min) can be performed for comparison.

  • Heating Program: Heat the sample from ambient temperature to 600 °C at multiple heating rates (e.g., 10, 15, and 20 °C/min). The use of multiple heating rates is recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) for robust kinetic analysis.[9][10]

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

    • Use model-free kinetic methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to determine the activation energy (Ea) of the decomposition process(es).[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions (e.g., melting, crystallization) and thermal events like decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere.

  • Heating Program:

    • Heat the sample from ambient to a temperature above its melting point at a controlled rate (e.g., 10 °C/min).

    • Cool the sample back to ambient temperature.

    • Perform a second heating cycle to observe the glass transition and any changes in melting behavior after the initial thermal history.

  • Data Analysis:

    • Determine the melting point (Tm) and enthalpy of fusion (ΔHf).

    • Identify any exothermic peaks that may correspond to decomposition events.

Hyphenated Techniques: TGA-MS/FTIR

To identify the gaseous byproducts of decomposition, coupling TGA with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) is highly recommended.

Protocol:

  • Instrumentation: Utilize a TGA instrument with a heated transfer line connected to an MS or FTIR spectrometer.

  • TGA Program: Follow the TGA protocol outlined in section 3.1.

  • Data Analysis:

    • Correlate the mass loss events observed in the TGA curve with the evolution of specific gases detected by the MS (based on their mass-to-charge ratio) or FTIR (based on their characteristic infrared absorption bands).

    • For example, the detection of m/z = 44 would confirm the evolution of CO₂, supporting the decarboxylation pathway. The detection of methanol (m/z = 32) would indicate ester hydrolysis.

cluster_main Experimental Workflow Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_MS_FTIR TGA-MS/FTIR Sample->TGA_MS_FTIR Data_TGA T_onset, T_peak, Kinetic Parameters (Ea) TGA->Data_TGA Data_DSC T_m, ΔH_f, Decomposition Exotherms DSC->Data_DSC Data_Hyphenated Identification of Gaseous Byproducts TGA_MS_FTIR->Data_Hyphenated

Caption: Recommended workflow for thermal analysis.

Predicted Thermal Properties and Data Summary

While specific values require experimental determination, a qualitative and semi-quantitative prediction can be made based on related structures.

Table 1: Predicted Thermal Properties

PropertyPredicted Value/RangeRationale and References
Melting Point (Tm) 180-220 °CSimilar aromatic carboxylic acids often exhibit melting points in this range. For example, 4-formylbenzoic acid has a melting point of 265 °C.[12]
Decomposition Onset (Tonset) 250-350 °CThe thermal decomposition of aromatic carboxylic acids typically occurs at temperatures above 250 °C.[4] Cinnamic acid itself shows decomposition in this range.[13]
Primary Degradation Products Methyl (E)-4-vinylbenzoate, CO₂, (E)-4-(2-carboxyvinyl)benzoic acid, MethanolBased on the predicted decarboxylation and hydrolysis pathways.[2][3]
Activation Energy (Ea) of Decomposition 70-150 kJ/molThe activation energy for the decarboxylation of cinnamic acid has been reported as approximately 81.74 kJ/mol.[13] Substituents on the ring will alter this value.[5]

Conclusion and Future Work

This guide provides a robust theoretical framework for understanding the thermal stability and degradation of this compound. The primary anticipated degradation pathways are decarboxylation and ester hydrolysis. A comprehensive experimental approach utilizing TGA, DSC, and hyphenated techniques is necessary to validate these predictions and to quantify the kinetic parameters of decomposition. The insights gained from such studies are crucial for the development of stable formulations and for predicting the long-term performance of materials incorporating this and similar molecular structures. Future work should focus on the experimental execution of the outlined protocols to provide empirical data and to further refine our understanding of the degradation mechanisms.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10608330, 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Retrieved January 15, 2026 from [Link].

  • Aldabalde, V., et al. (n.d.). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. Scirp.org. Retrieved January 15, 2026, from [Link]

  • Ghosh, A., et al. (2018). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry, 16(43), 8217-8237. [Link]

  • Kumar, A., et al. (2018). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • CABI (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library. Retrieved January 15, 2026, from [Link]

  • Unknown Author. (n.d.). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. osti.gov. Retrieved January 15, 2026, from [Link]

  • Zhao, M., et al. (2014). Kinetics of non-isothermal decomposition of cinnamic acid. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Unknown Author. (2019). Thermal decomposition of ester. Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • European Patent Office. (n.d.). Preparation of cinnamic acids - EP 0240138 A1. Google Patents.
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  • MDPI. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Retrieved January 15, 2026, from [Link]

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  • Google Patents. (n.d.). JPS60169437A - Method for hydrolyzing cinnamic acid esters. Google Patents.
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  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,... ResearchGate. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). ICTAC Kinetics Commitee Recommendations for Performing Kinetic Computations on Thermal Analysis Data. ResearchGate. Retrieved January 15, 2026, from [Link]

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An In-depth Technical Guide to the Conformational Analysis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For drug discovery and development professionals, a thorough understanding of a molecule's accessible conformational space is paramount for designing effective and selective therapeutics. This guide provides a comprehensive technical overview of the conformational analysis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a molecule possessing multiple rotatable bonds and conjugated systems that dictate its overall shape. We will explore both computational and experimental methodologies, detailing the theoretical underpinnings and practical considerations for each approach. This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical sciences.

Introduction: The Significance of Molecular Conformation

The biological activity of a small molecule is not solely determined by its chemical formula and connectivity, but critically by the spatial arrangement of its atoms. This arrangement, known as the molecular conformation, governs how a molecule interacts with its biological target, such as a protein receptor or enzyme active site. For a flexible molecule like this compound, which contains several rotatable single bonds, a multitude of conformations are theoretically possible. However, only a subset of these, the low-energy conformers, will be significantly populated at physiological temperatures.

The exploration of this conformational landscape is a cornerstone of modern drug design. It enables:

  • Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity.

  • Docking and Virtual Screening: Predicting the binding mode and affinity of a ligand to its target.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect its preferred conformation and, consequently, its activity.

This guide will delve into the specific challenges and strategies for elucidating the conformational preferences of this compound.

Molecular Structure and Rotational Degrees of Freedom

The molecule this compound (PubChem CID: 10608330) possesses a molecular formula of C11H10O4.[1] Its structure is characterized by a benzoic acid moiety linked to a methyl acrylate group via a vinyl bridge. This arrangement results in a conjugated system that influences the molecule's electronic properties and conformational rigidity.

The key rotatable bonds that define the conformational space of this molecule are:

  • τ1: The torsion angle around the C(aryl)-C(vinyl) bond.

  • τ2: The torsion angle around the C(vinyl)-C(carbonyl) bond.

  • τ3: The torsion angle around the C(carbonyl)-O(methoxy) bond.

  • τ4: The torsion angle around the C(aryl)-C(carboxyl) bond.

  • τ5: The torsion angle around the C(carboxyl)-O(hydroxyl) bond.

The planarity of the benzene ring and the vinyl group is generally maintained, but rotation around these single bonds leads to a complex potential energy surface with multiple local minima. The conjugation across the molecule introduces partial double bond character to the single bonds, resulting in significant rotational barriers.[2][3]

Caption: Rotational degrees of freedom in this compound.

Computational Approaches to Conformational Analysis

Computational methods are indispensable for exploring the vast conformational space of flexible molecules.[4][5] These techniques can predict the relative energies of different conformers and the energy barriers between them.

Potential Energy Surface (PES) Scanning

A fundamental computational approach is to systematically rotate the molecule around its flexible bonds and calculate the potential energy at each step. This process, known as a Potential Energy Surface (PES) scan, reveals the low-energy conformations (minima on the PES) and the transition states (saddle points) that connect them.

Protocol for PES Scanning using Density Functional Theory (DFT):

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

  • Geometry Optimization: Perform an initial geometry optimization using a computationally less expensive method (e.g., a semi-empirical method or a small basis set DFT).

  • Selection of Torsion Angles: Identify the key rotatable bonds (τ1 to τ5) for the conformational search.

  • Relaxed PES Scan:

    • Select one or two torsion angles to scan. For a comprehensive analysis, multidimensional scans are necessary.

    • Define the scan range (e.g., 0 to 360 degrees) and step size (e.g., 10-15 degrees).

    • At each step of the scan, the selected torsion angle(s) are fixed, while all other geometric parameters are allowed to relax to their minimum energy arrangement. This is known as a "relaxed" scan.

  • Level of Theory: Employ a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set like 6-31G(d) or larger for accurate energy calculations.[6][7][8]

  • Analysis of Results: Plot the calculated energy versus the torsion angle to visualize the PES. The minima on this plot correspond to stable conformers.

  • Refinement of Minima: The structures corresponding to the energy minima from the PES scan should be fully optimized without any constraints to obtain their precise geometries and relative energies.

PES_Scan_Workflow start Initial 3D Structure pre_opt Initial Geometry Optimization start->pre_opt define_torsions Define Torsion Angles (τ1-τ5) pre_opt->define_torsions pes_scan Relaxed PES Scan (e.g., DFT B3LYP/6-31G(d)) define_torsions->pes_scan analyze Analyze PES Plot (Energy vs. Torsion Angle) pes_scan->analyze refine Full Optimization of Identified Minima analyze->refine end Stable Conformers and Relative Energies refine->end

Caption: Workflow for a relaxed Potential Energy Surface (PES) scan.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful way to explore the conformational space of a molecule by simulating its motion over time.[9][10][11] By solving Newton's equations of motion, MD simulations can reveal how the molecule transitions between different conformations and the relative populations of these states.

Protocol for Molecular Dynamics Simulation:

  • System Setup:

    • Place the optimized structure of this compound in a simulation box.

    • Solvate the molecule with an appropriate solvent model (e.g., TIP3P water) to mimic physiological conditions.

    • Add counter-ions to neutralize the system if necessary.

  • Force Field Selection: Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the intramolecular and intermolecular interactions of the molecule.

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to identify the different conformations visited by the molecule.

    • Cluster the conformations based on their root-mean-square deviation (RMSD) to identify the most populated conformational states.

    • Calculate the relative free energies of the different conformational states.

Experimental Approaches to Conformational Analysis

Experimental techniques provide crucial validation for computational predictions and offer insights into the behavior of molecules in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[12][13] Several NMR parameters are sensitive to the molecular geometry:

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (< 5 Å). The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing valuable distance restraints for structure determination.

  • Scalar (J) Coupling Constants: The magnitude of the coupling constant between two nuclei depends on the number of bonds separating them and the dihedral angle between these bonds, as described by the Karplus equation for three-bond couplings.

Protocol for Conformational Analysis using 2D NOESY:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The mixing time should be optimized to observe cross-peaks between spatially close protons.

  • Spectral Assignment: Assign all the proton resonances in the 1D and 2D spectra.

  • Identification of NOE Cross-Peaks: Identify the cross-peaks in the NOESY spectrum, which indicate protons that are close in space.

  • Distance Restraints: Convert the volumes of the NOE cross-peaks into distance restraints.

  • Structure Calculation: Use the distance restraints in conjunction with a molecular modeling program to generate a family of conformers that are consistent with the experimental data.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[14][15] By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional electron density map can be generated, from which the atomic positions can be determined with high precision.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect the diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution: Solve the phase problem to obtain an initial electron density map.

  • Structure Refinement: Refine the atomic positions and thermal parameters to obtain the best fit between the calculated and observed diffraction data.

  • Analysis of the Crystal Structure: Analyze the resulting crystal structure to determine the conformation of the molecule, as well as any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution due to packing forces in the crystal.[16] Therefore, it is often beneficial to compare the crystal structure with results from solution-phase experiments and computational studies.

Data Synthesis and Interpretation

A robust conformational analysis relies on the integration of data from both computational and experimental methods. Discrepancies between the different approaches can provide valuable insights into the system. For instance, if the lowest energy computed conformer differs significantly from the crystal structure, it may suggest that crystal packing forces play a dominant role in determining the solid-state conformation. Similarly, if NMR data suggests a dynamic equilibrium between multiple conformers, this can be further investigated using MD simulations.

Quantitative Data Summary:

ParameterComputational Prediction (DFT)Experimental Observation (NMR/X-ray)
τ1 (C-C) Dihedral Angle Value(s) from PES scanDerived from J-couplings or observed in crystal structure
τ2 (C-C) Dihedral Angle Value(s) from PES scanDerived from J-couplings or observed in crystal structure
τ4 (C-C) Dihedral Angle Value(s) from PES scanObserved in crystal structure
Energy Barrier (τ1) Value from PES scan (kcal/mol)Can be estimated from variable temperature NMR
Key Inter-proton Distances Measured from optimized structuresDerived from NOE intensities

Note: The table above is a template. Specific values would be populated upon completion of the described analyses.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach that combines the predictive power of computational chemistry with the empirical validation of experimental techniques. By systematically exploring the molecule's potential energy surface and probing its structure in solution and the solid state, researchers can gain a comprehensive understanding of its conformational preferences. This knowledge is critical for rational drug design and the development of new therapeutic agents with improved efficacy and selectivity.

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"reactivity and chemical behavior of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Executive Summary

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a bifunctional cinnamic acid derivative possessing a unique combination of reactive sites that make it a valuable building block for researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates an aromatic carboxylic acid, a methyl ester, and an α,β-unsaturated alkene, each offering distinct opportunities for chemical modification. This guide provides a comprehensive analysis of the molecule's reactivity, exploring the chemical behavior of each functional group. We delve into the mechanisms of key transformations, including nucleophilic conjugate addition, reactions at the carboxylic acid and ester moieties, and electrophilic substitution on the aromatic ring. Furthermore, this document furnishes detailed, field-proven experimental protocols for its synthesis and strategic derivatization, supported by mechanistic insights and authoritative references to empower researchers in leveraging this versatile compound for their specific applications.

Introduction and Molecular Overview

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a derivative of cinnamic acid, presents a rigid, conjugated scaffold that is of significant interest in the synthesis of complex molecular architectures.[1] Cinnamic acid and its analogues are key intermediates in biosynthetic pathways and are recognized for a wide range of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties.[2][3][4] The title compound's bifunctionality—a carboxylic acid for amide or ester linkages and an α,β-unsaturated ester acting as a Michael acceptor—makes it an exemplary linker molecule for applications such as antibody-drug conjugates or a monomer for the synthesis of functional polymers.[5][6]

Molecular Identifiers:

  • IUPAC Name: 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid[7]

  • CAS Number: 160648-26-0[7]

  • Molecular Formula: C₁₁H₁₀O₄[7]

  • Synonyms: 4-[(1E)-3-methoxy-3-oxo-1-propenyl]benzoic acid[8]

This guide will systematically deconstruct the molecule's reactivity profile, providing both the theoretical framework and practical methodologies for its manipulation.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application and characterization in a research setting.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 206.19 g/mol [7]
Molecular Formula C₁₁H₁₀O₄[7]
Appearance White to off-white solid (typical)N/A
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 4[7]
Polar Surface Area 63.6 Ų[7]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The two vinylic protons should appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration. The aromatic protons will likely appear as two distinct doublets in the 7.5-8.2 ppm region, typical of a 1,4-disubstituted benzene ring. The methyl ester protons will present as a sharp singlet around 3.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by signals for two distinct carbonyl carbons (the carboxylic acid and the ester) above 165 ppm. Aromatic and vinylic carbons will resonate in the 115-145 ppm range, and the methoxy carbon will appear around 52 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the carboxylic acid (approx. 1680-1700 cm⁻¹) and one for the α,β-unsaturated ester (approx. 1710-1730 cm⁻¹). A C=C alkene stretch will appear around 1630-1640 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a molecular ion peak [M+H]⁺ at approximately m/z 207.0657.

Core Reactivity and Chemical Behavior

The rich chemistry of this compound stems from the distinct reactivity of its three primary functional regions.

Reactions at the α,β-Unsaturated System

The electron-withdrawing nature of the methyl ester group polarizes the alkene, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

This is the most prominent reaction of the α,β-unsaturated system, proceeding via a 1,4-addition mechanism.[11] A nucleophile attacks the β-carbon, leading to a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated product.[12][13] This reaction is highly efficient for soft nucleophiles like thiols, amines, and enolates.[14]

  • Causality in Experimental Design: The choice of solvent and base is critical. Protic solvents can protonate the enolate intermediate, while aprotic solvents may allow for subsequent reactions if another electrophile is introduced. The basicity of the catalyst must be sufficient to deprotonate the nucleophile (if necessary) without promoting unwanted side reactions like ester hydrolysis.


}

Michael Addition Mechanism.

  • Catalytic Hydrogenation: The double bond can be selectively reduced using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 4-(3-methoxy-3-oxopropyl)benzoic acid.[15]

  • [2+2] Cycloaddition: Like other cinnamic acid derivatives, this molecule can undergo photodimerization upon UV irradiation, especially in the solid state, forming cyclobutane rings.[6] This property is highly relevant in materials science for creating photo-crosslinkable polymers.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for conjugation and derivatization.

  • Amide Formation: Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) can be used to efficiently form amide bonds with primary or secondary amines. This is a cornerstone reaction for attaching this molecule to proteins or other amine-containing biomolecules.

  • Esterification: The carboxylic acid can be esterified, for example, using a Fischer esterification (acid catalyst with an alcohol) or by conversion to an acid chloride followed by reaction with an alcohol.

  • Reduction: Strong reducing agents like LiAlH₄ will reduce both the carboxylic acid and the methyl ester to the corresponding diol. More selective reagents like borane (BH₃) can preferentially reduce the carboxylic acid over the ester.

Reactions of the Methyl Ester Group

The methyl ester can be selectively modified, often under conditions different from those used for the carboxylic acid.

  • Hydrolysis: Base-catalyzed hydrolysis using reagents like sodium hydroxide or lithium hydroxide readily converts the methyl ester to a carboxylate salt, which upon acidic workup yields the corresponding dicarboxylic acid.[16][17] This reaction is typically faster than the hydrolysis of more sterically hindered esters.

  • Transesterification: The methyl group can be exchanged for other alkyl groups by heating in the presence of a different alcohol and a suitable catalyst (acid or base).

Reactions of the Aromatic Ring

The benzene ring is "deactivated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups.[18] However, reactions can still be achieved under forcing conditions.

  • Directing Effects: The carboxylic acid is a strong deactivating group and a meta-director. The acrylate substituent is also deactivating overall but is considered an ortho, para-director. The combined effect makes predicting the site of substitution complex. However, substitution is most likely to occur at the positions ortho to the acrylate group (and meta to the carboxyl group), as this position is least deactivated.[19]

  • Typical EAS Reactions: Nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely proceed, albeit slower than with benzene itself, to yield the corresponding substituted derivatives.[20]


}

General Workflow for Electrophilic Aromatic Substitution.

Synthesis and Derivatization Strategies

Synthesis of the Core Molecule

A common and efficient method for synthesizing cinnamic acid derivatives is the Heck reaction. This protocol outlines the synthesis from 4-iodobenzoic acid and methyl acrylate.

  • Rationale: The Heck reaction provides excellent control over the stereochemistry, yielding predominantly the desired (E)-isomer. The choice of a palladium catalyst, a phosphine ligand, and a suitable base is crucial for achieving high yield and preventing side reactions.


}

Synthetic Workflow via Heck Reaction.

Protocol 1: Synthesis via Heck Reaction

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add 4-iodobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution based on the aryl halide.

  • Addition: Add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir under nitrogen for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing 1 M HCl. Stir for 15 minutes. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Strategic Derivatization Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 2: Selective Base-Catalyzed Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve the starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH, 1.5 eq) dissolved in a minimum amount of water dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC, observing the disappearance of the starting material and the appearance of a more polar spot.

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully acidify the mixture to pH ~2 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the dicarboxylic acid product.

  • Validation: The product can be validated by ¹H NMR (disappearance of the methyl singlet at ~3.8 ppm) and mass spectrometry (confirmation of the new molecular weight).

Protocol 3: Michael Addition with a Thiol Nucleophile

  • Setup: Dissolve the starting material (1.0 eq) and a thiol (e.g., benzyl mercaptan, 1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or THF.

  • Catalysis: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Once complete, wash the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution) to remove the DBU, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel.

  • Validation: The product can be validated by ¹H NMR (disappearance of the vinylic proton signals and appearance of new aliphatic proton signals) and mass spectrometry.

Applications in Research and Development

The unique trifecta of reactive sites makes this molecule a powerful tool for innovation.

  • Drug Development: As a bifunctional linker, it can be used to conjugate cytotoxic payloads to targeting moieties (e.g., antibodies), with the cinnamic acid core potentially influencing stability and release characteristics. Its derivatives are also explored as novel therapeutic agents themselves.[2][21]

  • Polymer and Materials Science: The molecule can be used as a monomer to synthesize polyesters or polyamides with pendant acrylate groups, which can be subsequently cross-linked by UV light or through Michael addition reactions to create novel hydrogels or functional materials.[6]

  • Chemical Biology: It can be incorporated into probes to study biological processes, where one functional group is used for attachment and the other (the Michael acceptor) is used to covalently label specific biological nucleophiles, such as cysteine residues in proteins.[14]

Safety and Handling

Based on data for the compound and its structural class, appropriate safety precautions are necessary.

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Recommendations:

    • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

    • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a compound of considerable synthetic utility. Its reactivity is defined by the distinct and predictable chemical behavior of its carboxylic acid, α,β-unsaturated ester, and aromatic ring systems. By understanding the interplay of these functional groups and employing the strategic protocols outlined in this guide, researchers can effectively harness this molecule as a versatile scaffold, linker, and monomer for the development of novel therapeutics, advanced materials, and sophisticated chemical tools.

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"literature review on 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid and its Analogs

Introduction: The Significance of the Cinnamic Acid Scaffold

At the intersection of natural products and synthetic chemistry lies a class of compounds that has perennially captured the attention of researchers: cinnamic acid and its derivatives. These molecules, characterized by a 3-phenylacrylic acid backbone, are fundamental intermediates in the shikimate and phenylpropanoid biosynthetic pathways in plants, giving rise to a vast array of secondary metabolites like flavonoids, lignins, and coumarins.[1][2] Their prevalence in nature is matched by their diverse pharmacological potential, with studies demonstrating anti-tumor, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5]

This guide focuses on a specific, synthetically versatile derivative: 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid . With the IUPAC name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid and molecular formula C₁₁H₁₀O₄, this compound serves as a quintessential example of the cinnamic acid scaffold.[6] It features three key reactive sites ripe for chemical modification: the phenyl ring, the α,β-unsaturated double bond, and the carboxylic acid and methyl ester functionalities. This structural trifecta makes it an invaluable building block for creating diverse chemical libraries and probing structure-activity relationships in drug discovery and materials science.

This document provides a comprehensive review for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, biological activities, and experimental protocols associated with this compound and its analogs.

Part 1: Synthetic Strategies for the Cinnamate Core

The construction of the 3-phenylacrylic acid moiety is a cornerstone of organic synthesis. Several robust and high-yielding methodologies have been developed, each with distinct advantages depending on the desired substitution patterns and scale. The choice of synthetic route is critical and is often dictated by the availability of starting materials and the desired stereochemistry of the alkene.

Key Synthetic Reactions

The primary methods for synthesizing the core structure of this compound and its analogs include the Heck reaction, the Wittig reaction, and Claisen-Schmidt condensation.

  • The Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the central C-C bond of the cinnamate structure. It typically involves the coupling of an aryl halide (e.g., 4-bromobenzoic acid derivatives) with an acrylate (e.g., methyl acrylate).[7][8] The use of aqueous-biphasic systems can simplify catalyst recycling and product purification, making it an attractive "green" chemistry approach.[7][8][9] The reaction is often mediated by a palladium catalyst, such as a palladacycle or a palladium N-heterocyclic carbene complex, in the presence of a base.[10][11]

  • The Wittig Reaction: This classic olefination reaction provides a reliable route to the α,β-unsaturated ester. It involves the reaction of a benzaldehyde derivative (e.g., methyl 4-formylbenzoate) with a stabilized phosphorus ylide, such as (carboxymethylene)triphenylphosphorane.[12] The use of stabilized ylides generally favors the formation of the thermodynamically more stable E-isomer, which is often the desired stereochemistry for biological applications.[12] One-pot olefination-hydrolysis procedures in aqueous media have also been developed, offering a streamlined synthesis of cinnamic acids.[13][14]

  • Claisen-Schmidt Condensation: This base-catalyzed condensation between a benzaldehyde derivative and a ketone or ester bearing an α-hydrogen is particularly useful for synthesizing chalcone intermediates, which can be further modified.[15] For instance, methyl 4-formylbenzoate can be condensed with an acetophenone to create a chalcone that serves as a precursor for various biologically active molecules.[15]

Synthesis of a Key Precursor: Methyl 4-formylbenzoate

Many synthetic routes to the target molecule and its analogs rely on the bifunctional intermediate, methyl 4-formylbenzoate .[15][16] This compound possesses both an aldehyde for olefination reactions and a methyl ester that can be further functionalized. Several methods exist for its synthesis:

  • Esterification of p-Formylbenzoic Acid: A straightforward approach involves the pressurized esterification of p-formylbenzoic acid with methanol, catalyzed by an acid like p-toluenesulfonic acid.[16]

  • Williamson Ether Synthesis Derivative Route: An alternative route starts from 4-carboxybenzaldehyde, achieving high yields.[16][17]

  • Oxidation of p-Toluate: Oxidation of methyl p-toluate provides another viable pathway.

The selection of the optimal route depends on factors like precursor cost, scale, and safety considerations.[16]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the target molecule, highlighting the key reaction types.

G cluster_start Starting Materials cluster_reaction Core C=C Bond Formation cluster_product Core Product & Analogs A Aryl Halide (e.g., 4-Iodobenzoic Acid) Heck Heck Reaction (Pd Catalyst, Base) A->Heck B Methyl Acrylate B->Heck C Benzaldehyde Derivative (e.g., Methyl 4-formylbenzoate) Wittig Wittig Reaction C->Wittig D Phosphorus Ylide (e.g., Ph3P=CHCO2Me) D->Wittig Target This compound Heck->Target Forms C-C bond Wittig->Target Forms C=C bond Analogs Diverse Analogs Target->Analogs Further Functionalization (Hydrolysis, Amidation)

Caption: Generalized synthetic pathways to the target molecule.

Part 2: Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of this compound and its analogs is crucial for confirming identity, purity, and stereochemistry.

Physicochemical Data

The core molecule possesses the following computed properties:

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[6]
Molecular Weight 206.19 g/mol [6]
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid[6]
Stereochemistry Typically synthesized as the more stable E (trans) isomer.[6]
Spectroscopic Data Analysis

Spectroscopic methods provide the definitive structural proof for these compounds. The positional isomerism of substituents on the aromatic ring leads to distinct spectroscopic signatures.[18]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key signals include:

    • Vinyl Protons: Two doublets in the δ 6.5-8.0 ppm region with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene.

    • Aromatic Protons: An AA'BB' system (two doublets) for the 1,4-disubstituted benzene ring.

    • Methoxy Protons: A singlet around δ 3.8 ppm for the -OCH₃ group.

    • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carboxyl, ester carbonyl, vinyl, aromatic, and methoxy carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands include:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • Two distinct C=O stretching bands for the carboxylic acid and the α,β-unsaturated ester (~1680-1730 cm⁻¹).

    • A C=C stretch for the alkene (~1630 cm⁻¹).

    • C-O stretching bands for the ester and ether linkages.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will typically show a clear molecular ion peak (M⁺) corresponding to the molecular weight.

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

Cinnamic acid derivatives are well-established as a class of compounds with a broad spectrum of biological activities.[1][3][4] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its pharmacological profile.

General Pharmacological Profile

Derivatives of cinnamic acid have been reported to exhibit a wide range of effects, including:

  • Anticancer Activity: Studies have shown efficacy against various cancer cell lines, including breast, colon, and lung cancer.[3][5]

  • Antimicrobial Effects: They can act as natural antimicrobial agents by disrupting cell membranes and inhibiting biofilm formation in bacteria like Staphylococcus aureus.[3]

  • Anti-inflammatory Properties: These compounds can modulate inflammatory pathways, such as inhibiting NF-κB signaling, to reduce the production of pro-inflammatory cytokines.[3]

  • Antioxidant Activity: The phenolic nature of many cinnamic acid analogs allows them to terminate radical chain reactions, making them potent antioxidants.[1][4]

Structure-Activity Relationship (SAR) Insights

The biological efficacy of these compounds is highly dependent on the nature and position of substituents.

  • Phenyl Ring Substitution: The introduction of hydroxyl, methoxy, or halogen groups onto the phenyl ring significantly modulates activity. For example, 3-chloro-4-methoxybenzoic acid was found to be a potent activator of cathepsins B and L, key enzymes in the cell's protein degradation system.[19] This highlights how even subtle electronic and steric changes can drastically alter molecular interactions with biological targets.

  • Carboxylic Acid/Ester Modification: The carboxylic acid functionality is a key interaction point. Conversion to esters or amides can alter solubility, cell permeability, and target binding. Studies on benzamides have shown that this moiety is critical for activity as inhibitors of the presynaptic choline transporter.[20]

  • Alkene Chain Modifications: While the core molecule has a prop-1-en-1-yl linker, modifying this chain's length or rigidity can impact activity. However, the α,β-unsaturated system is often crucial, acting as a Michael acceptor that can covalently interact with nucleophilic residues (e.g., cysteine) in target proteins.[21]

The diagram below illustrates the key sites for modification to explore SAR.

Caption: Key modification sites for SAR studies.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided as self-validating systems.

Protocol: Synthesis via Heck Reaction

This protocol is adapted from general procedures for the palladium-catalyzed Heck reaction in biphasic systems.[7][8][9]

Objective: To synthesize methyl (E)-3-(4-carboxyphenyl)acrylate.

Materials:

  • 4-Iodobenzoic acid (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodobenzoic acid, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF to dissolve the solids, followed by triethylamine and methyl acrylate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Cool the mixture to room temperature and pour it into 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values. The large coupling constant (~16 Hz) for the vinyl protons in the ¹H NMR spectrum will confirm the E-stereochemistry.

Protocol: Spectroscopic Sample Preparation

This protocol is based on standard analytical chemistry practices.[18]

Objective: To prepare samples for NMR, IR, and MS analysis.

NMR Spectroscopy (¹H and ¹³C):

  • Accurately weigh 5-10 mg of the purified, dry sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • If using CDCl₃, tetramethylsilane (TMS) is often used as an internal standard (0 ppm). For DMSO-d₆, the residual solvent peak can be used for referencing.

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy:

  • For Solid Samples (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum.

  • For Solid Samples (KBr Pellet): Grind a small amount of sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press. Acquire the spectrum.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), depending on the compound's volatility and thermal stability.

  • Select an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Conclusion

This compound stands as a model compound within the broader, pharmacologically significant class of cinnamic acid derivatives. Its accessible synthesis through robust methods like the Heck and Wittig reactions, combined with multiple points for chemical diversification, makes it and its analogs highly attractive scaffolds for medicinal chemistry and materials science. Understanding the causality behind synthetic choices, the nuances of their spectroscopic characterization, and the structure-activity relationships that govern their biological effects is paramount for any researcher in the field. This guide has provided a foundational framework for these principles, offering both high-level insights and detailed, actionable protocols to facilitate further investigation and innovation.

References

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Methodological & Application

Application Notes and Protocols: The Strategic Utility of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a bifunctional organic building block of significant interest in materials science and synthetic chemistry. Its unique architecture, featuring a rigid para-substituted benzene core appended with a carboxylic acid and an electron-deficient alkene (an α,β-unsaturated ester), offers multiple reactive sites for strategic molecular elaboration. This guide provides an in-depth exploration of its applications, focusing on its role as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs), a key substrate in palladium-catalyzed cross-coupling reactions, and a reactive dienophile in Diels-Alder cycloadditions. Detailed, field-proven protocols are presented, explaining the causality behind experimental choices to ensure reproducibility and success.

Compound Profile and Physicochemical Properties

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a crystalline solid at room temperature. The para-substitution pattern of its functional groups imparts a linear, rigid geometry, a feature highly desirable in the construction of ordered supramolecular structures. The molecule's reactivity is governed by three distinct domains: the carboxylic acid, the aromatic ring, and the activated carbon-carbon double bond.

Table 1: Physicochemical and Spectroscopic Data

Property Value Reference
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid [1]
CAS Number 160648-26-0 [1]
Molecular Formula C₁₁H₁₀O₄ [1]
Molecular Weight 206.19 g/mol [1]
¹H NMR (DMSO-d₆, 400 MHz) δ ~12.9 (s, 1H, -COOH), 7.95 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 7.60 (d, 1H, Ar-CH=), 6.65 (d, 1H, =CH-CO), 3.70 (s, 3H, -OCH₃) [1][2]
¹³C NMR (DMSO-d₆, 100 MHz) δ ~167.0, 166.5, 142.0, 138.0, 131.0, 130.0, 128.0, 122.0, 52.0 [1]
IR (KBr, cm⁻¹) ~3000-2500 (O-H stretch), ~1715 (C=O ester stretch), ~1685 (C=O acid stretch), ~1630 (C=C stretch), ~1605, 1580 (C=C aromatic stretch) [1]

| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |[1] |

Core Application I: Linker for Metal-Organic Frameworks (MOFs)

Expertise & Rationale: The defining characteristic of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid as a MOF linker lies in its rigidity and the divergent orientation of its coordinating group (the carboxylate). Upon synthesis, the ester can be hydrolyzed in situ or post-synthetically to yield a dicarboxylate, enabling the formation of highly porous, three-dimensional networks. The extended, conjugated system also offers potential for creating MOFs with interesting photoluminescent properties.[3][4][5] The solvothermal synthesis method is preferred as it utilizes high temperatures and pressures to overcome the low solubility of the linker and promote the crystallization of the framework.[6][7]

Protocol 1: General Solvothermal Synthesis of a Cd-Based MOF

This protocol describes a representative synthesis. The choice of metal salt (e.g., cadmium nitrate) and solvent system (e.g., DMF) is based on their proven ability to form stable frameworks with carboxylate linkers.[4]

Materials:

  • This compound (1.0 mmol, 206.2 mg)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (1.0 mmol, 308.5 mg)

  • N,N-Dimethylformamide (DMF) (15 mL)

  • Ethanol (5 mL)

  • 20 mL Scintillation vial or Teflon-lined autoclave

Procedure:

  • Solution Preparation: In a 20 mL glass scintillation vial, dissolve this compound and Cd(NO₃)₂·4H₂O in 15 mL of DMF.

  • Solvent Modulation: Add 5 mL of ethanol to the solution. Causality Note: The addition of a co-solvent like ethanol can modulate the solubility of the components and influence the rate of crystal nucleation and growth, often leading to higher quality crystals.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction Assembly: Tightly cap the vial. If using a Teflon-lined autoclave for higher temperatures, assemble it according to the manufacturer's instructions.

  • Heating: Place the reaction vessel in a programmable oven. Heat to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over a period of 24 hours. Causality Note: Slow cooling is critical for promoting the growth of large, well-defined single crystals suitable for X-ray diffraction analysis.

  • Isolation: Decant the mother liquor. Wash the resulting crystalline product by soaking in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • Solvent Exchange: To 'activate' the MOF by removing high-boiling point DMF from the pores, immerse the crystals in a volatile solvent like chloroform or acetone for 48 hours, replacing the solvent every 12 hours.

  • Drying: Decant the final wash solvent and dry the product under vacuum at room temperature.

  • Characterization: The product should be characterized by Powder X-ray Diffraction (PXRD) to confirm the formation of a crystalline framework and Thermogravimetric Analysis (TGA) to assess its thermal stability.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation Linker Linker (Target Molecule) Mix Mix & Sonicate Linker->Mix MetalSalt Metal Salt (e.g., Cd(NO₃)₂) MetalSalt->Mix Solvent Solvent (DMF/Ethanol) Solvent->Mix Heat Solvothermal Reaction (120°C, 48h) Mix->Heat Cool Slow Cooling Heat->Cool Wash Wash with DMF Cool->Wash Activate Solvent Exchange (Acetone) Wash->Activate Dry Dry Under Vacuum Activate->Dry Product Crystalline MOF Dry->Product

Fig. 1: Workflow for solvothermal MOF synthesis.

Core Application II: Substrate in Heck-Mizoroki Cross-Coupling

Expertise & Rationale: The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing methyl ester group, making it an excellent substrate (alkene component) for the Heck-Mizoroki reaction.[8] This palladium-catalyzed reaction is a powerful tool for C-C bond formation, allowing for the arylation or vinylation of the alkene.[9] The reaction typically proceeds with high trans selectivity. A phosphine-free catalytic system is often sufficient for such activated alkenes, simplifying the reaction setup.[8]

Protocol 2: Palladium-Catalyzed Heck Reaction with 4-Iodotoluene

This protocol details the coupling of the title compound with 4-iodotoluene, demonstrating a typical application in building more complex molecular architectures.

Materials:

  • This compound (1.0 mmol, 206.2 mg)

  • 4-Iodotoluene (1.2 mmol, 261.6 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Schlenk tube or round-bottom flask with condenser

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, 4-iodotoluene, Pd(OAc)₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Causality Note: While many Heck reactions are robust, removing oxygen prevents the potential oxidation and deactivation of the Pd(0) active catalyst, ensuring higher yields and catalyst turnover.

  • Solvent Addition: Add 10 mL of anhydrous DMF via syringe.

  • Heating: Place the tube in a preheated oil bath at 130 °C and stir vigorously for 12-18 hours.[10] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 1 M HCl to protonate the carboxylic acid. Extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Fig. 2: Heck-Mizoroki coupling reaction scheme.

Core Application III: Dienophile in Diels-Alder Cycloadditions

Expertise & Rationale: The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. The α,β-unsaturated ester moiety of the title compound functions as an electron-poor "dienophile," readily reacting with electron-rich conjugated dienes in a [4+2] cycloaddition.[11] The reaction is thermally driven and proceeds via a concerted mechanism, which allows for a high degree of stereochemical control. The endo product is often favored due to secondary orbital interactions, a key principle to consider in product prediction.[12][13]

Protocol 3: [4+2] Cycloaddition with Cyclopentadiene

This protocol uses freshly cracked cyclopentadiene, a highly reactive diene, to demonstrate a classic Diels-Alder cycloaddition.

Materials:

  • This compound (1.0 mmol, 206.2 mg)

  • Cyclopentadiene (freshly prepared from dicyclopentadiene) (3.0 mmol, ~0.25 mL)

  • Toluene (5 mL)

  • Round-bottom flask with condenser and magnetic stirrer

Procedure:

  • Diene Preparation: Prepare fresh cyclopentadiene by "cracking" dicyclopentadiene. Heat dicyclopentadiene to its boiling point (~170 °C) and collect the monomeric cyclopentadiene (bp 41 °C) via fractional distillation. Keep the collected diene on ice and use it immediately. Safety Note: This procedure should be performed in a well-ventilated fume hood.

  • Reaction Setup: Dissolve this compound in 5 mL of toluene in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the freshly prepared cyclopentadiene (3.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The reaction is often complete at room temperature, but gentle heating (e.g., to 50 °C) can be applied if progress is slow (monitor by TLC).

  • Concentration: Once the reaction is complete, remove the solvent and excess cyclopentadiene under reduced pressure.

  • Purification: The resulting product is often a mixture of endo and exo isomers. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to isolate the major isomer. The stereochemistry can be confirmed by 2D NMR techniques (e.g., NOESY).

Fig. 3: Diels-Alder reaction with cyclopentadiene.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its distinct functional handles allow for orthogonal reactivity, enabling its use in the rational design of complex materials like MOFs and as a key intermediate in the construction of elaborate organic molecules via cross-coupling and cycloaddition reactions. The protocols outlined herein provide a robust foundation for researchers to harness the full synthetic potential of this valuable compound. Future work may explore its use in polymerization, drug discovery scaffolds, and the development of functional materials with tailored electronic or optical properties.

References

  • PubChem. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Available from: [Link]

  • Schubert, J., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor. Journal of Medicinal Chemistry, 63(11), 5697-5722. Available from: [Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. In NIST Chemistry WebBook. Available from: [Link]

  • OmicsOnline. Metal Organic Frameworks. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Royal Society of Chemistry. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances. Available from: [Link]

  • Research & Reviews: Journal of Chemistry. Metal Organic Frameworks. Available from: [Link]

  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Available from: [Link]

  • MDPI. Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Crystals. Available from: [Link]

  • Royal Society of Chemistry. Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst. Available from: [Link]

  • PubChem. 4-(3-Methoxypropyl)benzoic acid. Available from: [Link]

  • NIST. Benzoic acid, 4-methoxy-, propyl ester. In NIST Chemistry WebBook. Available from: [Link]

  • Myers, A. Diels–Alder Reaction (Part 2). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Matsuda–Heck reaction with arenediazonium tosylates in water. Available from: [Link]

  • Qin, T., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 2), 150-160. Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available from: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank. Available from: [Link]

  • Dikusar, E. A., et al. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link]

  • Princeton University. The Intramolecular Diels–Alder Reaction. Available from: [Link]

  • Leah4sci. (2023, Feb 11). Diels Alder Reaction + Shortcut + Stereochemistry [Video]. YouTube. Available from: [Link]

  • Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Available from: [Link]

  • Royal Society of Chemistry. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands. New Journal of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Intermolecular and Intramolecular Diels-Alder Reactions. Available from: [Link]

  • National Institutes of Health. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Available from: [Link]

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Application Note & Protocol: Chemoselective Esterification of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective esterification of multifunctional molecules is a critical operation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the chemoselective esterification of the carboxylic acid moiety in 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid in the presence of a potentially reactive methyl acrylate group. The Steglich esterification, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is presented as a mild and highly efficient method.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust methodology, mechanistic insights, and practical guidance for achieving high yields while preserving the integrity of the α,β-unsaturated ester.

Introduction and Scientific Rationale

This compound is a bifunctional molecule featuring both a carboxylic acid and a methyl acrylate group. While the carboxylic acid is a target for esterification to modulate properties such as solubility, bioavailability, or to serve as a synthetic handle, the methyl acrylate moiety presents a significant challenge.

Challenges:

  • Chemoselectivity: The chosen method must selectively target the carboxylic acid without reacting with the existing methyl ester or the conjugated double bond.

  • Harsh Conditions: Traditional Fischer-Speiler esterification, which uses strong acids and high temperatures, risks side reactions such as hydrolysis of the methyl ester or polymerization/addition reactions at the alkene.[4][5]

The Steglich Esterification Advantage: The Steglich esterification, first reported in 1978, is an ideal solution for this synthetic problem.[6][7] It proceeds under mild, neutral conditions at room temperature, making it compatible with sensitive functional groups.[2][8] The reaction's success relies on the synergistic action of DCC and DMAP.[3]

Mechanism of Action: The reaction proceeds through a multi-step catalytic cycle:

  • Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[9]

  • Catalysis by DMAP: DMAP, a superior nucleophile compared to the alcohol, intercepts this intermediate.[2][8] This rapid reaction forms a highly electrophilic N-acylpyridinium species, often called an "active ester."[8] This step is crucial as it outcompetes a potential intramolecular rearrangement of the O-acylisourea that would lead to an unreactive N-acylurea byproduct.[2][9]

  • Nucleophilic Attack: The alcohol attacks the activated acyl group of the pyridinium intermediate.

  • Product Formation: The desired ester is formed, along with the insoluble N,N'-dicyclohexylurea (DCU) byproduct, and the DMAP catalyst is regenerated.[8]

This mechanism allows for the efficient esterification of even sterically hindered substrates under ambient conditions.[8][10]

Experimental Protocol

This protocol describes the synthesis of ethyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate as a representative example.

Materials and Equipment
Reagents & Solvents Grade Supplier
This compound≥98%Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Ethanol (Absolute, Anhydrous)≥99.5%Fisher Scientific
Dichloromethane (DCM, Anhydrous)≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Hydrochloric Acid (HCl), 1M aq.
Saturated Sodium Bicarbonate (NaHCO₃) aq.
Saturated Sodium Chloride (Brine) aq.
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Separatory funnel
Rotary evaporator
Glass fritted funnel
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Flash chromatography system
Reagent Quantities
Compound MW ( g/mol ) Mass (mg) Moles (mmol) Equivalents
Starting Acid220.214402.01.0
Ethanol46.071102.41.2
DCC206.334542.21.1
DMAP122.1724.40.20.1
DCM (Solvent)-20 mL--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (440 mg, 2.0 mmol), 4-dimethylaminopyridine (24.4 mg, 0.2 mmol), and anhydrous dichloromethane (20 mL).

  • Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add absolute ethanol (110 mg, 2.4 mmol).

  • Initiation: Cool the flask to 0 °C in an ice-water bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (454 mg, 2.2 mmol) to the stirred solution in one portion. A white precipitate (DCU) should begin to form within minutes.

  • Reaction: After 15 minutes at 0 °C, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The reaction is complete upon consumption of the starting acid, indicated by the disappearance of its corresponding spot and the appearance of a new, higher Rf spot for the product ester.

Work-up and Purification
  • DCU Removal: Once the reaction is complete, cool the flask to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a fritted glass funnel to remove the DCU precipitate, washing the solid with a small amount of cold DCM.[11]

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Aqueous Extraction: Redissolve the crude residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x 15 mL) to remove residual DMAP.[11]

    • Saturated NaHCO₃ solution (1 x 15 mL) to remove any unreacted carboxylic acid.

    • Brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Chromatography: Purify the crude ester via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure product.

Workflow Visualization

The overall experimental process can be visualized as follows:

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Reactants (Acid, DMAP, Alcohol in DCM) B 2. Cool to 0 °C A->B C 3. Add DCC (Initiate Reaction) B->C D 4. Stir at RT (4-6 hours) C->D E 5. Filter DCU Byproduct D->E Monitor by TLC F 6. Concentrate Filtrate E->F G 7. Aqueous Extraction (HCl, NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Flash Chromatography H->I J Characterization (NMR, MS, IR) I->J Yields Pure Product

Caption: Workflow for the Steglich Esterification of this compound.

Discussion and Troubleshooting

  • Purity of Reagents: The use of anhydrous solvents and reagents is critical for success, as DCC readily reacts with water.

  • DCU Removal: While most DCU is removed by filtration, trace amounts may remain. The subsequent aqueous washes and final column chromatography are effective for removing any soluble residues.[11][12] For particularly stubborn cases, precipitating the crude product from a minimal amount of cold DCM or acetone can be effective.[11]

  • Alternative Coupling Agents: If issues with DCU removal persist, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.[12][13] The resulting urea byproduct is easily removed during the aqueous work-up.[12]

  • Side Reactions: The mildness of the Steglich protocol effectively suppresses the formation of N-acylurea byproducts, which can be an issue in non-DMAP catalyzed carbodiimide couplings.[2] The reaction conditions are also gentle enough to prevent isomerization or polymerization of the acrylate system.

Safety Precautions

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and allergen. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Acids: Handle aqueous HCl with care.

This protocol provides a reliable and chemoselective method for the esterification of this compound, ensuring high yields and purity for downstream applications in research and development.

References

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? [Online discussion]. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1988). tert-Butyl ethyl fumarate. Organic Syntheses, 67, 183. Available at: [Link]

  • Ishihara, K., et al. (2006). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Synlett, 2006(1), 121-124.
  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58321. Available at: [Link]

  • Grokipedia. Steglich esterification. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available at: [Link]

  • SynArchive. Steglich Esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • ResearchGate. (2016). How to purify esterification product? [Online discussion]. Available at: [Link]

  • Reddit. (2024). Steglich esterification with EDC. [Online discussion]. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the application of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid in polymer chemistry. This bifunctional monomer, possessing both a polymerizable acrylate group and a versatile carboxylic acid moiety, offers a unique platform for the design and synthesis of functional polymers with tailored properties. We will explore its use in both chain-growth and step-growth polymerization strategies, providing detailed experimental protocols, mechanistic insights, and characterization guidelines. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and a deep understanding of the underlying chemical principles.

Introduction to a Versatile Bifunctional Monomer

This compound, hereafter referred to as MABA, is a crystalline solid with the chemical formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol [1]. Its structure is distinguished by two key functional groups at opposite ends of a rigid phenyl ring: a methyl acrylate group and a carboxylic acid group. This unique architecture makes MABA a highly valuable, yet underutilized, monomer for creating advanced polymer structures.

The acrylate group is amenable to various chain-growth polymerization techniques, including free-radical, and more advanced controlled radical polymerization methods. This allows for the synthesis of polymers with pendant carboxylic acid groups along the backbone. Conversely, the carboxylic acid functionality can participate in step-growth polymerizations, such as polyesterification or polyamidation, yielding polymers with pendant, reactive acrylate groups. This dual-reactivity opens avenues for creating linear functional polymers, graft copolymers, and cross-linked networks.

Application in Chain-Growth Polymerization: Synthesis of Poly(MABA) with Pendant Carboxylic Acid Groups

The most direct application of MABA in polymer chemistry is through the polymerization of its acrylate functionality. The resulting polymer, poly(this compound) or poly(MABA), possesses a regular arrangement of pendant carboxylic acid groups. These acidic moieties can impart hydrophilicity, pH-responsiveness, and provide sites for post-polymerization modification.

Controlled Radical Polymerization: A Protocol for RAFT Polymerization

To synthesize well-defined poly(MABA) with controlled molecular weight and low dispersity, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a superior method compared to conventional free-radical polymerization. The choice of a suitable chain transfer agent (CTA) is critical for the success of RAFT polymerization. For acrylate monomers, a dithiobenzoate or trithiocarbonate CTA is typically effective.

Experimental Protocol: RAFT Polymerization of MABA

  • Materials:

    • This compound (MABA)

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

    • 1,4-Dioxane (anhydrous)

    • Methanol (for precipitation)

    • Nitrogen gas supply

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve MABA (e.g., 2.06 g, 10 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 3.28 mg, 0.02 mmol, CTA:Initiator ratio of 5:1) in anhydrous 1,4-dioxane (10 mL).

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes in an ice bath.

    • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR spectroscopy.

    • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.

    • Collect the polymer by vacuum filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Causality and Insights:

  • The use of a controlled radical technique like RAFT provides excellent control over the polymer architecture, which is crucial for applications where precise material properties are required.

  • The carboxylic acid group on the CTA (CPADB) ensures compatibility with the monomer and the resulting polymer.

  • The CTA to initiator ratio is a key parameter to control the "livingness" of the polymerization. A higher ratio generally leads to better control.

Workflow for RAFT Polymerization of MABA

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Purification reagents MABA, CPADB, AIBN in 1,4-Dioxane schlenk Add to Schlenk Flask reagents->schlenk deoxygenate Deoxygenate (N2 Purge) schlenk->deoxygenate polymerize Heat at 70°C deoxygenate->polymerize quench Cool and Expose to Air polymerize->quench precipitate Precipitate in Methanol quench->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product final_product filter_dry->final_product Yields Poly(MABA)

Caption: Workflow for the synthesis of Poly(MABA) via RAFT polymerization.

Application in Step-Growth Polymerization: Creating Cross-Linkable Polyesters

The carboxylic acid group of MABA allows it to be used as a difunctional monomer in step-growth polymerizations with a suitable comonomer, such as a diol, to form a polyester. The resulting polyester will have pendant acrylate groups, which can be subsequently cross-linked, for instance, by exposure to UV light in the presence of a photoinitiator. This strategy is highly effective for creating thermoset resins and hydrogels.

Polyesterification of MABA with a Diol

A classic method for polyesterification is the reaction of a diacid (or its derivative) with a diol at elevated temperatures, often with a catalyst. In this case, MABA acts as the "diacid" component.

Experimental Protocol: Synthesis of a MABA-based Polyester

  • Materials:

    • This compound (MABA)

    • 1,6-Hexanediol

    • p-Toluenesulfonic acid (p-TSA)

    • Toluene

    • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add MABA (e.g., 2.06 g, 10 mmol), 1,6-hexanediol (1.18 g, 10 mmol), p-TSA (0.095 g, 0.5 mol%), and toluene (50 mL).

    • Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected (e.g., 4-8 hours). The progress can be monitored by the amount of water collected and by measuring the acid number of the reaction mixture.

    • Cool the reaction mixture to room temperature and dilute with dichloromethane.

    • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the linear polyester.

    • For cross-linking, dissolve the polyester in a suitable solvent, add a photoinitiator (e.g., 1 wt% DMPA), cast a film, and expose to a UV source (e.g., 365 nm) until the film is no longer tacky.

Causality and Insights:

  • The Dean-Stark apparatus is essential for removing water, which drives the equilibrium towards the formation of the polyester, leading to higher molecular weights.

  • The choice of diol will significantly impact the properties of the final polymer (e.g., flexibility, hydrophobicity).

  • The pendant acrylate groups are preserved during the polyesterification and are available for post-polymerization cross-linking, which allows for the formation of a durable network structure.

Polyesterification and Cross-linking Pathway

Polyester_Pathway MABA MABA Monomer (Carboxylic Acid + Acrylate) Polycondensation Polyesterification (p-TSA, Toluene, Reflux) MABA->Polycondensation Diol Diol Monomer (e.g., 1,6-Hexanediol) Diol->Polycondensation LinearPolyester Linear Polyester (Pendant Acrylate Groups) Polycondensation->LinearPolyester Crosslinking UV Curing (+ Photoinitiator) LinearPolyester->Crosslinking CrosslinkedNetwork Cross-linked Network (Thermoset Material) Crosslinking->CrosslinkedNetwork

Caption: Pathway for creating a cross-linked polymer network using MABA.

Polymer Characterization

A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.

Technique Purpose Expected Observations for Poly(MABA) Expected Observations for MABA-Polyester
¹H NMR Spectroscopy To confirm the polymer structure and determine monomer conversion.Disappearance of the vinyl protons of the acrylate group (around 6.5 and 7.8 ppm). Broadening of the peaks corresponding to the polymer backbone.Appearance of new peaks corresponding to the ester linkage. Preservation of the acrylate vinyl proton signals.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).For RAFT polymerization, a narrow and symmetrical elution peak is expected, with Đ typically < 1.3.A broader distribution is expected compared to RAFT, with Đ > 2 being common for step-growth polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.A broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹). A strong C=O stretch from both the ester and carboxylic acid (around 1700-1730 cm⁻¹).A strong C=O stretch from the ester backbone. The presence of the C=C stretch from the pendant acrylate groups (around 1636 cm⁻¹).
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A single Tg, indicating an amorphous polymer. The value will depend on the molecular weight.A single Tg. After UV curing, the Tg is expected to increase significantly, or the material may degrade before a clear transition is observed.

Conclusion and Future Outlook

This compound is a monomer with significant potential for the synthesis of a wide range of functional polymers. Its dual reactivity allows for its incorporation into polymers through both chain-growth and step-growth mechanisms, leading to materials with either pendant carboxylic acid groups or pendant acrylate groups. These functionalities can be exploited to create pH-responsive materials, coatings, adhesives, hydrogels, and materials for biomedical applications. The protocols provided herein offer a solid foundation for researchers to begin exploring the rich polymer chemistry of this versatile building block. Future work could involve the synthesis of block copolymers using MABA, post-polymerization modification of the carboxylic acid groups with bioactive molecules, and the development of MABA-based materials for advanced applications such as drug delivery and tissue engineering.

References

  • BenchChem. (2025). Application Notes and Protocols for the Polymerization of 4-Isobutylbenzoic Acid-Based Monomers.
  • PubChem. (2025). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Carnegie Mellon University.
  • Lutz, J. F., & Zarafshani, Z. (2008). Efficient construction of macromolecules with complex architectures: a "high-tech" combination of living polymerization and click chemistry. Chemical Society Reviews, 37(6), 1177-1185.
  • Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT polymerization. Chemical Reviews, 109(11), 5402-5436.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press.

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Application Notes and Protocols for the Use of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Linker for Functional Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their modular nature allows for the tuning of pore size, surface area, and functionality, making them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[2][3] The choice of the organic linker is crucial in determining the final properties of the MOF.[4] Functionalized linkers can introduce specific chemical properties to the framework, enhancing its performance in targeted applications.[4]

This application note introduces a novel linker, 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid , for the synthesis of functional MOFs. This linker is a derivative of benzoic acid, a common building block in MOF chemistry.[2] The presence of the acrylate group offers a unique opportunity for post-synthetic modification, allowing for the covalent attachment of functional molecules within the MOF pores. The methoxycarbonyl group can also be hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site or a point for further functionalization. The rigid backbone of the linker is expected to lead to the formation of robust frameworks with permanent porosity.

This document provides a comprehensive guide for researchers interested in utilizing this promising linker. It includes a detailed, step-by-step protocol for the synthesis of the linker itself, followed by a general procedure for the synthesis of a hypothetical MOF using this linker. Furthermore, standard characterization techniques and potential applications of the resulting MOFs are discussed.

Synthesis of the Linker: this compound

The synthesis of this compound can be achieved via a Heck coupling reaction between 4-iodobenzoic acid and methyl acrylate.[5][6] The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[5]

cluster_start Starting Materials cluster_reaction Heck Coupling Reaction cluster_product Product 4-Iodobenzoic Acid 4-Iodobenzoic Acid Reaction Mixture Pd Catalyst Base (e.g., Triethylamine) Solvent (e.g., DMF) 4-Iodobenzoic Acid->Reaction Mixture Methyl Acrylate Methyl Acrylate Methyl Acrylate->Reaction Mixture Linker This compound Reaction Mixture->Linker Work-up & Purification

Caption: Synthetic scheme for this compound.

Protocol for Linker Synthesis

Materials:

  • 4-Iodobenzoic acid

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodobenzoic acid (1.0 eq) in anhydrous DMF.

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small amount of anhydrous DMF. Stir for 10 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Add the catalyst solution to the solution of 4-iodobenzoic acid. Then, add methyl acrylate (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of a Metal-Organic Framework using the Acrylate Linker

The synthesized linker can be used to construct MOFs via solvothermal or hydrothermal methods.[7] The following is a general protocol for the synthesis of a hypothetical zinc-based MOF, designated as Zn-Acrylate-MOF. The solvothermal method involves heating the reactants in a sealed vessel, which allows for the crystallization of the MOF.[8]

cluster_reactants Reactants cluster_synthesis Solvothermal Synthesis cluster_product Product & Activation Linker This compound Autoclave Sealed Teflon-lined Autoclave Linker->Autoclave Metal Salt Zinc Nitrate Hexahydrate Metal Salt->Autoclave Solvent DMF/Ethanol/Water Solvent->Autoclave Heating Heating at 120 °C for 24h Autoclave->Heating MOF Crystals Zn-Acrylate-MOF Crystals Heating->MOF Crystals Washing Washing with DMF and Ethanol MOF Crystals->Washing Activation Solvent Exchange & Heating under Vacuum Washing->Activation Porous MOF Activated Porous MOF Activation->Porous MOF

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol for MOF Synthesis

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve the linker (0.1 mmol) in a mixture of DMF (5 mL), ethanol (2 mL), and deionized water (1 mL) by sonication.

  • Addition of Metal Salt: To this solution, add zinc nitrate hexahydrate (0.1 mmol). Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Solvothermal Reaction: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. The crystalline product can be collected by filtration or centrifugation.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To activate the MOF and remove the solvent molecules from the pores, immerse the washed crystals in a volatile solvent like ethanol for 24 hours, replacing the solvent every 8 hours. Afterwards, heat the sample under vacuum at 150 °C for 12 hours.[7]

Characterization of the MOF

The synthesized MOF should be thoroughly characterized to determine its structure, porosity, and stability.

Technique Purpose Expected Results
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing a plateau up to a certain temperature, followed by a weight loss corresponding to the decomposition of the organic linker.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the surface area and pore volume of the activated MOF.A Type I isotherm, characteristic of microporous materials, with a high nitrogen uptake at low relative pressures.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the linker's functional groups in the MOF structure.The spectrum should show characteristic peaks for the carboxylate and acrylate groups.

Potential Applications

The presence of the acrylate group in the linker opens up exciting possibilities for the post-synthetic modification of the MOF. This allows for the covalent attachment of various functional molecules, tailoring the MOF for specific applications.

Porous MOF Zn-Acrylate-MOF Functionalized MOF Drug-loaded MOF Porous MOF->Functionalized MOF Michael Addition Functional Molecule e.g., Thiol-containing drug Functional Molecule->Functionalized MOF

Caption: Post-synthetic modification of the MOF via Michael addition.

  • Drug Delivery: The acrylate group can react with thiol-containing drug molecules via a Michael addition reaction, allowing for the covalent attachment of drugs to the MOF. This can lead to a more controlled and sustained release profile. The biocompatibility of zinc-based MOFs further enhances their potential in this area.[2]

  • Catalysis: Functional groups with catalytic activity can be grafted onto the acrylate moiety, creating a heterogeneous catalyst with active sites confined within the MOF pores. This can improve catalytic efficiency and selectivity.

  • Sensing: The attachment of fluorescent or colorimetric probes to the linker can enable the development of MOF-based sensors for the detection of specific analytes.

Conclusion

The use of this compound as a linker for the synthesis of MOFs presents a promising avenue for the development of new functional materials. The protocols provided in this application note offer a starting point for researchers to synthesize and explore the potential of these novel MOFs. The unique combination of a rigid backbone and a reactive acrylate group makes this linker a versatile building block for creating highly porous and functionalizable frameworks with a wide range of potential applications in drug delivery, catalysis, and sensing.

References

  • Prateek Sharma, et al. (2015). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 7(4), 121-130.
  • Zhou, H.-C., & Kitagawa, S. (2014). Metal-Organic Frameworks (MOFs). Chemical Society Reviews, 43(16), 5415-5418.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
  • Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives.
  • ResearchGate. (n.d.). Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. Retrieved from [Link]

  • The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA.
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
  • RSC Publishing. (2020). Effect of organic linker substituents on properties of metal–organic frameworks: a review. CrystEngComm, 22(34), 5562-5597.
  • ResearchGate. (n.d.). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of cinnamic and benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Scheme of the Heck reaction coupling iodobenzene to methyl acrylate.... Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction between iodobenzene and methyl acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties and Applications of Acrylates. Retrieved from [Link]

  • TIJER. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. International Journal of Engineering Research & Technology, 11(6).
  • PubChem. (n.d.). Benzyl acrylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-acetoxy-3-methoxybenzoic acid. Retrieved from [Link]

  • YouTube. (2020). Experiment 1 : Preparation of 4-vinylbenzoic acid by a Wittig reaction in aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • MDPI. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(3), 4261-4272.

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Application Notes and Protocols for Reactions Involving 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure incorporates a para-substituted benzoic acid, a common pharmacophore, and a methyl acrylate moiety, which is a reactive Michael acceptor and a precursor for various chemical transformations. This document provides a comprehensive guide to the experimental setup for key reactions involving this compound, including its synthesis via the Heck reaction, its derivatization through amide coupling, and the selective hydrolysis of its ester functionality. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to confidently utilize this valuable building block in their synthetic endeavors.

Compound Profile

  • IUPAC Name: 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid[1]

  • Molecular Formula: C₁₁H₁₀O₄[1]

  • Molecular Weight: 206.19 g/mol [1]

  • CAS Number: 160648-26-0[1]

PropertyValueSource
Molecular Weight206.19 g/mol PubChem[1]
XLogP32.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]

Safety Precautions: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

I. Synthesis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[2][3] This protocol details the synthesis of the title compound from 4-iodobenzoic acid and methyl acrylate.

Reaction Scheme:

Heck Reaction cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 4-iodobenzoic_acid 4-Iodobenzoic Acid target_molecule This compound 4-iodobenzoic_acid->target_molecule + methyl_acrylate Methyl Acrylate methyl_acrylate->target_molecule + Pd_catalyst Pd(OAc)₂ Pd_catalyst->target_molecule Ligand P(o-tolyl)₃ Ligand->target_molecule Base Et₃N Base->target_molecule Solvent DMF Solvent->target_molecule

Caption: Synthesis of the target compound via the Mizoroki-Heck reaction.

Protocol:
  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Then, add triethylamine (Et₃N, 2.5 eq.) followed by methyl acrylate (1.5 eq.) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

II. Amide Coupling of this compound

Amide bond formation is a cornerstone of medicinal chemistry.[4][5] The carboxylic acid moiety of the title compound can be readily coupled with a primary or secondary amine using a variety of coupling reagents.[6] This protocol provides a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[4]

Workflow Diagram:

Amide Coupling Workflow A Dissolve Reactants B Add Base A->B Target Acid & Amine in Anhydrous Solvent C Add Coupling Reagent B->C e.g., DIPEA D Reaction Monitoring C->D e.g., HATU Stir at RT E Aqueous Work-up D->E TLC or LC-MS F Purification E->F Extraction G Product F->G Column Chromatography

Caption: General workflow for amide bond formation.

Protocol:
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq.) in one portion to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by flash column chromatography or recrystallization.

III. Selective Hydrolysis of the Methyl Ester

The methyl ester of this compound can be selectively hydrolyzed to the corresponding dicarboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible process, leading to higher yields compared to acid-catalyzed hydrolysis which is reversible.[7]

Reaction Scheme:

Ester Hydrolysis cluster_reactant Reactant cluster_reagents Reagents cluster_product Product target_molecule This compound dicarboxylic_acid 4-(2-carboxyvinyl)benzoic acid target_molecule->dicarboxylic_acid + Base LiOH or NaOH Base->dicarboxylic_acid Solvent THF/H₂O Solvent->dicarboxylic_acid

Caption: Alkaline hydrolysis of the methyl ester.

Protocol:
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH, 1.5 eq.) or sodium hydroxide (NaOH, 1.5 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Isolation: The resulting precipitate of 4-(2-carboxyvinyl)benzoic acid can be collected by vacuum filtration, washed with cold water, and dried under vacuum.

References

  • PubChem. 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Available at: [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • ACS Publications. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. Available at: [Link]

  • Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Available at: [Link]

  • WIPO Patentscope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Available at: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • European Patent Office. EP 0675867 B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Available at: [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Available at: [Link]

  • ResearchGate. How to produce amide from Benzoic acid and amine directly?. Available at: [Link]

  • Odinity. Intro to Organometallics: The Heck Reaction. Available at: [Link]

  • PubChem. 4-(3-Methoxypropyl)benzoic acid. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methoxy-, 1-methylpropyl ester. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

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Application Note: Quantitative Analysis of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid using Validated Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a dicarboxylic acid derivative featuring a substituted phenyl ring, a conjugated acrylic acid moiety, and a methyl ester. Its chemical structure (Figure 1) contains both a carboxylic acid and a methyl ester, making it an interesting target for analytical quantification. The presence of the conjugated system provides a strong chromophore, making it highly suitable for UV-based detection methods.

Chemical Structure:

  • IUPAC Name: 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid[1]

  • Molecular Formula: C₁₁H₁₀O₄[1]

  • Molecular Weight: 206.19 g/mol [1]

The accurate and precise quantification of this compound is essential for various applications in pharmaceutical and chemical research, including purity assessment of synthetic batches, monitoring reaction kinetics, performing stability studies, and in vitro/in vivo pharmacokinetic analyses. This application note provides detailed, validated protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

The methods described herein are developed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for purpose, reliable, and robust.[2][3]

Part 1: Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the analysis of moderately polar, non-volatile compounds like this compound.

  • Expertise & Experience: The choice of a C18 stationary phase is based on its proven efficacy in retaining aromatic carboxylic acids through hydrophobic interactions. The carboxylic acid functional group on the analyte necessitates the acidification of the mobile phase. By adding an acid like phosphoric acid, the pH of the mobile phase is lowered, suppressing the ionization of the carboxylic acid (–COOH) to its carboxylate form (–COO⁻). This un-ionized form is less polar, leading to stronger retention on the C18 column, improved peak shape (reducing tailing), and more reproducible retention times. The conjugated system of the phenyl ring and the double bond acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: Quaternary or Binary Gradient HPLC System with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure), Phosphoric Acid (ACS grade).

  • Reference Standard: this compound, >98% purity.

2. Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 60:40 (A:B) or Gradient if co-eluting impurities are present.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by scanning the UV spectrum of the standard (typically ~290-310 nm).
Injection Volume 10 µL
Run Time 10 minutes (adjust as needed to ensure elution of all components).

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock Prepare Stock Standard (1000 µg/mL in Methanol) cal Prepare Calibration Standards (1-100 µg/mL in Mobile Phase) stock->cal sample Prepare & Dilute Sample in Mobile Phase filter Filter Sample (0.45 µm) sample->filter sst System Suitability Test (Inject Mid-Standard 5x) filter->sst inject Inject Standards & Samples sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate curve Generate Calibration Curve (Area vs. Concentration) integrate->curve quant Quantify Analyte in Sample curve->quant report Generate Report quant->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is trustworthy and fit for its intended purpose, a full validation must be performed.[3][4][5]

1. Specificity:

  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest without interference from matrix components, impurities, or degradation products.

  • Procedure: Analyze blank samples (matrix without analyte), a placebo formulation, and samples spiked with known impurities. The peak for the analyte should be well-resolved from any other peaks. A Diode Array Detector (DAD) can be used to assess peak purity.

2. Linearity and Range:

  • Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.

  • Procedure: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted.

Summary of HPLC-UV Method Validation Parameters

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD ~0.1 µg/mL (estimated)
LOQ ~0.3 µg/mL (estimated)
Specificity No interference at the retention time of the analyte.

Part 2: Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS serves as an excellent confirmatory technique, offering high selectivity and structural information.

  • Expertise & Experience: Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis is challenging and often results in poor peak shape and thermal degradation. Therefore, a derivatization step is mandatory to convert the polar -COOH group into a more volatile and thermally stable ester. While the analyte already contains a methyl ester, the free carboxylic acid must be derivatized. A common approach is methylation using diazomethane (highly effective but hazardous) or safer alternatives like tetramethylammonium hydroxide (TMAH) for in-situ pyrolytic methylation in the GC inlet.[6] Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern, making it a highly trustworthy method for confirmation.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Materials

  • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: Dichloromethane (GC grade), Methanol (GC grade), Derivatizing agent (e.g., 25% TMAH in methanol).

  • Reference Standard: this compound, >98% purity.

2. Derivatization and Sample Preparation

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

  • Derivatization: In a GC vial, mix 100 µL of the standard or sample solution with 100 µL of 25% TMAH in methanol. The high temperature of the GC inlet will facilitate the methylation.

  • Note: This creates the dimethyl ester of the parent dicarboxylic acid. The mass spectrometer will be used to identify this new derivative.

3. GC-MS Operating Conditions

ParameterRecommended Condition
Inlet Temperature 280 °C (for pyrolysis)
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Prepare Standard/Sample in Methanol deriv Add Derivatizing Agent (e.g., TMAH) prep->deriv inject Inject into GC-MS deriv->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (Scan or SIM mode) separate->detect integrate Extract Ion Chromatograms detect->integrate identify Confirm Identity via Mass Spectrum integrate->identify quant Quantify using Calibration Curve identify->quant report Generate Report quant->report

Caption: Workflow for the confirmatory analysis of this compound by GC-MS.

Method Selection and Conclusion

The choice between HPLC-UV and GC-MS depends on the specific analytical objective.

FeatureHPLC-UVGC-MS (with Derivatization)
Primary Use Routine quantification, purity testing, stability studiesIdentity confirmation, analysis in complex matrices, impurity identification
Sample Prep Simple dilution and filtrationMandatory derivatization step
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)
Sensitivity High (ng level)Very High (pg level), especially in SIM mode
Throughput HighModerate (due to sample prep and longer run times)

For routine quality control and quantification where the identity of the compound is already established, HPLC-UV is the method of choice due to its simplicity, robustness, and high throughput.[7] The GC-MS method serves as an indispensable tool for structural confirmation and for specialized investigations where its superior selectivity is required.

These detailed protocols, grounded in established scientific principles and validated according to ICH guidelines, provide a reliable framework for researchers, scientists, and drug development professionals to accurately quantify this compound.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Journal of the American Oil Chemists' Society. (n.d.). The Determination of Benzoic Acid and its Para-Tertiary Butyl Homologue in Alkyd Resins by Gas Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

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  • J-Stage. (n.d.). Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. Applied Biological Chemistry, 64(49). Retrieved from [Link]

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Application Notes & Protocols: A Step-by-Step Guide to Derivatizing 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, step-by-step technical overview for the chemical derivatization of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. This bifunctional molecule, a derivative of the ubiquitous cinnamic acid scaffold, presents two primary reactive sites for chemical modification: a carboxylic acid and a methyl ester.[1] Such modifications are crucial in medicinal chemistry and materials science for tuning the molecule's physicochemical properties, biological activity, and potential for polymerization.[2][3][4] We present detailed protocols for selective and non-selective derivatization, focusing on robust and widely applicable synthetic methodologies. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Derivatization

This compound belongs to the cinnamic acid derivative family, a class of compounds found extensively in nature and recognized for a wide spectrum of pharmacological activities, including antioxidant, antimicrobial, and antidiabetic properties.[4][5][6] The core structure features a phenyl ring, an acrylic acid moiety, and a carboxylic acid, making it an attractive scaffold for synthetic modification.

Derivatization serves as a cornerstone of modern drug discovery and materials science. By chemically modifying a parent molecule, researchers can systematically alter its properties to:

  • Enhance Biological Activity: Modify interactions with biological targets.

  • Improve Pharmacokinetics: Adjust absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Modulate Physicochemical Properties: Fine-tune solubility, stability, and lipophilicity.

  • Create Novel Materials: Utilize the functional groups as handles for polymerization or conjugation.[3]

The subject molecule offers two distinct and chemically addressable functional groups, allowing for a range of synthetic strategies.

Caption: Structure of this compound with key reactive sites highlighted.

Part I: Derivatization of the Carboxylic Acid Group via Amide Coupling

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical development.[7] This strategy targets the benzoic acid moiety of the molecule, converting it into a diverse range of benzamides. The underlying principle involves the "activation" of the carboxylic acid to a more reactive intermediate that is susceptible to nucleophilic attack by an amine.[8]

Amide_Coupling_Workflow start_mat Starting Material (Carboxylic Acid) process Coupling Reagent + Base start_mat->process Activation reagent Amine (R-NH2) intermediate Activated Intermediate (e.g., O-acylisourea) reagent->intermediate Nucleophilic Attack process->intermediate product Amide Product intermediate->product

Caption: General workflow for amide bond formation.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like the amine's reactivity, scale, cost, and desired product purity. For sterically hindered or electron-deficient substrates, certain reagents offer superior performance.[7][8]

Coupling ReagentClassTypical Yield RangeKey Observations & CausalityPotential Side Reactions
HATU Uronium SaltHighHighly efficient with fast reaction times. The tetramethyluronium cation creates a very reactive HOBt ester, ideal for challenging couplings with less nucleophilic amines.[8]Guanidinylation of the primary amine if used in excess.
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. EDC activates the acid, but the resulting O-acylisourea intermediate can rearrange. HOBt acts as a nucleophilic catalyst, trapping the activated acid as an HOBt-ester, which is more stable and reactive towards amines, minimizing side products and racemization.[8]Formation of N-acylurea byproduct, which can be difficult to remove.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings. The cyclic phosphonic anhydride activates the carboxylic acid to form a mixed anhydride, which is highly reactive. The byproducts are water-soluble, simplifying purification.[8]Requires a stoichiometric amount of base to neutralize the phosphoric acid byproduct.
SOCl₂ / (COCl)₂ Acyl Halide PrecursorHighForms a highly reactive acyl chloride intermediate. This is a robust, traditional method suitable for simple amines. Requires a two-step process and careful handling of corrosive reagents.Side reactions with sensitive functional groups; requires inert conditions.
Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of primary and secondary amines, including those that are sterically hindered or weakly nucleophilic.

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq.), to the mixture.

  • Coupling Reagent Addition: Add HATU (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A reliable and cost-effective method suitable for a wide variety of substrates.

  • Reaction Setup: Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF or DCM.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and water-soluble byproducts (including the dicyclohexylurea if DCC is used instead of water-soluble EDC). Follow with washes of 5% HCl and saturated NaHCO₃.

  • Purification: Dry the organic phase, concentrate, and purify the crude amide by column chromatography or recrystallization.

Part II: Derivatization of the Methyl Ester Group

The methyl ester on the acrylate moiety provides a second site for derivatization. These reactions can be performed on the original molecule or on a product from Part I to create a di-functionalized derivative.

Ester_Derivatization start_mat Starting Material (Methyl Ester) prod1 Di-Acid Product start_mat->prod1 Hydrolysis (e.g., LiOH, H₂O/THF) prod2 New Ester Product start_mat->prod2 Transesterification (R-OH, Acid/Base cat.) prod3 Amide Product start_mat->prod3 Aminolysis (R-NH₂, Heat)

Caption: Reaction pathways for modifying the methyl ester functional group.

Strategy 1: Ester Hydrolysis (Saponification)

This reaction converts the methyl ester into a carboxylic acid, yielding 4-(2-carboxyvinyl)benzoic acid. This product can be useful for applications requiring two acidic groups or as an intermediate for further selective derivatization. Acrylate and methacrylate esters are known to undergo hydrolysis under basic conditions.[9][10]

Protocol 3: Base-Catalyzed Ester Hydrolysis

  • Reaction Setup: Dissolve the starting material (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH, 2.0-3.0 eq.), to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS. Causality: The use of LiOH is common as the resulting lithium carboxylate salt often has good solubility properties.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or DCM) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A precipitate of the dicarboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Strategy 2: Direct Aminolysis

While often less efficient than the two-step hydrolysis/amide coupling sequence, direct conversion of the ester to an amide is possible, particularly with primary amines at elevated temperatures.

Protocol 4: High-Temperature Aminolysis

  • Reaction Setup: In a sealed pressure vessel, combine the starting material (1.0 eq.) with a large excess of the desired primary amine (5.0-10.0 eq.), either neat or in a high-boiling polar solvent like NMP.

  • Reaction: Heat the mixture to 80-120 °C for 12-48 hours. Monitor the reaction progress by LC-MS. Causality: The high temperature and excess amine are required to drive the equilibrium of this less favorable nucleophilic acyl substitution forward.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess amine and solvent under high vacuum.

  • Purification: Dissolve the residue in a suitable organic solvent and purify by flash chromatography to isolate the desired amide product.

Part III: Orthogonal and Selective Strategies

The presence of two distinct functional groups allows for selective modification if reaction conditions are chosen carefully.

  • Selective Amidation of the Carboxylic Acid: The amide coupling conditions described in Part I (e.g., HATU, EDC/HOBt) are mild and will not typically affect the methyl ester group. This is the most straightforward approach for selective derivatization at the benzoic acid site.

  • Selective Hydrolysis of the Methyl Ester: It is challenging to selectively hydrolyze the methyl ester without affecting the carboxylic acid, as the basic conditions for hydrolysis will deprotonate the carboxylic acid, forming a carboxylate which is generally stable under these conditions. However, subsequent reactions on the resulting di-acid would likely require statistical methods or protecting group strategies to achieve differentiation.

  • Sequential Derivatization: A powerful strategy involves first derivatizing the carboxylic acid (Part I), purifying the product, and then subjecting this new molecule to one of the ester derivatization methods (Part II) to create a heterobifunctional derivative.

Part IV: Characterization of Derivatives

Confirmation of a successful derivatization requires thorough analytical characterization.

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation- Amide Formation: Disappearance of the broad carboxylic acid proton signal (>10 ppm); appearance of new signals corresponding to the amine fragment and a downfield shift of the aromatic protons adjacent to the new amide bond.[11] - Ester Hydrolysis: Disappearance of the methyl ester singlet (~3.8 ppm).
LC-MS Reaction Monitoring & Mass VerificationConfirmation of the product's molecular weight and assessment of purity. A shift in retention time from the starting material is expected.
FTIR Functional Group Analysis- Amide Formation: Disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid; appearance of a strong C=O stretch for the amide (~1640-1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹). - Ester Hydrolysis: Appearance of a broad O-H stretch characteristic of a carboxylic acid.
HPLC Purity AnalysisQuantification of the final product's purity. Derivatization may be used to enhance detectability for trace analysis.[12]

Conclusion

This compound is a versatile bifunctional scaffold amenable to a wide array of chemical modifications. By selecting appropriate reagents and reaction conditions, researchers can selectively target either the carboxylic acid or the methyl ester functional group. The protocols detailed in this guide, from high-efficiency amide couplings to robust ester manipulations, provide a validated toolkit for synthesizing novel derivatives. These new chemical entities hold significant potential in the fields of drug discovery, chemical biology, and materials science, enabling the systematic exploration of structure-activity relationships and the development of advanced functional molecules.

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Application Notes and Protocols for the Incorporation of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid into Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the successful incorporation of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid into various drug delivery platforms. The protocols and methodologies detailed herein are grounded in established scientific principles and are designed to be both robust and reproducible.

Introduction: Understanding this compound

This compound is a unique small molecule characterized by a cinnamic acid derivative-like structure. Its key functional groups, a carboxylic acid and a methyl ester, present both opportunities and challenges for its formulation into drug delivery systems. The carboxylic acid moiety offers a handle for pH-dependent loading and covalent conjugation, while the ester group's stability must be carefully considered during formulation and storage.[1][2][3] The aromatic nature of the benzoic acid ring and the acrylate system suggest potential for various pharmacological activities.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄PubChem CID: 10608330
Molecular Weight 206.19 g/mol PubChem CID: 10608330
Appearance White to off-white powderN/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.General knowledge for similar structures
pKa (Carboxylic Acid) Estimated to be around 4-5Inferred from benzoic acid derivatives[6]

Strategic Approaches for Incorporation into Drug Delivery Systems

The choice of drug delivery system and the method of incorporation are critical for achieving the desired therapeutic outcome. This section outlines strategies for loading this compound into three commonly used platforms: liposomes, polymeric nanoparticles, and hydrogels.

Logical Workflow for System Selection and Formulation

cluster_0 Drug Candidate Analysis cluster_1 Drug Delivery System Selection cluster_2 Incorporation Strategy cluster_3 Characterization a This compound (Properties: pKa, Solubility, Stability) b Liposomes a->b Based on Desired Release Profile & Target c Polymeric Nanoparticles a->c Based on Desired Release Profile & Target d Hydrogels a->d Based on Desired Release Profile & Target e Passive Loading (Hydrophobic Interaction) b->e Based on Drug Properties f Active Loading (pH Gradient) b->f Based on Drug Properties g Emulsion-Solvent Evaporation c->g Based on Polymer & Drug Solubility h Nanoprecipitation c->h Based on Polymer & Drug Solubility i Covalent Conjugation (EDC/NHS Chemistry) d->i For Tethering j DLS (Size, PDI, Zeta Potential) e->j Validation k TEM (Morphology) e->k Validation l HPLC (Loading Efficiency, Release) e->l Validation f->j Validation f->k Validation f->l Validation g->j Validation g->k Validation g->l Validation h->j Validation h->k Validation h->l Validation i->j Validation i->k Validation i->l Validation

Caption: Workflow for selecting and validating a drug delivery system.

Liposomal Formulations

Liposomes are versatile vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[7] For this compound, both passive and active loading strategies can be employed.

Protocol: Passive Loading via Thin-Film Hydration

This method relies on the partitioning of the molecule into the lipid bilayer during liposome formation.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 for phospholipid:cholesterol:drug, but this should be optimized.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to multiple extrusion cycles through polycarbonate membranes of a specific pore size (e.g., 11 passes through a 100 nm membrane).[8]

Protocol: Active Loading using a pH Gradient

This technique leverages the ionizable carboxylic acid group to drive the drug into the aqueous core of the liposomes.

Materials:

  • Pre-formed liposomes (prepared as in 3.1, but without the drug and using an acidic internal buffer, e.g., citrate buffer pH 4.0)

  • This compound

  • External buffer with a higher pH (e.g., PBS, pH 7.4)

Procedure:

  • Prepare liposomes with an acidic internal buffer.

  • Exchange the external buffer with a higher pH buffer using dialysis or size exclusion chromatography. This creates a pH gradient across the liposome membrane.

  • Dissolve this compound in the external buffer.

  • Incubate the liposome suspension with the drug solution. The uncharged form of the drug will diffuse across the lipid bilayer and become trapped in the acidic core in its charged, less permeable form.[9]

Polymeric Nanoparticle Formulations

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to encapsulate small molecules for controlled release.[10][11]

Protocol: Emulsion-Solvent Evaporation Method

This method is suitable for encapsulating hydrophobic or poorly water-soluble drugs.[12][13]

Materials:

  • This compound

  • PLGA

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Homogenizer or sonicator

Procedure:

  • Dissolve both this compound and PLGA in DCM to form the organic phase.

  • Add the organic phase to the aqueous PVA solution.

  • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize for storage.

Protocol: Nanoprecipitation Method

Also known as the solvent displacement method, this is a simple and rapid technique for forming nanoparticles.[14][15]

Materials:

  • This compound

  • PLGA

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Deionized water

Procedure:

  • Dissolve this compound and PLGA in the organic solvent.

  • Add this organic solution dropwise into deionized water under moderate stirring.

  • The rapid diffusion of the organic solvent into the water causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Remove the organic solvent under reduced pressure.

  • Collect and wash the nanoparticles as described in the emulsion-solvent evaporation method.

Hydrogel Formulations

Hydrogels can be functionalized to covalently attach drug molecules, providing a platform for sustained, localized delivery.[16][17]

Protocol: Covalent Conjugation using EDC/NHS Chemistry

This method activates the carboxylic acid group of this compound for reaction with amine groups on a pre-formed hydrogel.

Materials:

  • Amine-functionalized hydrogel (e.g., chitosan, gelatin, or synthetic polymer with primary amine groups)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

Procedure:

  • Swell the amine-functionalized hydrogel in the activation buffer.

  • Dissolve this compound, EDC, and NHS in the activation buffer.

  • Add this solution to the swollen hydrogel and react for a specified time (e.g., 1-4 hours) at room temperature to activate the carboxylic acid groups.

  • Remove the activation solution and wash the hydrogel with coupling buffer.

  • Immerse the activated hydrogel in a solution containing the amine-functionalized polymer or a linker with a terminal amine group in the coupling buffer to form a stable amide bond.[18][19]

  • Wash the hydrogel extensively to remove any unreacted drug and byproducts.

Characterization of Drug-Loaded Systems

Thorough characterization is essential to ensure the quality, stability, and performance of the drug delivery system.[9]

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution, polydispersity index (PDI), and zeta potential of nanoparticles in suspension.[7]

Protocol:

  • Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the measurement, collecting data for a sufficient duration to obtain a stable correlation function.

  • Analyze the data using the Stokes-Einstein equation to obtain the hydrodynamic diameter and PDI. For zeta potential, a specific folded capillary cell is used, and an electric field is applied.

Table 2: Typical DLS Parameters

ParameterTypical Value for Nanoparticles
Hydrodynamic Diameter 50 - 200 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential ± 30 mV (for good stability)
Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the nanoparticles.[20][21]

Protocol:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the solvent to evaporate at room temperature.

  • Optionally, negatively stain the sample (e.g., with phosphotungstic acid or uranyl acetate) to enhance contrast, especially for liposomes.

  • Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the drug loading content and encapsulation efficiency.[22][23][24]

Protocol to Determine Encapsulation Efficiency:

  • Separate the drug-loaded nanoparticles from the unencapsulated drug. This can be done by ultracentrifugation or size exclusion chromatography.

  • Lyse the nanoparticles to release the encapsulated drug. For liposomes, a surfactant like Triton X-100 can be used. For PLGA nanoparticles, a solvent like acetonitrile or DMSO is suitable.

  • Quantify the amount of encapsulated drug using a validated HPLC method.

  • The encapsulation efficiency (EE%) is calculated as: EE% = (Mass of encapsulated drug / Total mass of drug used) x 100

HPLC Method Development for this compound:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation. The ester group's stability should be considered when choosing the pH of the mobile phase.[25]

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound.

  • Quantification: An external standard calibration curve should be prepared using known concentrations of the free drug.

Conclusion

The successful incorporation of this compound into drug delivery systems requires a careful consideration of its chemical properties and the selection of an appropriate formulation strategy. The protocols provided in this guide offer a solid foundation for researchers to develop and characterize liposomal, nanoparticulate, and hydrogel-based delivery systems for this promising molecule. Optimization of the formulation parameters and thorough characterization are paramount for achieving a safe and effective drug product.

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  • Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes. (2023). RSC Publishing.
  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. (2025).
  • TEM and Nanomedicine: Insights into Drug Delivery and Targeting. (2023). AZoNano.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
  • PLGA nanoparticles for capsaicin delivery: enhanced encapsulation efficiency and pro-apoptotic activity in HEPG2 cells. (2025). Frontiers.

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Application Note & Protocols: 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a bifunctional organic molecule poised to be a highly valuable building block in the synthesis of advanced materials. Its structure, featuring a rigid phenyl core functionalized with a terminal carboxylic acid and a chemically active methyl acrylate group, offers orthogonal reactivity. This unique combination enables its use as a primary linker in crystalline structures like Metal-Organic Frameworks (MOFs) and as a functional monomer in the synthesis of novel polymers. The carboxylic acid provides a robust coordination site for metal ions, while the acrylate moiety offers a handle for polymerization or post-synthetic modification. This guide provides a comprehensive overview of the molecule's properties, detailed protocols for its synthesis, and its application in the fabrication of a representative Metal-Organic Framework and a functional polymer, highlighting the causality behind key experimental choices for researchers in materials science and drug development.

Physicochemical Properties & Safety Data

A thorough understanding of the building block's properties is critical for its successful application and for ensuring laboratory safety.

Table 1: Physicochemical Properties of 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

PropertyValueSource
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid[1]
CAS Number 160648-26-0[2]
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Appearance Off-white solid (typical)[3]
PSA 63.6 Ų[4]
XLogP3 2.1[4]

1.1. Safety & Handling According to GHS hazard statements, this compound is an irritant.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Core Directive: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.[4]

Synthesis of the Building Block

The most logical and efficient route to synthesize 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is via a palladium-catalyzed Heck Reaction.[5][6] This powerful cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene.[7]

2.1. Reaction Scheme

Caption: Heck coupling of 4-Iodobenzoic Acid and Methyl Acrylate.

2.2. Scientific Rationale The Heck reaction is chosen for its high efficiency and functional group tolerance.

  • Palladium Catalyst (e.g., Pd(OAc)₂): The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] Pd(OAc)₂ is a common and stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand (e.g., PPh₃): A phosphine ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black, and influences the reaction's efficiency.[8]

  • Base (e.g., Triethylamine, Et₃N): A base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[7]

  • Solvent (e.g., DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used due to its ability to dissolve both the organic substrates and the inorganic base, and its high boiling point is suitable for the reaction temperature.

2.3. Detailed Protocol: Synthesis

  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-iodobenzoic acid (10.0 g, 40.3 mmol, 1.0 eq.).

  • Reagent Addition: Add palladium(II) acetate (0.18 g, 0.81 mmol, 2 mol%), triphenylphosphine (0.42 g, 1.61 mmol, 4 mol%), and DMF (100 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the catalyst.

  • Reactant Addition: Add triethylamine (8.4 mL, 60.5 mmol, 1.5 eq.) followed by methyl acrylate (5.4 mL, 60.5 mmol, 1.5 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of 1 M HCl (aq). This will precipitate the product and neutralize the excess triethylamine.

  • Isolation: Collect the resulting solid by vacuum filtration and wash thoroughly with deionized water.

2.4. Purification & Characterization

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure, off-white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The trans-alkene configuration is characterized by a large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum.

Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of the linker makes it an excellent candidate for constructing MOFs. The carboxylate group coordinates to metal centers, forming the framework, while the acrylate group projects into the pores, offering a site for further functionalization.[9][10][11]

3.1. Workflow: Solvothermal MOF Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Metal Salt & Linker in Solvent B Seal in Autoclave & Heat (Solvothermal Rxn) A->B C Cool & Filter (Isolate Crystals) B->C D Wash with Fresh Solvent C->D E Solvent Exchange (e.g., with DCM) D->E F Activate (Heat under Vacuum) E->F G Porous MOF Material F->G

Caption: General workflow for the solvothermal synthesis and activation of a MOF.

3.2. Protocol: Solvothermal Synthesis of a Zn-based MOF This protocol is a robust starting point based on established methods for similar carboxylate linkers.[9][12]

Table 2: Reagents for Zn-MOF Synthesis

ReagentAmountMolar Eq.Role
Zn(NO₃)₂·6H₂O89.2 mg (0.3 mmol)1.5Metal Node Source
MMBA Linker41.2 mg (0.2 mmol)1.0Organic Linker
DMF10 mL-Solvent
  • Preparation: In a 20 mL glass vial, dissolve 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (MMBA) and Zinc Nitrate Hexahydrate in N,N-Dimethylformamide (DMF).[12]

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat to 120 °C for 24 hours.[10] The slow heating and cooling rates can influence crystal size and quality.

  • Isolation: After the oven cools to room temperature, decant the mother liquor. Crystalline product should be visible at the bottom of the vial.

  • Washing: Wash the crystals by immersing them in 10 mL of fresh DMF for 8 hours. Repeat this process three times to remove unreacted starting materials trapped within the pores.[13]

  • Activation: To prepare the MOF for porosity analysis, the high-boiling DMF must be exchanged with a more volatile solvent. Immerse the crystals in dichloromethane (DCM) for 24 hours. Then, decant the DCM and heat the sample at 150 °C under high vacuum for 12 hours to fully evacuate the pores. This "activation" step is critical for accessing the full surface area of the material.[12][13]

3.3. Characterization of the MOF

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which guest molecules are removed.

  • Gas Sorption Analysis (N₂ at 77 K): To determine the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.

Application in Functional Polymers

The methyl acrylate group on the MMBA molecule is a classic Michael acceptor and a vinyl group suitable for polymerization, allowing it to be used as a monomer.

4.1. Reaction Scheme: Free-Radical Polymerization

Sources

"methodology for studying the kinetics of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Methodologies for Studying the Kinetics of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid Reactions

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for studying the reaction kinetics of 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. This guide emphasizes the rationale behind experimental design, offers detailed protocols for key analytical techniques, and provides a framework for robust data analysis, ensuring scientific integrity and reproducibility.

Introduction: Understanding the Molecule and Its Reactivity

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a derivative of cinnamic acid, featuring a conjugated system that includes a phenyl ring, a carbon-carbon double bond, a carboxylic acid, and a methyl ester.[1] This structure is a common motif in various organic compounds and can be a precursor or intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Studying the kinetics of its reactions—such as hydrolysis, esterification, or additions across the double bond—is crucial for several reasons:

  • Process Optimization: Kinetic data allows for the optimization of reaction conditions (temperature, pH, catalyst concentration) to maximize yield and minimize reaction time in industrial synthesis.[2]

  • Mechanism Elucidation: Understanding the rate at which reactants are consumed and products are formed provides insight into the reaction mechanism, including the identification of rate-determining steps and transient intermediates.[3]

  • Stability and Degradation: For drug development professionals, kinetic studies are essential for determining the stability of the molecule under various physiological or storage conditions, predicting shelf-life, and understanding degradation pathways.[4]

This guide focuses on three primary analytical techniques well-suited for this molecule: UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueSource
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acidPubChem[1]
Molecular Formula C₁₁H₁₀O₄PubChem[1]
Molecular Weight 206.19 g/mol PubChem[1]
CAS Number 160648-26-0Echemi[5]
Structure A benzoic acid moiety linked via a trans-alkene to a methyl acrylate group.PubChem[1]

Core Principles and Experimental Design

Before initiating any kinetic study, a firm grasp of fundamental principles and a well-thought-out experimental design are paramount.

Foundational Kinetic Concepts

A chemical reaction's rate is described by a rate law , which expresses the rate as a function of the concentration of the reactants. For a generic reaction A + B → P, the rate law is often in the form:

Rate = k[A]m[B]n

where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. The overall reaction order is the sum (m + n). These orders must be determined experimentally.[3]

Pseudo-Order Conditions: To simplify analysis, reactions with multiple reactants are often studied under "pseudo-first-order" conditions. This is achieved by having one reactant (e.g., B) in large excess compared to the other (A). As the reaction proceeds, the concentration of B remains effectively constant, allowing the rate law to be simplified to Rate ≈ k'[A]m, where k' = k[B]0n.[6] This approach is invaluable for isolating the kinetic contribution of a single reactant.

The Causality Behind Experimental Choices

The selection of an analytical method is not arbitrary; it depends on the specific characteristics of the reaction being studied.

G start Reaction Characteristics q1 Does the reaction involve a change in the chromophore? start->q1 q2 Are multiple reactants/products/ intermediates present? q1->q2 uv_vis UV-Vis Spectrophotometry q1->uv_vis  Yes (Simple System) q3 Is non-invasive, in-situ monitoring required? q2->q3 hplc HPLC q2->hplc Yes q3->uv_vis No (if chromophore change) nmr NMR Spectroscopy q3->nmr Yes G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Equilibrate solutions to reaction temp (T) p2 Set spectrophotometer to λmax and T p1->p2 p3 Blank spectrophotometer with solvent p2->p3 r1 Initiate reaction by mixing reagents in cuvette (t=0) p3->r1 r2 Immediately place cuvette in spectrophotometer r1->r2 r3 Record Absorbance vs. Time for >3 half-lives r2->r3 a1 Convert Absorbance to Concentration (Beer's Law) r3->a1 a2 Plot concentration data (e.g., ln[A] vs. t) a1->a2 a3 Determine reaction order and calculate rate constant (k) a2->a3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the user's request: Topic: "improving the yield of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid synthesis" Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Welcome to the technical support guide for the synthesis of 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve reaction yields and product purity. This guide is structured from the perspective of a Senior Application Scientist, focusing on the causality behind experimental choices to empower you with a deeper understanding of the reaction.

The target molecule, a cinnamic acid derivative, is a valuable building block in pharmaceutical and materials science. Its synthesis is most commonly and efficiently achieved via the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[1][2] This guide will focus primarily on optimizing this pathway.

Section 1: The Heck Reaction Pathway - A Mechanistic Overview

Understanding the mechanism is crucial for effective troubleshooting. The Mizoroki-Heck reaction is a powerful C-C bond-forming process that couples olefins with aryl or vinyl halides.[3] The generally accepted catalytic cycle involves three primary steps, beginning with a Pd(0) species.[1]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., methyl 4-iodobenzoate), forming a Pd(II) complex. The rate of this step is highly dependent on the halide, with reactivity order I > Br > OTf >> Cl.[4]

  • Olefin Insertion (Carbopalladation) : The alkene (methyl acrylate) coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond. This migratory insertion typically occurs in a syn fashion.

  • β-Hydride Elimination : A hydrogen atom from the carbon beta to the palladium is eliminated, forming a palladium-hydride species and the desired alkene product. This step is also syn-coplanar and due to steric hindrance, it overwhelmingly favors the formation of the more stable trans (E)-isomer, which is the desired stereochemistry for the target molecule.[3]

  • Reductive Elimination : The base present in the reaction mixture regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

Heck_Cycle pd0 Pd(0)L₂ product_pd_complex Product-Pd(II)-H Complex pd0->product_pd_complex oa_label Oxidative Addition (Ar-X) hx_out H-X + Base pd0->hx_out pd2_complex Ar-Pd(II)-X(L)₂ pd2_complex->pd0 ins_label Olefin Insertion insertion_intermediate Olefin Insertion Intermediate insertion_intermediate->pd2_complex beta_label β-Hydride Elimination product_pd_complex->insertion_intermediate re_label Reductive Elimination (Base) prod_out Product (Ar-CH=CH-R) product_pd_complex->prod_out

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis. Use the accompanying workflow diagram to guide your troubleshooting process.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System - Pd black visible? - Correct Pd source/ligand? - Ligand:Pd ratio correct? start->check_catalyst check_reagents check_reagents start->check_reagents check_conditions Check Reaction Conditions - Temperature too low/high? - Incorrect base? - Reaction time sufficient? start->check_conditions solution_catalyst {Solution | - Use fresh catalyst/ligand. - Increase catalyst loading (1-5 mol%). - Adjust Ligand:Pd ratio (often 2:1 to 4:1). - Run under inert atmosphere.} check_catalyst->solution_catalyst solution_reagents {Solution | - Switch to aryl iodide or bromide. - Purify methyl acrylate (e.g., distillation). - Use anhydrous, degassed solvent.} check_reagents->solution_reagents solution_conditions {Solution | - Optimize temperature (screen 80-140°C). - Screen different bases (e.g., Et₃N, DIPEA, K₂CO₃). - Monitor by TLC/LCMS to determine optimal time.} check_conditions->solution_conditions

Figure 2. Decision tree for troubleshooting low reaction yield.

Q1: My reaction yield is low or there is no conversion. What are the primary factors to investigate?

A low or zero yield is the most common issue and typically points to a problem with one of three areas: the catalyst system, the reactants, or the reaction conditions.

  • Catalyst System Integrity : The active Pd(0) species is prone to deactivation through oxidation or aggregation into inactive palladium black.[5] This is often the primary culprit.

    • Cause : Presence of oxygen, insufficient ligand to stabilize the catalyst, or excessively high temperatures.

    • Solution : Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use fresh, high-purity palladium precatalysts and ligands. While some Heck reactions can be run "ligand-free," a phosphine ligand is generally recommended to stabilize the active catalyst and improve efficiency.[5] Start with a catalyst loading of 1-5 mol %.[5]

  • Reactivity of the Aryl Halide : The oxidative addition step is rate-limiting.

    • Cause : Using a less reactive aryl halide. The C-X bond strength dictates reactivity.[4]

    • Solution : If you are using methyl 4-chlorobenzoate or 4-bromobenzoate and seeing low conversion, switching to methyl 4-iodobenzoate will significantly accelerate the oxidative addition step and improve yields. While aryl chlorides are cheaper, they often require more specialized (and expensive) catalyst systems with electron-rich, bulky phosphine ligands to achieve good results.[4][6]

  • Base and Solvent Selection : The base is not just a spectator; it is crucial for regenerating the Pd(0) catalyst. The solvent affects solubility and the reaction's thermal profile.

    • Cause : An inappropriate or weak base, or a solvent that does not fully dissolve the reactants at the reaction temperature.

    • Solution : Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[1] Inorganic bases like potassium carbonate can also be effective, sometimes in combination with phase-transfer agents. The solvent should be a polar aprotic one, such as DMF, DMA, or acetonitrile, and must be anhydrous.[1]

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

Side product formation compromises yield and complicates purification. The most common side products in a Heck reaction are:

  • Homocoupling of the Aryl Halide (e.g., Ullmann coupling) : This forms a biphenyl species.

    • Cause : This is often promoted at higher temperatures and can be a sign of catalyst decomposition.

    • Solution : Lower the reaction temperature. Screening temperatures between 80-120°C is a good starting point. Ensure a proper ligand-to-palladium ratio (typically 2:1 to 4:1) to maintain a stable catalytic species.

  • Polymerization/Oligomerization of Methyl Acrylate :

    • Cause : Methyl acrylate is an activated alkene and can polymerize, especially at high temperatures or under radical conditions.

    • Solution : Add a radical inhibitor like hydroquinone to the methyl acrylate if you suspect polymerization. Avoid excessively high reaction temperatures. Ensure the purity of the alkene; aged bottles may contain polymers that can inhibit the reaction.

  • Formation of the Branched Isomer : While the linear trans product is heavily favored, small amounts of the branched (geminal) isomer can sometimes form.[7]

    • Cause : This can be influenced by the choice of ligand and solvent, particularly in systems that favor a cationic Heck pathway.[1]

    • Solution : For most standard phosphine-ligated systems, this is a minor issue. Sticking to neutral reaction conditions (e.g., with phosphine ligands and amine bases) generally minimizes this pathway.

Q3: How do I choose the optimal catalyst and ligand system?

The "best" system depends on the reactivity of your substrates and your budget. For laboratory-scale synthesis of the target molecule, a systematic approach is best.

Palladium SourceLigandTypical Loading (mol%)Key Advantages & Considerations
Pd(OAc)₂PPh₃ (Triphenylphosphine)1 - 5%Cost-effective & common. Good starting point for reactive aryl iodides and bromides. May require higher temperatures.
PdCl₂(PPh₃)₂None (already coordinated)1 - 5%Air-stable, convenient precatalyst. Good general-purpose choice.
Pd₂(dba)₃P(o-tol)₃ or P(t-Bu)₃0.5 - 2%More active than PPh₃-based systems due to more electron-rich and bulky ligands. Can often run at lower temperatures.
PalladacyclesNone (ligand is part of the cycle)0.1 - 1%Highly active and thermally stable, allowing for very low catalyst loadings and use with less reactive aryl chlorides.[4]

Recommendation : Start with Pd(OAc)₂ and PPh₃ (2-4 equivalents relative to Pd) for a cost-effective initial screen. If yields are poor, move to a more active system using a bulkier, more electron-rich ligand like P(t-Bu)₃.

Q4: My product is difficult to purify. What are the recommended procedures?

The crude product will contain your target molecule, triphenylphosphine oxide (if PPh₃ was used), residual base, and palladium residues. The carboxylic acid functionality of the target molecule is the key to a simple, effective purification.

  • Acid-Base Extraction :

    • After the reaction, remove the solvent in vacuo.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a basic aqueous solution (e.g., 1M NaHCO₃ or 1M Na₂CO₃). The target acid will move to the aqueous layer as its carboxylate salt, while neutral impurities like phosphine oxides remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh ethyl acetate once more to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer to pH ~2-3 with cold 1M HCl. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallization :

    • The solid obtained from the acid-base workup can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a highly pure product.

Section 3: Standardized Experimental Protocols

The following protocols provide a reliable starting point for your experiments.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Solvent, Ar-I, Alkene, Base, Pd/Ligand) setup->reagents reaction Heat & Stir (e.g., 100°C, 12-24h) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Workup (Solvent removal, Acid-Base Extraction) monitor->workup purify Purification (Precipitation & Recrystallization) workup->purify characterize Characterization (NMR, MS, m.p.) purify->characterize

Figure 3. General experimental workflow for synthesis and purification.
Protocol 1: Heck Synthesis
  • Reagents :

    • Methyl 4-iodobenzoate (1.0 eq)

    • Methyl acrylate (1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

    • Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%)

    • Triethylamine [Et₃N] (2.0 eq)

    • Anhydrous, degassed DMF (Dimethylformamide)

  • Procedure :

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-iodobenzoate, Pd(OAc)₂, and PPh₃.

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Via syringe, add the anhydrous, degassed DMF, followed by the triethylamine and methyl acrylate.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Once complete, cool the reaction to room temperature.

Protocol 2: Saponification and Purification
  • Note : The Heck reaction yields the methyl ester of the final product. A subsequent saponification (hydrolysis) step is needed to obtain the final carboxylic acid. This can often be combined with the purification.

  • Procedure :

    • Concentrate the crude reaction mixture from Protocol 1 under reduced pressure to remove most of the DMF.

    • To the residue, add methanol and a solution of sodium hydroxide (2.5 eq in water).

    • Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS confirms complete hydrolysis of both methyl esters.

    • Remove the methanol in vacuo. Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution twice with ethyl acetate to remove non-acidic impurities (e.g., triphenylphosphine oxide).

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A white precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under high vacuum.

    • For highest purity, recrystallize the solid from an appropriate solvent like ethanol/water.

Section 4: Frequently Asked Questions (FAQs)

  • Can I use 4-formylbenzoic acid as a starting material? Yes, but this would require a different synthetic route, such as a Wittig or Horner-Wadsworth-Emmons reaction. You would react methyl 4-formylbenzoate with a phosphonium ylide or phosphonate ester (e.g., methyl (dimethoxyphosphoryl)acetate).[8] The Heck reaction is generally more direct if a suitable aryl halide is available.

  • Is the reaction air and moisture sensitive? While the Heck reaction is more robust than many other cross-coupling reactions (like Suzuki or Stille), its reproducibility and yield are highest when performed under an inert atmosphere (nitrogen or argon) with anhydrous solvents.[6] This prevents oxidation of the phosphine ligand and the Pd(0) catalyst.

  • How can I confirm the (E)-stereochemistry of my product? ¹H NMR spectroscopy is the best method. The two vinylic protons will appear as doublets with a large coupling constant (J value), typically in the range of 15-18 Hz, which is characteristic of a trans relationship. The corresponding cis isomer would have a much smaller J value (typically 10-12 Hz).

  • What are the expected analytical data for the final product? For 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (C₁₁H₁₀O₄, M.W. 206.19 g/mol ):[9]

    • ¹H NMR (approximate shifts, will vary with solvent) :

      • Carboxylic acid (-COOH): ~12-13 ppm (broad singlet)

      • Aromatic protons (AA'BB' system): ~8.1 ppm (d, 2H), ~7.6 ppm (d, 2H)

      • Vinylic protons: ~7.7 ppm (d, 1H, J ≈ 16 Hz), ~6.5 ppm (d, 1H, J ≈ 16 Hz)

      • Methyl ester (-OCH₃): ~3.8 ppm (s, 3H)

    • ¹³C NMR : Expect signals for the carboxyl, ester carbonyl, aromatic carbons (4 signals), vinylic carbons (2 signals), and the methoxy carbon.

    • Mass Spectrometry (ESI-) : [M-H]⁻ at m/z 205.05.

References

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ACS Publications. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • Reddit. (n.d.). Troubleshooting a difficult Heck reaction. r/Chempros.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals.
  • PubChem. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid.
  • Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.

Sources

Technical Support Center: Purification of 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for handling the purification of 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (CAS 160648-26-0). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this molecule with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Overview of Purification Challenges

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a bifunctional molecule, possessing both a carboxylic acid and a methyl ester. This duality in polarity, combined with the presence of a trans-alkene, presents a unique set of purification hurdles.

Common issues include:

  • Contamination with starting materials: Unreacted precursors from synthesis often persist in the crude product.

  • Presence of geometric isomers: The Z-isomer (cis) is a common byproduct that can be difficult to separate from the desired E-isomer (trans).[1]

  • Hydrolysis of the methyl ester: The ester group can be partially or fully hydrolyzed under acidic or basic conditions, leading to the formation of terephthalic acid derivatives.[2][3][4][5]

  • Difficulty in crystallization: The compound may "oil out" or exhibit poor crystal formation due to impurities or suboptimal solvent conditions.

This guide provides a logical workflow, from initial purity assessment to advanced chromatographic and recrystallization techniques, to address these challenges.

Purification Strategy Workflow

Before diving into specific protocols, it's crucial to select the appropriate purification strategy based on the crude sample's characteristics. The following decision tree illustrates a typical workflow.

Purification_Workflow start Crude Product tlc Assess Purity via TLC/¹H NMR start->tlc decision_purity Crude Purity >90%? tlc->decision_purity recrystallize Recrystallization decision_purity->recrystallize  Yes decision_isomers Isomers or Closely-Eluting Impurities Present? decision_purity->decision_isomers  No final_purity Final Purity Analysis (NMR, HPLC, MP) recrystallize->final_purity chromatography Column Chromatography chromatography->final_purity decision_isomers->recrystallize  No decision_isomers->chromatography  Yes

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A: Aside from unreacted starting materials, the two most common process-related impurities are the corresponding dicarboxylic acid (from hydrolysis of the methyl ester) and the Z-isomer of the target compound. The dicarboxylic acid is significantly more polar and will typically have a much lower Rf value on a normal-phase TLC plate. The Z-isomer often has a very similar polarity to the desired E-isomer, appearing as a close, sometimes overlapping, spot on TLC.[1]

Q2: How can I quickly monitor the purity of my product during purification?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[6] A standard mobile phase for this compound on a silica gel plate is a mixture of hexane and ethyl acetate. To ensure the carboxylic acid remains protonated and produces a well-defined spot, it is crucial to add a small amount of acetic acid to the eluent.[6]

Recommended TLC System
Stationary Phase
Mobile Phase
Visualization
Expected Rf of Product

Q3: My compound is "oiling out" instead of crystallizing during recrystallization. What's causing this and how do I fix it?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent, causing it to separate as a liquid instead of a solid. This is common when the solvent is too nonpolar for the solute or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Re-heat the solution to redissolve the oil.

  • Add a small amount of a more polar co-solvent (e.g., if using ethyl acetate/hexane, add more ethyl acetate) until the solution is just clear.

  • Allow the solution to cool very slowly. Insulating the flask can promote the formation of high-quality crystals.

  • If it persists, remove the solvent and attempt recrystallization from a different solvent system, such as an ethanol/water mixture.[6]

Q4: I see two very close spots on my TLC plate. Could these be E/Z isomers? How do I separate them?

A: Yes, it is highly probable that two closely eluting spots are the E and Z geometric isomers. While the E-isomer is generally more thermodynamically stable, synthetic conditions can lead to the formation of the Z-isomer.[1] Recrystallization is often ineffective at separating isomers. The most reliable method for separation is silica gel column chromatography, which can resolve compounds with subtle differences in polarity.[6][7][8]

In-Depth Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solids that are already at a moderate-to-high level of purity (>90%).[9][10] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.

When to Use:

  • When the crude product is a solid.

  • When impurities have significantly different solubility profiles from the product.

  • When the crude purity is estimated to be >90%.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a mixed solvent system is often effective.[6] Good starting points are Ethanol/Water or Ethyl Acetate/Hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary (more polar) solvent in small portions while heating the mixture to a gentle boil. Continue adding the solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, it may contain highly conjugated impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Induce Crystallization: If using a mixed-solvent system, add the second (less polar) solvent dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature.

  • Cooling: Slow cooling is essential for forming large, pure crystals. Do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter or by transferring them to a desiccator.

Guide 2: Purification by Flash Column Chromatography

For complex mixtures, separating isomers, or when recrystallization fails, flash column chromatography is the method of choice.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

Column_Chromatography cluster_setup Column Chromatography Setup a Mobile Phase (Eluent) b Packed Silica Gel Column a->b c Crude Sample loaded on top b->c d Separating Bands (Impurities & Product) c->d e Collection of Fractions d->e

Caption: Key components of a column chromatography setup.

  • TLC Analysis: First, determine the optimal mobile phase using TLC. A solvent system that gives the target compound an Rf value of approximately 0.3 is ideal for good separation.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This method generally results in better separation than loading a liquid solution.

    • Carefully add the dry-loaded sample to the top of the packed column. Add a final thin layer of sand on top to protect the surface.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or flasks).

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 90:10 to 70:30 Hexane:Ethyl Acetate), is often effective for separating compounds with different polarities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

  • ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • Asnaashari, S., et al. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Journal of evidence-based complementary & alternative medicine. Available at: [Link]

  • ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Available at: [Link]

  • Semantic Scholar. (n.d.). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives. Available at: [Link]

  • MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of a Cinnamic Acid Derivative and Bioactivity. Available at: [Link]

  • Amanote Research. (2014). Analyses of Chlorogenic Acids and Related Cinnamic Acid Derivatives. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Route of synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

  • PubChem. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Retrieved from [Link]

  • MDPI. (n.d.). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3'-methoxy-4'-hydroxyhydrocinnamoylamino)benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available at: [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.

Sources

"troubleshooting guide for reactions with 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this versatile bifunctional molecule. The guidance herein is based on established chemical principles and field-proven insights to help you navigate challenges in synthesis, functionalization, and purification.

Section 1: Compound Profile and Handling

FAQ: What are the key structural features and properties of this compound?

This molecule, with CAS Number 160648-26-0, is a derivative of both benzoic acid and acrylic acid.[1] Its structure contains three key functional groups that dictate its reactivity: a carboxylic acid, a methyl ester, and a trans-configured alkene. Understanding the interplay of these groups is crucial for successful experimentation.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₀O₄ [1]
Molecular Weight 206.19 g/mol [1]
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid [1]
Appearance White to pale yellow solid [2]

| Hazards | Causes skin, serious eye, and respiratory irritation |[1] |

The presence of both an acidic (-COOH) and an ester (-COOCH₃) functionality, separated by a conjugated system, allows for selective modification or simultaneous reactions, but also presents challenges such as unintended hydrolysis.

FAQ: What are the essential safety precautions for handling this compound?

Given its hazard profile, proper personal protective equipment (PPE) is mandatory.[1]

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]

  • Protection: Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[3]

  • Contingency: Avoid all direct contact with skin and eyes.[3] In case of contact, flush the affected area immediately with copious amounts of water.

Section 2: Troubleshooting Synthesis Reactions

The most common routes to synthesize this molecule involve carbon-carbon bond formation, typically through palladium-catalyzed cross-coupling or olefination reactions.

Question: My Heck reaction between a 4-halobenzoic acid derivative and methyl acrylate is failing or giving low yields. What are the common causes?

The Mizoroki-Heck reaction is a powerful tool for this synthesis, but several factors can lead to poor outcomes.[4] Common issues include catalyst decomposition, low reactivity of starting materials, and improper reaction conditions.[5]

Common Pitfalls and Solutions:

  • Catalyst Decomposition: The formation of "palladium black" is a visual indicator of Pd(0) catalyst agglomeration and deactivation.[5]

    • Causality: This often occurs at high temperatures or in the presence of oxygen. The active catalytic species is unstable and requires a supporting ligand to prevent it from crashing out of solution.

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Use phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) to stabilize the Pd(0) center. If using a Pd(II) precatalyst like Pd(OAc)₂, the ligand is crucial for in-situ reduction and stabilization.

  • Low Starting Material Reactivity: The reactivity of the aryl halide is critical.

    • Causality: The rate of oxidative addition to the palladium center follows the trend I > Br > Cl.[6] Aryl chlorides are often unreactive under standard Heck conditions.[7]

    • Solution: If possible, use the aryl iodide or bromide for higher reactivity. For aryl chlorides, specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and higher temperatures may be required.[7]

  • Incorrect Base or Solvent: The base is not just a halide scavenger; it plays a role in the catalytic cycle.

    • Causality: The base (e.g., triethylamine, potassium carbonate) is required to regenerate the Pd(0) catalyst in the final step of the cycle. The solvent must be polar and aprotic to dissolve the reagents and be stable at high temperatures (e.g., DMF, DMAc).[4]

    • Solution: Use at least 1.2 equivalents of a tertiary amine base like Et₃N or a solid inorganic base like K₂CO₃. Ensure your solvent is anhydrous and high-purity.

Below is a troubleshooting workflow to diagnose a failing Heck reaction.

start Heck Reaction Failure q1 Is 'Palladium Black' visible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Improve Inert Atmosphere (Degas solvent, use N2/Ar) Add/Change Ligand (e.g., PPh3) a1_yes->sol1 q2 What is the Aryl Halide? a1_no->q2 a2_cl Ar-Cl q2->a2_cl a2_br Ar-Br q2->a2_br a2_i Ar-I q2->a2_i sol2 Use Bulky Ligand (e.g., XPhos) Increase Temperature Consider alternative coupling a2_cl->sol2 q3 Low Conversion? a2_br->q3 a2_i->q3 sol3 Increase Temperature Increase Reaction Time Check Base Stoichiometry

Caption: Troubleshooting workflow for the Heck reaction.

Question: I'm using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction from 4-formylbenzoic acid, but I'm getting a mixture of E/Z isomers. How can I improve stereoselectivity?

Olefination reactions are excellent alternatives, starting from 4-formylbenzoic acid.[8][9] However, controlling the stereochemistry of the newly formed double bond is a common challenge.

  • Causality & Solution: The choice of olefination reagent is the primary determinant of stereochemistry.

    • Wittig Reaction (with non-stabilized ylides): These reactions typically favor the Z-alkene. To obtain the desired E-alkene, a Schlosser modification may be necessary.

    • Horner-Wadsworth-Emmons (HWE) Reaction: This is the preferred method for synthesizing E-alkenes.[10] The use of a phosphonate ester carbanion, typically generated with a base like sodium hydride (NaH), strongly favors the formation of the thermodynamically more stable E-isomer.

Protocol 1: HWE Synthesis of this compound

StepReagent/ActionMolar Eq.Details
1Suspend NaH (60% in mineral oil) in dry THF1.1Perform under an inert atmosphere (N₂ or Ar) at 0 °C.
2Add Trimethyl phosphonoacetate dropwise1.1Allow the mixture to stir at 0 °C for 30 min, then warm to room temp. for 30 min.
3Add a solution of 4-formylbenzoic acid in dry THF1.0Add dropwise at 0 °C to control the exothermic reaction.
4Stir reaction-Stir at room temperature overnight.
5Quench-Carefully quench by slow addition of saturated NH₄Cl solution.
6Workup & Purify-Extract with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Section 3: Troubleshooting Reactions of the Functional Groups

Question: I am trying to selectively hydrolyze the methyl ester to the corresponding di-acid, but the reaction is incomplete or messy. What conditions should I use?

Base-catalyzed hydrolysis (saponification) is the standard method for converting the methyl ester to a carboxylate.[11] However, the acrylate system can be sensitive.[12]

  • Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2).[12] Insufficient base or reaction time will lead to incomplete conversion. Conversely, overly harsh conditions (high temperature, strong base concentration) can promote side reactions on the alkene, such as Michael addition or polymerization.

  • Solution: Use a mild base like Lithium Hydroxide (LiOH) in a THF/water solvent mixture at room temperature. LiOH is often preferred as it can lead to cleaner reactions than NaOH or KOH. Monitor the reaction closely by TLC or LCMS to determine the point of complete consumption of the starting material.

The diagram below illustrates the generally accepted mechanism for this transformation.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Question: My reaction is causing unwanted polymerization of the acrylate moiety. How can I prevent this?

Acrylate systems are well-known to be susceptible to radical polymerization, especially when heated.[10]

  • Causality: Trace oxygen can initiate radical formation, which then propagates along the electron-deficient double bonds of the acrylate molecules, leading to an insoluble polymer.

  • Solution:

    • Inert Atmosphere: Always run reactions involving this compound under a nitrogen or argon atmosphere.

    • Radical Inhibitors: For reactions requiring elevated temperatures, add a small amount (e.g., 100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone.

Section 4: Purification and Analysis

Question: What are the best methods to purify this compound?

The purification strategy depends on the nature of the impurities. The compound's acidic nature is a key handle for purification.

  • Acid-Base Extraction: This is a highly effective first step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind. The aqueous layer can then be carefully re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is then filtered.

  • Recrystallization: If the product is a solid of reasonable purity after extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

  • Column Chromatography: For removing impurities with similar acidity, silica gel chromatography is effective.[13][14] A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid (0.5-1%) added to the mobile phase, will prevent peak tailing and improve separation.

References

  • Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Available at: [Link]

  • Iranshahi, M., et al. (2015). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Iranshahi, M., et al. (2015). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
  • Fujisawa, S., et al. (2011). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). The alkaline hydrolysis of methacrylates. Available at: [Link]

  • Rikkert, M. E., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. PubMed Central. Available at: [Link]

  • Reddit. (2021). Practical Heck Reaction problems!. r/chemhelp. Available at: [Link]

  • Consorti, C. S., et al. (n.d.). Mizoroki-Heck reactions with acrylic derivatives using the polymeric palladacycle 3 a. Available at: [Link]

  • Marvel, C. S., et al. (n.d.). Hydrolysis Rates of Unsaturated Esters in Alkaline Emulsion. Proceedings of the Indiana Academy of Science. Available at: [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]

  • ChemBK. (2024). 4-Methoxy-3-(3-methoxypropoxyl)benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • PubChem. (n.d.). 4-Formylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Diva-portal.org. (2020). Olefins from carbonyls. Available at: [Link]

Sources

"optimization of reaction conditions for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, also known as methyl (E)-3-(4-carboxyphenyl)acrylate. This guide is designed for researchers and drug development professionals to address common challenges, provide field-proven insights, and streamline your experimental workflow. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Two of the most robust and widely applied methods for synthesizing this target molecule are the Horner-Wadsworth-Emmons (HWE) reaction and the Heck reaction. This guide provides in-depth troubleshooting for both pathways.

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for forming alkenes, reacting a stabilized phosphonate carbanion with an aldehyde.[1] For this synthesis, 4-formylbenzoic acid is reacted with the carbanion generated from a phosphonoacetate ester (e.g., trimethyl phosphonoacetate). This route is often preferred for its excellent stereoselectivity, typically yielding the desired (E)-alkene, and for its operational simplicity, as the phosphate byproduct is water-soluble and easily removed.[2][3]

Troubleshooting Guide: HWE Reaction

Question 1: I am observing very low or no conversion of my 4-formylbenzoic acid starting material. What are the likely causes?

Answer: This is a common issue that typically points to inefficient generation of the phosphonate carbanion, the key nucleophile in the reaction.

  • Cause 1: Inactive or Insufficiently Strong Base. The reaction begins with the deprotonation of the phosphonoacetate.[1] If the base is old, has been improperly stored, or is not strong enough to deprotonate the phosphonate, the reaction will not initiate. The pKa of the phosphonoacetate is around 13, so a base with a conjugate acid pKa significantly higher than this is required.

    • Solution:

      • Use a fresh, strong base such as sodium hydride (NaH, pKa of H₂ ~36) or sodium methoxide (NaOMe).[3] Ensure NaH is handled under an inert atmosphere (Argon or Nitrogen) as it is reactive with moisture and air.

      • If using a weaker base like potassium carbonate (K₂CO₃), the reaction may require higher temperatures or a different solvent system to proceed efficiently.

  • Cause 2: Impure Reactants or Solvent. The carbanion is highly reactive and can be quenched by acidic protons from water or other impurities in the aldehyde or solvent.

    • Solution:

      • Ensure the 4-formylbenzoic acid is pure and dry.

      • Use anhydrous solvents. It is best practice to dry solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column) before use.

  • Cause 3: Interference from the Carboxylic Acid. The free carboxylic acid on the 4-formylbenzoic acid starting material is acidic (pKa ~4) and will react with the strong base, consuming at least one equivalent.

    • Solution:

      • Add at least two equivalents of the base: one to deprotonate the carboxylic acid and one to generate the phosphonate carbanion.

      • Alternatively, protect the carboxylic acid as an ester (e.g., methyl ester) before the HWE reaction and hydrolyze it back to the acid in a subsequent step.

Question 2: The reaction works, but my yield is low. How can I improve it?

Answer: Low yield, assuming some conversion is observed, can result from suboptimal reaction conditions or losses during workup and purification.[4]

  • Cause 1: Suboptimal Temperature or Reaction Time. The rate-limiting step is the nucleophilic addition of the carbanion to the aldehyde.[1] This step can be sensitive to temperature.

    • Solution:

      • Typically, carbanion formation is performed at 0 °C, followed by the slow addition of the aldehyde and allowing the reaction to warm to room temperature.

      • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and yield, but this should be monitored carefully as it can also lead to side product formation.

      • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and quench it once the starting material is consumed.

  • Cause 2: Reversibility and Equilibration. The initial addition step can be reversible. The overall success depends on the irreversible elimination of the oxaphosphetane intermediate.

    • Solution:

      • The choice of cation can influence the reaction. Lithium-based reagents often promote equilibration and can affect stereoselectivity.[5] For (E)-alkenes, sodium or potassium bases are generally very effective.[6]

  • Cause 3: Inefficient Workup. The product has both a carboxylic acid and a methyl ester, making it amphipathic.

    • Solution:

      • During the aqueous workup, carefully adjust the pH. Acidify the aqueous layer to a pH of ~2-3 with an acid like 1M HCl to ensure the carboxylic acid is fully protonated before extracting with an organic solvent (e.g., ethyl acetate). This maximizes its solubility in the organic phase.

      • The dialkylphosphate byproduct is easily removed by washing with water.[3]

Question 3: I am getting a mixture of (E) and (Z) isomers. How can I increase the (E)-selectivity?

Answer: The HWE reaction is renowned for its high (E)-selectivity with stabilized ylides, so significant (Z)-isomer formation suggests non-standard conditions.[3]

  • Cause 1: Phosphonate Reagent Structure. The structure of the phosphonate itself can influence stereochemistry. However, for standard phosphonoacetates, (E)-selectivity is typically high.

    • Solution: Ensure you are using a standard reagent like trimethyl or triethyl phosphonoacetate. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl)phosphonates, is specifically designed to favor (Z)-alkenes and should be avoided if the (E)-isomer is desired.

  • Cause 2: Reaction Conditions. The choice of base and solvent can have a cumulative effect on the stereochemical outcome.[1][7]

    • Solution:

      • For high (E)-selectivity, standard conditions using NaH in an aprotic solvent like THF are very reliable.[6]

      • The Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine) are also known to be highly (E)-selective, particularly for base-sensitive substrates.[5][6]

      • Higher reaction temperatures can sometimes favor the thermodynamically more stable (E)-isomer.[6]

Frequently Asked Questions (FAQs): HWE Reaction

Q1: Which base is best for this reaction? A: Sodium hydride (NaH) is the most common and effective base for generating the phosphonate carbanion to produce (E)-alkenes.[6] It is strong, non-nucleophilic, and the sodium cation promotes high (E)-selectivity. Potassium tert-butoxide (KOtBu) is another excellent choice.

Q2: What is the best solvent for the HWE reaction? A: Anhydrous polar aprotic solvents are ideal. Tetrahydrofuran (THF) is the most common choice due to its ability to dissolve the reactants and intermediates well. Dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) can also be used.[6][8]

Q3: How do I purify the final product? A: The primary byproduct, a dialkyl phosphate salt, is water-soluble and is removed during the aqueous workup.[2] The crude product can often be purified by simple recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water). If isomers or other impurities are present, column chromatography on silica gel is an effective purification method.[9][10]

Data Presentation: HWE Reaction Condition Optimization
ParameterCondition A (Standard)Condition B (Mild)Condition C (Alternative)Expected Outcome
Phosphonate Trimethyl phosphonoacetateTrimethyl phosphonoacetateTriethyl phosphonoacetateAll are effective for (E)-alkene formation.
Base NaH (2.2 eq.)LiCl (1.2 eq.), DBU (1.2 eq.)K₂CO₃ (3.0 eq.)NaH is highly efficient. LiCl/DBU is good for sensitive substrates. K₂CO₃ may require heat.
Solvent Anhydrous THFAnhydrous AcetonitrileAnhydrous DMFTHF is standard. Acetonitrile works well with Masamune-Roush conditions.
Temperature 0 °C to RT0 °C to RTRT to 60 °CStandard conditions are generally sufficient. Heating may be needed for weaker bases.
Selectivity High (E)-selectivityHigh (E)-selectivityGood (E)-selectivityAll conditions strongly favor the (E)-isomer.
Experimental Protocol: Optimized HWE Synthesis
  • Setup: Under an inert atmosphere (Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous THF via cannula and cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: Slowly add trimethyl phosphonoacetate (1.1 eq.) dropwise to the NaH suspension via the dropping funnel. Stir the mixture at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.

  • Aldehyde Addition: Dissolve 4-formylbenzoic acid (1.0 eq.) in a minimum amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove the mineral oil.

  • Extraction: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization.

Visualization: HWE Reaction Schematics

HWE_Mechanism cluster_start Carbanion Formation cluster_reaction Olefin Formation Phosphonate Phosphonoacetate (MeO)₂P(O)CH₂CO₂Me Carbanion Phosphonate Carbanion [(MeO)₂P(O)CHCO₂Me]⁻ Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Addition Aldehyde 4-Formylbenzoic Acid Aldehyde->Oxaphosphetane Product Target Molecule (E)-Isomer Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct (Water Soluble) Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting_HWE Start Low or No Conversion? CheckBase Is base strong enough & fresh? (e.g., NaH, KOtBu) Start->CheckBase Yes CheckReagents Are reactants & solvent anhydrous? CheckBase->CheckReagents Yes IncreaseBase Use fresh, stronger base (e.g., NaH). Use >2 eq. CheckBase->IncreaseBase No CheckStoichiometry Used >2 eq. of base? CheckReagents->CheckStoichiometry Yes DryReagents Dry solvent and reactants. CheckReagents->DryReagents No CheckStoichiometry->IncreaseBase No Success Problem Solved CheckStoichiometry->Success Yes IncreaseBase->Start Re-evaluate DryReagents->Start Re-evaluate

Caption: Troubleshooting workflow for low conversion in the HWE reaction.

Route B: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an aryl halide and an alkene.[11] In this synthesis, a 4-halobenzoic acid derivative (preferably 4-iodobenzoic or 4-bromobenzoic acid) is coupled with methyl acrylate. The reaction requires a palladium catalyst, often a ligand, and a base to neutralize the hydrogen halide formed during the catalytic cycle.[12]

Troubleshooting Guide: Heck Reaction

Question 1: My reaction shows no conversion, and I see black particles forming in the flask. What happened?

Answer: The formation of black particles is a classic sign of palladium catalyst decomposition into "palladium black," which is catalytically inactive. This is one of the most common failure modes in Heck reactions.

  • Cause 1: Oxygen in the Reaction. The active Pd(0) catalyst is sensitive to air and can be oxidized, leading to decomposition.[13]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the entire process. Degas the solvent and the reaction mixture by performing several freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes.

  • Cause 2: Inappropriate Ligand or No Ligand. Phosphine ligands stabilize the Pd(0) species, preventing aggregation and precipitation.[12] The choice of ligand is critical, especially for less reactive aryl halides.

    • Solution:

      • For aryl bromides, standard triphenylphosphine (PPh₃) is often sufficient.

      • If using a more challenging substrate like an aryl chloride, or if catalyst decomposition is persistent, switch to a more electron-rich and bulky ligand, such as a biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[14]

      • Ensure the correct palladium-to-ligand ratio is used (typically 1:2 or 1:4).

  • Cause 3: High Temperature. While Heck reactions often require heat, excessively high temperatures can accelerate catalyst decomposition.

    • Solution: Optimize the temperature. Start around 80-100 °C and only increase if the reaction rate is too slow.

Question 2: The reaction is very slow, and I have a low yield of the product along with significant starting material remaining.

Answer: A sluggish reaction points to a suboptimal combination of catalyst, substrate, or conditions.

  • Cause 1: Aryl Halide Reactivity. The rate of the oxidative addition step, which is often rate-limiting, follows the trend: I > Br > OTf >> Cl.[12] Aryl chlorides are significantly less reactive and require more specialized catalytic systems.

    • Solution: If possible, use 4-iodobenzoic acid or 4-bromobenzoic acid instead of the chloro-analogue. If you must use an aryl chloride, a modern catalyst system with a bulky, electron-rich ligand is essential.[14]

  • Cause 2: Insufficiently Strong Base. The base plays a crucial role in the final step of the catalytic cycle (reductive elimination and regeneration of the Pd(0) catalyst).

    • Solution: An organic base like triethylamine (Et₃N) is common. However, for some systems, an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) may be more effective.[11] Ensure the base is dry and finely powdered for better reactivity.

  • Cause 3: Solvent Effects. The solvent can significantly impact catalyst stability and reaction rates.

    • Solution: Polar aprotic solvents like DMF, DMAc, or acetonitrile are generally effective. Toluene can also be used.[12] Ensure the solvent is anhydrous.

Question 3: My main side product is a homocoupled biaryl (4,4'-dicarboxy-1,1'-biphenyl). How can I suppress this?

Answer: Homocoupling of the aryl halide is a common side reaction, especially at high temperatures or in the presence of oxygen.[13]

  • Solution:

    • Improve Degassing: Oxygen can promote homocoupling. Ensure the reaction is rigorously kept under an inert atmosphere.[13]

    • Adjust Stoichiometry: Using a slight excess of the alkene (methyl acrylate, e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling pathway over the competing homocoupling.

    • Lower Temperature: If possible, running the reaction at a lower temperature for a longer time can disfavor the homocoupling pathway.

Frequently Asked Questions (FAQs): Heck Reaction

Q1: Do I need to protect the carboxylic acid? A: Not always. The base in the reaction (e.g., K₂CO₃ or Et₃N) will deprotonate the carboxylic acid to form a carboxylate salt. This salt is generally compatible with the reaction conditions. However, in some cases, protecting it as an ester may improve solubility and prevent potential coordination to the palladium center, which could inhibit catalysis.

Q2: Which palladium source is best? A: Palladium(II) acetate (Pd(OAc)₂) is a very common, relatively inexpensive, and effective precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly as the active catalyst.[11][12] Modern pre-catalysts that incorporate bulky ligands (e.g., XPhos Pd G3) are more active but also more expensive.[14]

Q3: How do I remove the palladium catalyst after the reaction? A: After the reaction, the palladium can be removed by filtration through a pad of Celite or silica. Alternatively, treatment with activated carbon can help adsorb residual palladium. For very high purity requirements, specialized metal scavengers can be used.

Data Presentation: Heck Reaction Condition Optimization
ParameterCondition A (Standard)Condition B (For Aryl-Cl)Condition C (Phosphine-Free)Expected Outcome
Aryl Halide 4-Iodobenzoic Acid4-Chlorobenzoic Acid4-Bromobenzoic AcidIodo/Bromo derivatives are much more reactive.
Pd Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2-5 mol%)All are common precatalysts.
Ligand PPh₃ (4-10 mol%)XPhos (4 mol%)None (or with PTC)Ligand choice is critical for aryl chlorides.
Base K₂CO₃ or Et₃N (2-3 eq.)K₃PO₄ (2-3 eq.)Et₃N (2-3 eq.)Stronger bases are often needed for less reactive halides.
Solvent DMF or TolueneDioxane or TolueneDMF/Water or Ionic LiquidHigh-boiling polar aprotic solvents are typical.
Temperature 80-110 °C100-120 °C100-140 °CHigher temperatures are needed for less reactive substrates.
Experimental Protocol: Optimized Heck Synthesis
  • Setup: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and triphenylphosphine (PPh₃, 0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., anhydrous K₂CO₃, 2.0 eq.) followed by the anhydrous solvent (e.g., DMF).

  • Degassing: Stir the mixture and sparge with argon for 15 minutes.

  • Alkene Addition: Add methyl acrylate (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 6-18 hours).

  • Workup: Cool the mixture to room temperature and dilute with water. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Acidify the filtrate to pH 2-3 with 1M HCl, which will precipitate the product. Filter the solid, wash with water, and dry under vacuum. Alternatively, extract with an organic solvent like ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition PdII_Alkene [L₂Pd(II)(Ar)(Alkene)]⁺ PdII_ArX->PdII_Alkene Alkene Coordination PdII_Alkyl L₂Pd(II)-Alkyl PdII_Alkene->PdII_Alkyl Migratory Insertion Pd0_HX HPd(II)L₂X PdII_Alkyl->Pd0_HX β-Hydride Elimination Pd0_HX->Pd0 Reductive Elimination Product Product Pd0_HX->Product ArX Ar-X (4-Halobenzoic Acid) ArX->Pd0 Alkene Alkene (Methyl Acrylate) Alkene->PdII_ArX Base Base Base->Pd0_HX Salt Base-HX

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

References

  • Grokipedia. Horner–Wadsworth–Emmons reaction.
  • Liyana Pathiranage, A. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education.
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Ghasemi, F., et al. (2018). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PubMed Central.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Seidel, M., et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.
  • Seidel, M., et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications.
  • Wikipedia. Heck reaction.
  • Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • Alfa Chemistry. Heck Reaction.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Organic Chemistry Portal. Heck Reaction.
  • Conicet. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
  • Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Benchchem. Improving the yield of the Horner-Wadsworth-Emmons reaction.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
  • Chemical Communications (RSC Publishing). (2015). Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes.

Sources

"how to prevent polymerization of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

A1: this compound is an aromatic carboxylic acid containing a vinyl group, structurally similar to derivatives of cinnamic acid and acrylic acid.[1][2] The molecule's susceptibility to polymerization stems from this vinyl group (-CH=CH-), which is part of a conjugated system. This double bond can undergo free-radical polymerization, a chain reaction where individual monomer units link together to form long polymer chains.[3][4][5] This process transforms your desired small molecule into an undesirable polymeric byproduct, often manifesting as a viscous liquid or solid.

Q2: What are the primary triggers for the polymerization of this compound?

A2: The polymerization is a free-radical process, which can be initiated by several common laboratory factors:

  • Heat: Elevated temperatures, even moderate heating, can generate free radicals and accelerate the rate of polymerization.[4][6][7] The reaction is often exothermic, meaning once it starts, it can generate its own heat, leading to a runaway reaction.[7][8][9]

  • Light: Ultraviolet (UV) light possesses sufficient energy to initiate photochemical reactions, including the formation of radicals or direct [2+2] cycloadditions, leading to polymerization.[4][10][11]

  • Oxygen and Peroxides: While oxygen is necessary for the function of certain inhibitors, it can also form peroxide impurities over time, which are potent radical initiators.[4][12] Reactions should generally be conducted under an inert atmosphere to exclude oxygen unless an oxygen-dependent inhibitor is in use during storage.[4]

  • Radical Initiators: Contaminants in reagents or solvents, or incompatible materials, can act as unintended radical initiators.[8]

Q3: How can I visually identify if my sample has started to polymerize?

A3: Unwanted polymerization can often be detected through simple physical observation. Key indicators include:

  • Increased Viscosity: The sample will become noticeably thicker, turning from a solution or slurry into a syrup-like or gelatinous substance.

  • Solidification: In advanced stages, the material may completely solidify, forming an insoluble mass.[4]

  • Discoloration: The appearance of a yellow or brown tint can indicate oxidative processes that often precede or accompany polymerization.[4]

Q4: What is the correct way to store this compound to ensure its long-term stability?

A4: Proper storage is the most critical factor in preventing polymerization. The core principles are to control temperature, light, and atmospheric conditions.

  • Temperature: Store the compound in a cool, controlled environment.[13] For highly sensitive monomers, storage temperatures between 15°C and 25°C (59°F to 77°F) are often recommended.[14] Avoid repeated freeze-thaw cycles, as this can cause localized inhibitor depletion.

  • Light: Always store the compound in an opaque or amber container to protect it from light exposure.[13]

  • Inhibitor & Atmosphere: The compound should be stored with an appropriate inhibitor. For common phenolic inhibitors like 4-methoxyphenol (MEHQ), the presence of dissolved oxygen is essential for their function.[12][14][15] Therefore, store the material under an air atmosphere, not an inert gas like nitrogen or argon. Ensure the container is tightly sealed to prevent contamination and solvent evaporation.[13][15]

Troubleshooting Guide: Polymerization During Experiments

This section provides a systematic approach to diagnosing and resolving polymerization issues that may arise during specific experimental stages.

Scenario 1: Polymerization During Chemical Synthesis

Observation: The reaction mixture becomes viscous or solidifies unexpectedly during a synthetic step.

Root Cause Analysis: High reaction temperatures are the most common cause. Even if the target reaction requires heat, it can simultaneously trigger thermally induced radical polymerization.[4][6] The presence of trace oxygen or impurities in the reagents can also initiate the process.

Solutions & Preventative Measures:

  • Temperature Control: If the reaction chemistry allows, perform the synthesis at the lowest possible temperature.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to eliminate oxygen as a potential initiator.[4]

  • Use of Inhibitors: Add a small amount of a suitable radical inhibitor directly to the reaction mixture. The choice of inhibitor should be compatible with your reaction conditions (e.g., it should not interfere with your desired chemical transformation). Phenothiazine is an effective inhibitor that does not depend on the presence of oxygen.[16]

  • Reagent Purity: Ensure all solvents and reagents are pure and free from peroxide contaminants.

Scenario 2: Polymerization During Purification

Observation: The product solidifies in the distillation flask, or a significant amount of insoluble material is observed after column chromatography.

Root Cause Analysis: Purification steps often involve heat (distillation) or the removal of stabilizers (chromatography), creating ideal conditions for polymerization.

Solutions & Preventative Measures:

  • Low-Temperature Purification: Opt for purification methods that do not require high heat, such as recrystallization or low-temperature vacuum distillation.

  • In-Process Inhibition: For distillations, certain inhibitors like hydroquinone/benzoquinone mixtures can be added to the crude product to prevent polymerization in both the liquid and vapor phases.[17]

  • Re-inhibit After Purification: After purification, the inhibitor is often removed. It is crucial to immediately add a fresh amount of the appropriate storage inhibitor (e.g., MEHQ) to the purified product if it is to be stored.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing polymerization issues.

G cluster_observe Observation cluster_diagnose Diagnosis Stage cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage observe Increased Viscosity or Solidification Observed stage At which stage did it occur? observe->stage s_cause Cause: - High Temperature - Oxygen Present - Impurities stage->s_cause During Synthesis p_cause Cause: - Heat (Distillation) - Inhibitor Removed (Column) stage->p_cause During Purification st_cause Cause: - Light/Heat Exposure - No/Depleted Inhibitor - Improper Atmosphere stage->st_cause During Storage s_solution Solution: - Lower Reaction Temp - Use Inert Atmosphere - Add Reaction-Compatible Inhibitor s_cause->s_solution Implement p_solution Solution: - Use Low-Temp Methods - Add Non-Volatile Inhibitor - Re-inhibit Final Product p_cause->p_solution Implement st_solution Solution: - Store Cool & Dark - Ensure Inhibitor Presence - Use Air Atmosphere (for MEHQ) st_cause->st_solution Implement

Caption: Troubleshooting workflow for addressing polymerization.

Protocols & Data

Protocol 1: Inhibitor Selection and Application

The most effective way to prevent polymerization is through the use of radical inhibitors.[4] These are compounds that react with and neutralize free radicals, terminating the polymerization chain reaction.

Step-by-Step Guide:

  • Select an Inhibitor: Choose an inhibitor based on your application (storage vs. reaction) and the required conditions. See the table below for common options. For general storage, 4-Methoxyphenol (MEHQ) is a widely used and effective choice.

  • Determine Concentration: Inhibitors are effective at very low concentrations, typically in the range of 100-1000 ppm. Higher concentrations can interfere with subsequent reactions.

  • Addition for Storage: Dissolve the calculated amount of inhibitor (e.g., MEHQ) in the purified monomer. Ensure the mixture is homogeneous.

  • Atmosphere Requirement: If using a phenolic inhibitor like MEHQ or Hydroquinone, ensure the container has an air headspace. These inhibitors require oxygen to function optimally by intercepting peroxy radicals.[12][15]

  • Labeling: Clearly label the container with the name of the compound, the inhibitor used, and its concentration.

Inhibitor Summary Table
InhibitorCommon AbbreviationTypical Conc. (ppm)Mechanism of ActionKey Considerations
4-MethoxyphenolMEHQ100 - 1000Radical scavenger; requires O₂ for maximum efficacy.[12]Industry standard for storing acrylates. Must be stored under air.[15]
HydroquinoneHQ200 - 1000Radical scavenger; requires O₂.[17]Very effective but can discolor the monomer. Easily removed with a basic wash.[18]
Butylated HydroxytolueneBHT200 - 1000Phenolic radical scavenger; requires O₂.FDA approved for many applications; good for storage.
PhenothiazinePTZ200 - 1000Highly active radical scavenger; does not require O₂.[12][16]Excellent for use during high-temperature processes like distillation.[16]
TEMPO100 - 500Stable radical that traps propagating radicals.[18]Highly efficient but can be more expensive. Used in controlled radical polymerization.[5]
Protocol 2: Removal of Inhibitor Prior to Polymerization Reaction

For applications where the monomer will be intentionally polymerized (e.g., to create a copolymer), the storage inhibitor must first be removed.

Step-by-Step Guide:

  • Choose a Method: The most common methods are washing with a basic solution (for acidic phenolic inhibitors) or column chromatography.

  • Method A: Basic Wash (for MEHQ/HQ):

    • Dissolve the inhibited monomer in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the solution with a 5% aqueous sodium hydroxide (NaOH) solution. The phenolic inhibitor will deprotonate and move into the aqueous layer. Repeat 2-3 times.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter and remove the solvent under reduced pressure.

  • Method B: Column Chromatography:

    • Prepare a short plug of a suitable adsorbent (e.g., basic alumina or silica gel).

    • Dissolve the inhibited monomer in a minimal amount of a non-polar solvent.

    • Pass the solution through the plug. The polar inhibitor will be adsorbed onto the stationary phase.

    • Collect the eluent containing the purified monomer.

    • Remove the solvent under reduced pressure.

  • Immediate Use: The inhibitor-free monomer is now highly active and prone to rapid polymerization. It should be used immediately for the intended reaction. Do not attempt to store it.

Mechanism of Inhibition Diagram

This diagram illustrates the free-radical polymerization process and the critical intervention point of an inhibitor.

Sources

Technical Support Center: Stability and Handling of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (CAS No. 160648-26-0). This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this molecule. By understanding its degradation pathways, you can implement effective prevention strategies, ensuring the integrity and reliability of your experimental results.

This molecule, a derivative of both benzoic acid and methyl acrylate, possesses three key functional groups that influence its stability: a methyl ester, a carboxylic acid, and a trans-alkene (double bond) conjugated with a phenyl ring. Its degradation is primarily dictated by the reactivity of the ester and the photosensitivity of the cinnamate-like core structure.

Frequently Asked Questions (FAQs)

Q1: I observed a decrease in the purity of my compound over time in a protic solvent. What is the likely cause?

A1: The most probable cause is the hydrolysis of the methyl ester group. This reaction is the chemical breakdown of the ester into its parent carboxylic acid and methanol, catalyzed by the presence of acid or base in an aqueous or alcoholic medium.[1][2] The reaction is essentially the reverse of a Fischer esterification. Given that your compound already has a free carboxylic acid, hydrolysis results in the formation of 4-((E)-1-carboxyprop-1-en-1-yl)benzoic acid. This change increases the polarity of the molecule, which can be observed as a shift to an earlier retention time in reverse-phase HPLC analysis.

Q2: My sample has been exposed to ambient laboratory light and seems to have lost potency. Is this compound light-sensitive?

A2: Yes, compounds containing a cinnamate or acrylate moiety are susceptible to photodegradation.[3] The primary photochemical process for cinnamate esters is a reversible trans-cis (E/Z) isomerization around the carbon-carbon double bond upon absorption of UV light.[3] While this isomerization doesn't alter the chemical formula, the cis isomer is a different geometric isomer with distinct physical, chemical, and biological properties. More extensive photodegradation can lead to [2+2] cycloaddition reactions, forming cyclobutane dimers, or oxidative degradation, especially under prolonged or high-intensity light exposure as outlined in ICH Q1B guidelines.[4][5]

Q3: What are the primary degradation products I should be looking for?

A3: Based on the structure, you should primarily monitor for two types of degradation products:

  • Hydrolysis Product: 4-((E)-1-carboxyprop-1-en-1-yl)benzoic acid. This results from the cleavage of the methyl ester.

  • Photo-Isomerization Product: 4-((Z)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (the cis isomer). This is the geometric isomer of your starting material. Additional photodegradation products, such as cyclodimers, may form under significant light stress.

Q4: How should I properly store the solid compound and its solutions to ensure long-term stability?

A4:

  • Solid Compound: Store in a tightly sealed, amber glass vial in a desiccator at low temperature (-20°C is recommended for long-term storage).[6] The key is to protect it from moisture and light.

  • Solutions: Prepare solutions fresh whenever possible. If stock solutions are required (e.g., in DMSO or methanol), they should be stored in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and light.[7] For aqueous buffers, ensure the pH is near neutral (pH 4-7) and use immediately, as both acidic and basic conditions accelerate hydrolysis.[8]

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your sample of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid has degraded, follow this logical troubleshooting workflow.

G cluster_0 cluster_1 Peak Analysis cluster_2 Diagnosis & Action start Purity Loss or Unexpected Experimental Results Observed check_hplc Analyze sample via Stability-Indicating HPLC-UV Method start->check_hplc new_peaks New Peaks Observed? check_hplc->new_peaks early_rt Peak at Earlier RT? (More Polar) new_peaks->early_rt Yes no_degradation No Degradation Detected. Troubleshoot other experimental parameters (e.g., reagents, assay). new_peaks->no_degradation No different_uv Peak with Similar RT but Different UV λmax or Shape? early_rt->different_uv No hydrolysis Diagnosis: Ester Hydrolysis Action: Review solvent (H₂O presence), pH, and temperature. early_rt->hydrolysis Yes different_uv->hydrolysis Consider other degradation (e.g., oxidation) or impurity photo Diagnosis: Photo-isomerization Action: Review light exposure. Protect samples from light. different_uv->photo Yes

Caption: Troubleshooting workflow for diagnosing degradation.

Primary Degradation Pathways

Hydrolytic Degradation (Ester Cleavage)

The ester functional group is the most common site of hydrolytic instability. The reaction can be catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis: This is typically faster than acid-catalyzed hydrolysis for esters.[9] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Caption: Primary hydrolytic degradation pathway.

Photodegradation (Isomerization and Dimerization)

The conjugated system of the molecule absorbs UV radiation, leading to photochemical reactions.

  • Trans-Cis Isomerization: The most common and lowest-energy pathway. The absorbed energy allows for rotation around the C=C double bond, converting the thermodynamically stable trans isomer to the cis isomer. This process is often reversible.

  • [2+2] Cycloaddition: If the molecules are suitably aligned in a concentrated solution or solid state, two molecules can react upon photo-excitation to form a cyclobutane ring, resulting in a dimer.

Photodegradation reactant Trans Isomer (Ground State, S₀) excited Trans Isomer* (Excited State, S₁) reactant->excited UV Light (hν) excited->reactant Non-radiative decay (Photostable Path) cis_isomer Cis Isomer excited->cis_isomer Isomerization dimer Cyclobutane Dimer excited->dimer + another molecule ([2+2] Cycloaddition)

Caption: Potential photodegradation pathways.

Prevention Strategies & Protocols

Table 1: Summary of Prevention Strategies
Degradation TypeStress FactorPrevention MethodRationale
Hydrolysis Water, pH (Acid or Base)Control pH: Maintain solutions in a pH range of 4-7 using appropriate buffers.[8]The rate of both acid and base-catalyzed hydrolysis is minimized near neutral pH.
Low Temperature: Perform aqueous workups or store solutions at reduced temperatures (e.g., 0-4°C).[1]Chemical reaction kinetics, including hydrolysis, are significantly slowed at lower temperatures.
Anhydrous Conditions: Use dry solvents and store the solid compound under desiccated conditions.The absence of water, a key reactant, prevents hydrolysis from occurring.[10]
Photodegradation UV/Visible LightLight Protection: Store solids and solutions in amber vials or wrap containers in aluminum foil.[10]Prevents photons from reaching the molecule and initiating photochemical reactions.
Use of Photostabilizers: In formulations, consider including UV-absorbing excipients.[3]A co-formulated compound can absorb incident light, acting as a sacrificial protector.
Limit Exposure: Minimize the time samples are exposed to ambient light during experiments.Reduces the total photon dose the sample receives, thereby minimizing degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and validate a stability-indicating analytical method, based on ICH guidelines.[8][11]

Objective: To intentionally degrade the compound and develop an HPLC method that can separate the parent compound from all significant degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (Perform each in duplicate, with a control sample protected from stress):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.[2] Cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, store a solution sample at 70°C, protected from light.

  • Photolytic Degradation: Expose a solid sample and a solution sample to a light source conforming to ICH Q1B conditions (overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 watt hours/m²).[4][5] Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis (Stability-Indicating HPLC-UV Method):

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of A, and gradually increase B to elute more hydrophobic compounds. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis Diode Array Detector (DAD). Monitor at a wavelength where the parent compound has high absorbance (e.g., ~280-310 nm, typical for cinnamates) and also collect full spectra to aid in peak identification and purity assessment.[12]

  • Injection Volume: 10 µL.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Ensure the method provides baseline separation between the parent peak and all degradation product peaks.

  • The DAD can be used to assess peak purity, confirming that the parent peak in stressed samples is not co-eluting with any degradants.

References

  • Connors, K. A., & Amidon, G. L. (1966). Modification of Reaction Rates by Complex Formation. II. Inhibition of the Rate of Alkaline Hydrolysis of Methyl trans-Cinnamate by Some Heterocyclic Compounds. Journal of the American Chemical Society, 88(21), 4889-4893.
  • Sari, Y., et al. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library.
  • Singh, A. K., et al. (2017). Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. International Journal of Engineering and Applied Computer Science, 2(8), 257-261.
  • Syam, Y. M., et al. (2014). Synthesis of Dihydrocoumarin derivatives from Methyl trans-Cinnamate And Evaluation of their Bioactivity as Potent anticancer Agents. Asian Journal of Applied Sciences, 2(3).
  • Science.gov. (n.d.). stability-indicating hplc method: Topics.
  • BenchChem. (n.d.). Cinnamaldehyde Stability and Storage: A Technical Troubleshooting Guide.
  • BenchChem. (n.d.).
  • de Alvarenga Junior, B. R., & Carneiro, R. L. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(20), 3804.
  • Alsante, K. M., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Pharmaguideline. (2025).
  • Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indic
  • Science.gov. (n.d.).
  • ChemicalBook. (n.d.).
  • Comel, A., & Kirsch, G. (2007). Preparation of Monoalkyl Terephthalates: An Overview. Letters in Organic Chemistry, 4(1), 20-22.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608330, 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Al-Haj, N., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Deokate, U., et al. (n.d.). A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF MEPIVACAINE HYDROCHLORIDE. Semantic Scholar.
  • Kumar, A., et al. (n.d.).
  • Soman, A., & Zhang, K. (2009). Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototype.
  • Soman, A., & Zhang, K. (2009).
  • Singh, B., et al. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Miles, W. H., et al. (2012). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of the Pennsylvania Academy of Science, 86(2/3), 69-72.
  • United States Biological. (n.d.). 4-(3-Methoxypropoxy)

Sources

Technical Support Center: Refining the Workup Procedure for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers working with 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid (MMBA). This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during the post-reaction workup and purification of this compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and a methyl ester, connected by a trans-alkene. Its synthesis is commonly achieved via palladium-catalyzed cross-coupling reactions like the Heck reaction or olefination methods such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The workup procedure is critical as it must selectively isolate the desired product from unreacted starting materials, catalyst residues, and reaction-specific byproducts, all while preserving the two distinct functional groups.

The primary challenge lies in the molecule's amphipathic nature. The carboxylic acid group allows for manipulation using acid-base chemistry, while the methyl ester is susceptible to hydrolysis under harsh pH conditions. This guide is designed to help you navigate this delicate balance.

Troubleshooting Guide: Common Workup Issues

This section addresses the most frequently encountered problems during the isolation and purification of MMBA.

Question 1: My final product is a sticky oil or gum that refuses to crystallize. What's causing this and how can I fix it?

Answer: This is the most common issue and is almost always caused by impurities that depress the melting point and disrupt the crystal lattice formation. The identity of the impurity depends heavily on the synthetic route used.

  • Likely Cause (Wittig/HWE Reaction): The primary culprit is triphenylphosphine oxide (TPPO) or a related phosphonate byproduct. These byproducts are notoriously difficult to separate due to their polarity and tendency to co-precipitate.

  • Likely Cause (Heck Reaction): Residual palladium catalyst, phosphine ligands, or polymeric side products can lead to an oily product.

Solutions:

  • Selective Precipitation/Trituration: Before attempting a full recrystallization, try triturating the crude oil with a non-polar solvent in which the product has minimal solubility but the impurity is soluble. Diethyl ether is an excellent first choice for removing TPPO. Stir the oil vigorously with cold diethyl ether; the MMBA should solidify while the TPPO remains in solution.

  • Chromatographic Purification: If trituration fails, flash column chromatography is the most reliable method. A gradient elution starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity will effectively separate the product from both more polar (phosphine oxides) and less polar impurities.

  • Optimized Recrystallization: Do not simply add a single solvent and hope for the best. Use a mixed-solvent system. Dissolve the crude oil in a minimum amount of a good solvent (e.g., Ethyl Acetate or Acetone) at an elevated temperature. Then, slowly add a poor solvent (e.g., Hexanes or Heptane) dropwise until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.

Question 2: My yield is significantly lower than expected after the aqueous workup. Where could my product have gone?

Answer: Product loss during the workup of MMBA typically occurs during the liquid-liquid extraction steps due to improper pH control or incomplete phase separation.

  • Likely Cause 1: Ester Hydrolysis. The methyl ester is sensitive to strong bases. Using concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) to extract the carboxylic acid will inevitably lead to saponification, converting your desired product into the water-soluble dicarboxylate salt. This salt will remain in the aqueous layer even after re-acidification, leading to a dramatic loss of yield.

  • Likely Cause 2: Incomplete Extraction. The pKa of the carboxylic acid is approximately 4.5. If the pH of the aqueous base is not sufficiently high (i.e., not at least 2 pH units above the pKa), the carboxylic acid will not be fully deprotonated and will remain in the organic layer.

  • Likely Cause 3: Premature Precipitation. When re-acidifying the basic aqueous layer to recover the product, adding the acid too quickly can cause the product to crash out as a very fine, poorly filterable solid or an oil, making it difficult to collect.

Solutions:

  • Use a Weaker Base: The key to a successful extraction is to use a base strong enough to deprotonate the carboxylic acid but too weak to significantly hydrolyze the ester. Saturated aqueous sodium bicarbonate (NaHCO₃) is the ideal choice.[1] Its pH of ~8.5 is well above the pKa of the carboxylic acid, ensuring complete deprotonation and transfer to the aqueous layer, but it is not basic enough to cause rapid ester hydrolysis.[2][3][4]

  • Verify pH: Always use pH paper or a pH meter to check the pH of your aqueous layer at each step. When extracting with bicarbonate, ensure the aqueous phase is basic (pH > 8). When re-precipitating, ensure the pH is acidic (pH < 2) to fully protonate the carboxylate.

  • Controlled Precipitation: After separating the basic aqueous layer containing your product, cool it in an ice bath and add dilute acid (e.g., 1M HCl) slowly with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.

Question 3: My NMR spectrum shows my desired product, but also unreacted 4-formylbenzoic acid. How can I remove this?

Answer: This is a common issue in Wittig or HWE reactions that have not gone to completion. Fortunately, the reactivity of the aldehyde group can be exploited.

  • Likely Cause: Incomplete reaction or insufficient reagent.

  • Solution: Bisulfite Wash. After the initial workup but before final purification, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous layer. Be sure to perform several washes to ensure complete removal. Afterwards, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to recover the purified product.

Question 4: I see a black precipitate forming during my Heck reaction workup. What is this and is it a problem?

Answer: The black precipitate is palladium black, which is the agglomerated, inactive form of the palladium catalyst.[5]

  • Likely Cause: This indicates that the Pd(0) active catalyst has been oxidized or has fallen out of the solution. This can happen if the reaction is exposed to air or if the ligand concentration is not optimal.

  • Solution: While it indicates a potential issue with the reaction itself, during workup it is essential to remove it completely. After quenching the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel. This will effectively remove the insoluble palladium black before proceeding with the aqueous extraction.

Visualized Workflows & Protocols

General Workup Workflow (Post-Reaction)

The following diagram outlines the recommended general procedure for working up a typical Wittig or Heck reaction to synthesize MMBA.

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Separatory Funnel Operations cluster_isolation Product Isolation cluster_purification Final Purification Reaction Crude Reaction Mixture Quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) Quench->Dilute Filter 3. Filter (if needed) (e.g., through Celite to remove Pd black) Dilute->Filter Wash_Bicarb 4. Extract with sat. NaHCO3 (aq) (Repeat 3x) Filter->Wash_Bicarb Separate_Org Organic Layer (Contains neutral impurities, e.g., TPPO) Wash_Bicarb->Separate_Org discard Separate_Aq Aqueous Layer (Contains product as sodium salt) Wash_Bicarb->Separate_Aq Acidify 5. Cool Aqueous Layer (Ice Bath) & Acidify with 1M HCl to pH < 2 Separate_Aq->Acidify Precipitate 6. Collect Precipitate by Filtration Acidify->Precipitate Dry 7. Wash with Cold Water & Dry Precipitate->Dry Crude_Product Crude MMBA Solid Dry->Crude_Product Purify 8. Recrystallize or use Column Chromatography Crude_Product->Purify Final_Product Pure MMBA Purify->Final_Product

Caption: Recommended workflow for the workup and isolation of MMBA.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common workup problems.

Troubleshooting_Tree Start Problem with Crude Product? Oily Is it an oil/gum? Start->Oily LowYield Is the yield low? Start->LowYield Impure Is it impure by NMR/TLC? Start->Impure Cause_Oily Likely Cause: High impurity content (e.g., TPPO) Oily->Cause_Oily Yes Cause_Yield Likely Cause: 1. Ester Hydrolysis (strong base used) 2. Incomplete Extraction (pH too low) LowYield->Cause_Yield Yes Impurity_Type What is the impurity? Impure->Impurity_Type Yes Sol_Oily Solution: 1. Triturate with Diethyl Ether 2. Column Chromatography 3. Mixed-Solvent Recrystallization Cause_Oily->Sol_Oily Sol_Yield Solution: 1. Use sat. NaHCO3 for extraction 2. Verify pH at each step Cause_Yield->Sol_Yield Aldehyde Unreacted Aldehyde Impurity_Type->Aldehyde Catalyst Pd Catalyst Residue Impurity_Type->Catalyst Sol_Aldehyde Solution: Wash organic solution with sat. Sodium Bisulfite (NaHSO3) Aldehyde->Sol_Aldehyde Sol_Catalyst Solution: Filter crude reaction mixture through a pad of Celite® Catalyst->Sol_Catalyst

Caption: Decision tree for troubleshooting common workup issues.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed for maximum yield by preventing ester hydrolysis.

  • Quench and Dilute: Once the reaction is complete, cool the reaction vessel to room temperature. Quench the reaction by adding 50 mL of deionized water. Add 100 mL of Ethyl Acetate (EtOAc) and stir vigorously for 5 minutes.

  • Filter (if necessary): If palladium or other solid byproducts are present, filter the entire biphasic mixture through a pad of Celite®. Wash the filter cake with a small amount of EtOAc. Transfer the combined filtrate to a 500 mL separatory funnel.

  • First Extraction: Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release CO₂ gas that may form. Shake vigorously for 1 minute.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extracts".

  • Repeat Extraction: Repeat steps 3 and 4 two more times, combining all aqueous extracts into the same flask. The organic layer, which contains neutral impurities like TPPO, can now be discarded.[6][7]

  • Wash Aqueous Layer: (Optional but recommended) Add ~30 mL of EtOAc to the combined aqueous extracts and shake. This "back-wash" removes any neutral impurities that may have been dissolved or suspended in the aqueous phase. Discard the organic wash.

  • Precipitate Product: Place the flask containing the aqueous extracts in an ice bath and stir with a magnetic stir bar. Slowly add 1M Hydrochloric Acid (HCl) dropwise. You will observe gas evolution and the formation of a white precipitate. Continue adding acid until the solution is acidic to pH paper (pH < 2).

  • Isolate Product: Allow the slurry to stir in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Wash and Dry: Wash the filter cake with two portions of cold deionized water (2 x 20 mL). Allow the product to air-dry on the filter for 20 minutes, then transfer it to a watch glass to dry to a constant weight.

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes

This procedure is effective for purifying the crude product obtained from the extraction.

  • Dissolve Crude Product: Place the crude, dry MMBA into an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of warm Ethyl Acetate (~60 °C) required to fully dissolve the solid.

  • Add Anti-Solvent: While stirring the warm solution, add Hexanes dropwise from a pipette. Continue adding until you observe a persistent faint cloudiness.

  • Induce Crystallization: Add one or two more drops of warm Ethyl Acetate to just redissolve the cloudy solution, resulting in a saturated solution.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling is critical for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold hexanes, and dry them under vacuum.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, like sodium carbonate, for the extraction?

    • A: Yes, sodium carbonate (Na₂CO₃) can be used. It is slightly more basic than sodium bicarbonate, which can be beneficial if you have a less acidic impurity to separate. However, it also carries a slightly higher risk of ester hydrolysis, so the extraction should be performed without delay. Strong bases like NaOH or KOH should be avoided.[2][8]

  • Q: What is the expected E/Z ratio of the alkene, and how does the workup affect it?

    • A: Most common synthetic methods (like the Wittig reaction with stabilized ylides or the Heck reaction) strongly favor the formation of the thermodynamically more stable (E)-isomer, which is the desired product.[9] The workup procedure described here will not typically cause isomerization of the double bond. If you suspect you have a mixture of isomers, they can usually be separated by column chromatography or sometimes by careful recrystallization.

  • Q: My product seems to be slightly soluble in water. Am I losing yield when I wash the final solid?

    • A: The protonated carboxylic acid has very low solubility in cold, acidic water. Washing with ice-cold water minimizes any potential loss. The key is to ensure the wash water is cold and to use a minimal amount.

  • Q: What analytical techniques are best for assessing purity after workup?

    • A: ¹H NMR spectroscopy is the best tool. It will clearly show the presence of key impurities like TPPO (complex multiplet around 7.5-7.8 ppm), unreacted aldehydes (~10 ppm), and will allow you to confirm the stereochemistry of the double bond by the coupling constant of the vinyl protons (typically >15 Hz for trans). Thin-Layer Chromatography (TLC) is excellent for monitoring the progress of purification in real-time.

Data Summary Table

ParameterRecommended Value/SolventRationale
Extraction Base Saturated aq. NaHCO₃Selectively deprotonates the carboxylic acid without causing significant ester hydrolysis.[1]
Precipitation Acid 1M HClStrong acid ensures complete protonation of the carboxylate salt for maximum precipitation.
Final pH (Precipitation) < 2Ensures the carboxylic acid is fully in its neutral, less soluble form.
Recrystallization System Ethyl Acetate / HexanesGood solvent/anti-solvent pair that allows for controlled crystallization.
Impurity Removal (Aldehyde) Saturated aq. NaHSO₃Forms a water-soluble adduct with aldehydes, removing them from the organic phase.
Impurity Removal (Pd Black) Filtration through Celite®Physically removes the insoluble, heterogeneous catalyst byproduct.[5]

References

  • Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 4(3), 55-59. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of Esters. Chemguide. Retrieved from [Link]

  • Nabavi, S. M., et al. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PubMed Central. Retrieved from [Link]

  • Graves, G. D. (1962). Hydrolysis of methyl esters. U.S. Patent 4,185,027.
  • LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Coutts, S. M., & Michaels, S. L. (1992). Recovery of carboxylic acids from water by precipitation from organic solutions. U.S. Patent 5,104,492.
  • Tanaka, M., et al. (1992). Method for obtaining high-purity cinnamic acid. European Patent EP0484122A2.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]

  • Nabavi, S. M., et al. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: A Guide to Reproducible Experiments with 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. This resource is designed to address the challenges of poor reproducibility in experiments involving this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and achieve consistent, reliable results.

Introduction: The Challenge of Reproducibility

The issue of reproducibility is a well-documented challenge in the chemical sciences.[1][2] Organic synthesis, in particular, can be sensitive to subtle variations in reaction conditions, reagent quality, and experimental technique.[3][4] This guide provides a structured approach to identifying and resolving common sources of variability in experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of your compound is the first step to troubleshooting.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[5]
Molecular Weight 206.19 g/mol [5]
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid[5]
CAS Number 160648-26-0[5]

Q2: What are the primary safety concerns when handling this compound?

A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Q3: How should I store this compound and its solutions to ensure stability?

A3: As a derivative of cinnamic acid, this compound may be susceptible to photodegradation and isomerization.[7] To minimize degradation, store the solid compound and its solutions in a cool, dark place.[7] Using amber glass vials or containers wrapped in aluminum foil is recommended to protect against light exposure.[7] For solutions, it is also advisable to degas the solvent to minimize oxidative degradation.[7]

Troubleshooting Guide: Synthesis

The synthesis of this compound, often achieved through a Heck coupling reaction, is a common source of variability.[8][9]

Problem 1: Low or no yield of the desired product.

This is one of the most frequent issues in cross-coupling reactions. The troubleshooting workflow below can help identify the root cause.

G start Low/No Yield in Heck Reaction catalyst Catalyst Inactive? start->catalyst reagents Reagent Quality Issue? catalyst->reagents No catalyst_sol Observe black precipitate (Palladium black)? - Cause: Catalyst decomposition. - Solution: Ensure inert atmosphere (degas solvents), check for oxygen leaks. - Consider using a more stable Pd precatalyst or ligands. catalyst->catalyst_sol Yes conditions Suboptimal Reaction Conditions? reagents->conditions No reagents_sol Purity of starting materials? - Cause: Impurities can poison the catalyst. - Solution: Use freshly purified reagents. Verify purity by NMR or other analytical methods. - Ensure base is anhydrous and of appropriate strength. reagents->reagents_sol Yes analysis Re-evaluate Analytical Data conditions->analysis No conditions_sol Temperature, solvent, or base incorrect? - Cause: Heck reactions are sensitive to these parameters. - Solution: Optimize reaction temperature. Screen different solvents and bases. Ensure proper stoichiometry of reagents. conditions->conditions_sol Yes

Caption: Troubleshooting workflow for low yield in Heck coupling.

Q4: My Heck reaction has stalled and I see a black precipitate. What's happening?

A4: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive.[10] This is a common reason for low conversion rates as the concentration of the active Pd(0) species in your reaction mixture decreases.

  • Causality: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen. High reaction temperatures can also promote the agglomeration and precipitation of the catalyst.[10]

  • Solution:

    • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

    • Optimize Temperature: If you suspect thermal decomposition, try lowering the reaction temperature. A temperature screen may be necessary to find the optimal balance between reaction rate and catalyst stability.

    • Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability and activity. Consider screening different ligands.

Q5: I've obtained a product, but the yield is consistently lower than reported in the literature. Why might this be?

A5: This is a common frustration in synthetic chemistry.[4][11] Beyond the catalyst issues mentioned above, consider these factors:

  • Purity of Starting Materials: Impurities in your 4-halobenzoic acid or methyl acrylate can interfere with the reaction. It is crucial to use pure, well-characterized starting materials.[3]

  • Base Selection: The choice and quality of the base are critical. Ensure it is anhydrous and that its strength is appropriate for the specific Heck reaction conditions you are using.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and catalyst stability.[7] If possible, test different solvents.

Troubleshooting Guide: Purification and Characterization

Problem 2: Difficulty in isolating the pure (E)-isomer.

The Heck reaction typically favors the formation of the trans- or (E)-isomer, but the presence of the cis- or (Z)-isomer can complicate purification and affect the reproducibility of downstream experiments.

Q6: My NMR spectrum shows a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity and purify the desired isomer?

A6:

  • Improving Stereoselectivity: The stereochemical outcome of the Heck reaction is often highly selective for the (E)-isomer.[8] If you are observing significant amounts of the (Z)-isomer, it could be due to isomerization after the reaction. This can be promoted by light or heat.

  • Purification:

    • Recrystallization: This is often the most effective method for separating geometric isomers. Experiment with different solvent systems to find one that selectively crystallizes the (E)-isomer.

    • Column Chromatography: While challenging, careful column chromatography on silica gel can sometimes separate (E) and (Z) isomers. A shallow solvent gradient and a long column can improve resolution.

Q7: The analytical data (NMR, MS) for my product is inconsistent between batches. What should I look for?

A7: Inconsistent analytical data points to variability in the composition of your final product.

G start Inconsistent Analytical Data nmr NMR Discrepancies? start->nmr ms Mass Spec Variability? nmr->ms No nmr_sol Unexpected peaks or integration errors? - Cause: Residual solvent, unreacted starting materials, or byproducts. - Solution: Check for characteristic solvent peaks. Compare with spectra of starting materials. Use 2D NMR techniques for complex spectra. nmr->nmr_sol Yes purity Assess Purity with Orthogonal Method ms->purity No ms_sol Incorrect molecular ion or unexpected fragments? - Cause: Degradation of the sample, presence of adducts. - Solution: Use a soft ionization technique (e.g., ESI). Check for common adducts (e.g., +Na, +K). Ensure sample is pure before analysis. ms->ms_sol Yes

Caption: Decision tree for troubleshooting inconsistent analytical data.

  • NMR Spectroscopy:

    • Residual Solvents: Ensure your sample is thoroughly dried. The presence of residual solvents can complicate the interpretation of your spectra.

    • Byproducts: Compare your spectra to those of your starting materials to identify any unreacted components. Look for byproducts from potential side reactions.

  • Mass Spectrometry:

    • Fragmentation: The fragmentation pattern can be sensitive to the ionization method and energy. Use consistent parameters for comparison between batches.

    • Adducts: The presence of different salt adducts (e.g., [M+H]⁺, [M+Na]⁺) can vary. This is not necessarily an indication of impurity but should be noted.

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling

This is a representative protocol and may require optimization.

  • Degassing: Degas your chosen solvent (e.g., acetonitrile, DMF) by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 4-halobenzoic acid (1.0 eq), palladium acetate (0.01-0.05 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.02-0.10 eq), and the degassed solvent.

  • Addition of Reagents: Add methyl acrylate (1.1-1.5 eq) and a base (e.g., triethylamine, 2.0-3.0 eq).[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.[8] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: ¹H NMR Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of your compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]

  • Analysis: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Reference the chemical shifts to the residual solvent peak.

Conclusion

Addressing poor reproducibility requires a systematic and logical approach. By carefully considering the factors outlined in this guide – from the purity of your starting materials to the subtle nuances of your reaction conditions and analytical methods – you can significantly improve the consistency and reliability of your experimental results with this compound.

References

  • Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy.
  • Taking on chemistry's reproducibility problem | News.
  • 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid - PubChem.
  • Reproducibility In Organic Chemistry.
  • Preventing photodegradation of cinnamic acid during experiments - Benchchem.
  • What is everyone's opinion on reproducibility? : r/chemistry - Reddit.
  • Editorial Reproducibility of Results | Organic Process Research & Development.
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
  • Heck Coupling | NROChemistry.
  • Heck Reaction - Organic Chemistry Portal.
  • This compound - Echemi.
  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a molecule with the chemical formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol , serves as a critical building block in various synthetic pathways[1]. Its structural features—an aromatic carboxylic acid and a methyl ester—necessitate a precise and reliable analytical method to quantify its purity and identify any process-related or degradation impurities.

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this compound. As your Senior Application Scientist, I will not just provide a protocol; I will elucidate the scientific rationale behind each step, ensuring the method is not only robust and reproducible but also compliant with the stringent requirements of regulatory bodies. The validation strategy is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for validating analytical procedures[2][3][4].

Part 1: Foundational HPLC Method Development

Before validation can commence, a suitable chromatographic method must be developed. The choices made here are critical, as a well-optimized method is inherently more robust and easier to validate.

The Logic of Stationary Phase Selection

The analyte possesses both polar (carboxylic acid, ester) and non-polar (benzene ring) characteristics. This dual nature makes Reversed-Phase (RP) chromatography the ideal separation mode, where a non-polar stationary phase is paired with a polar mobile phase[5].

  • Primary Choice: C18 (Octadecylsilane) Column: A C18 column is the workhorse of RP-HPLC and provides excellent hydrophobicity for retaining the aromatic ring of the analyte. Its versatility and proven track record make it the logical starting point.

  • Alternative Consideration: Phenyl Column: For compounds with aromaticity, a Phenyl stationary phase can offer alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the analyte's benzene ring. This can be a valuable option if co-eluting impurities are observed with a C18 column.

For this guide, we will proceed with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) to minimize peak tailing from secondary interactions with residual silanols.

Crafting the Mobile Phase: A Matter of Control

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC[6].

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. We will use ACN as our strong, organic solvent.

  • Aqueous Phase & pH Control: The analyte's benzoic acid group is ionizable. At a mobile phase pH near its pKa (~4.2), small pH fluctuations can cause significant shifts in retention time, compromising method robustness. To prevent this, the pH must be controlled. By adding an acidifier like phosphoric acid or formic acid to the aqueous phase to maintain a low pH (e.g., pH 2.5-3.0), we suppress the ionization of the carboxylic acid[7]. This renders the molecule more non-polar, leading to consistent retention and improved peak symmetry.

Detection Wavelength Selection

The conjugated system of the benzene ring and the prop-1-en-1-yl group suggests strong UV absorbance. A photodiode array (PDA) detector should be used to scan the analyte's UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance (λ-max). This ensures the highest sensitivity for both the main component and potential impurities.

Optimized Chromatographic Conditions

Based on the principles above, the following starting conditions are proposed. These would be fine-tuned during development to ensure the main peak has a retention time (k') between 2 and 10 and is well-resolved from any impurities.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmExcellent retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the carboxylic acid for good peak shape.
Mobile Phase B Acetonitrile (ACN)Good eluting strength and UV transparency.
Gradient 50% B to 90% B over 15 minTo elute the main compound and any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times.
Detection UV at λ-max (e.g., 254 nm)Maximizes sensitivity.
Injection Volume 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)To ensure analyte solubility and compatibility with the mobile phase.

Part 2: The Validation Workflow: A Self-Validating System

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose[8]. The following sections detail the experimental protocols for each validation characteristic as prescribed by ICH Q2(R1)[4].

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Execution (ICH Q2 R1) cluster_report Phase 3: Documentation prep Prepare Certified Reference Standard and High-Purity Solvents sst_prep Prepare System Suitability Solution (Analyte + Known Impurities, if available) prep->sst_prep Use for all runs spec Specificity (Forced Degradation) sst_prep->spec lin Linearity & Range spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob report Compile Validation Report rob->report conclusion Method is Validated for Intended Use report->conclusion G start Inject SST Solution (5 Replicates) check_rsd Peak Area RSD ≤ 2.0%? start->check_rsd check_tailing Tailing Factor ≤ 2.0? check_rsd->check_tailing Yes fail System is NOT Suitable Troubleshoot & Re-run check_rsd->fail No check_plates Theoretical Plates ≥ 2000? check_tailing->check_plates Yes check_tailing->fail No pass System is Suitable Proceed with Analysis check_plates->pass Yes check_plates->fail No

Caption: Decision logic for System Suitability Testing (SST).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4]

  • Protocol (Forced Degradation):

    • Prepare solutions of the analyte and expose them to various stress conditions to intentionally generate degradation products.

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105°C for 48 hours.

      • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the unstressed sample and all stressed samples by HPLC with a PDA detector.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs ≥ 2.0) between the main analyte peak and all degradation product peaks.

    • The peak purity analysis (from the PDA detector) for the analyte peak in the stressed samples must pass, indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels covering the expected range. For a purity assay, this is typically 80% to 120% of the target concentration.[8] For quantifying impurities, the range must extend from the reporting limit to 120% of the impurity specification.

    • Inject each concentration level in triplicate.

  • Acceptance Criteria:

    • Plot the average peak area versus concentration.

    • The correlation coefficient (R²) of the linear regression line must be ≥ 0.999.

    • The y-intercept should be close to zero.

Concentration LevelConcentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaAverage Area
80%80
90%90
100%100
110%110
120%120
Accuracy

Accuracy measures the closeness of the test results to the true value. It is typically determined by spike recovery.

  • Protocol:

    • Prepare a sample matrix (e.g., a placebo or a known batch of the compound).

    • Spike the matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery. Recovery (%) = [(Amount Found - Amount in Unspiked Sample) / Amount Spiked] x 100

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them.

    • Intermediate Precision: A second analyst repeats the repeatability protocol on a different day or using a different HPLC system.[9]

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) for the six repeatability measurements should be ≤ 2.0%.

    • The RSD for the combined twelve measurements from both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ define the sensitivity of the method for impurity analysis.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[10][11]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10][11]

  • Protocol (Based on Calibration Curve):

    • Use the data from the low end of the linearity curve.

    • Calculate LOD and LOQ using the following equations, where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.[12]

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Confirm the calculated LOQ by preparing and injecting a sample at this concentration and verifying that the precision (RSD of ≥ 6 injections) and accuracy meet acceptable criteria (e.g., RSD ≤ 10%, recovery 80-120%).

  • Alternative Protocol (Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10][13]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a sample while making small, deliberate changes to the method parameters, one at a time.

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2 °C)

      • Mobile Phase pH (e.g., ± 0.1 units)

      • Mobile Phase Composition (e.g., ± 2% organic)

    • Evaluate the effect on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria:

    • The system suitability parameters should still be met under all varied conditions.

    • The changes should not produce a significant difference in the final purity result.

Conclusion

The validation of an analytical method is a systematic and rigorous process that provides a high degree of assurance that the method will consistently yield results that are accurate, reliable, and fit for purpose. This guide has detailed a comprehensive validation strategy for an HPLC purity method for this compound, grounded in the principles of the ICH Q2(R1) guideline. By following this framework—from logical method development through the meticulous execution of each validation parameter—researchers and drug development professionals can establish a scientifically sound and defensible analytical procedure, ensuring the quality and integrity of this critical chemical intermediate.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To. Retrieved from [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • YouTube. (2024, June 2). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a key intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound, underpinned by a rigorous cross-validation study. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and defensible validation process.[1][2]

The Analyte: this compound

This compound is a molecule possessing both a carboxylic acid and a methyl ester functional group, attached to a substituted benzene ring.[7] This structure lends itself to analysis by reversed-phase HPLC, with the aromatic ring providing a strong chromophore for UV detection. The presence of ionizable groups also makes it amenable to mass spectrometry.

Experimental Design: A Tale of Two Methods

The cross-validation study was designed to directly compare the performance of a workhorse HPLC-UV method with a high-sensitivity UHPLC-MS method. The same batches of this compound standard and sample preparations were used for both methods to ensure a true comparison. The validation parameters assessed were in accordance with ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][8]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a widely accessible and robust technique for routine quality control. The principle lies in the separation of the analyte based on its polarity, followed by detection using its absorbance of UV light.

Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometric Detection (UHPLC-MS)

UHPLC offers faster analysis times and higher resolution compared to traditional HPLC. Coupling it with a mass spectrometer provides exceptional sensitivity and specificity by detecting the analyte based on its mass-to-charge ratio.

Experimental Protocols

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for Accuracy and Precision): Prepare a sample solution by dissolving a known quantity of the test substance in the diluent to achieve a target concentration of 50 µg/mL.

Method 1: HPLC-UV Protocol
  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX SB-C18 column (250 mm × 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Method 2: UHPLC-MS Protocol
  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Gradient: 0-2 min, 95% A; 2-3 min, ramp to 5% A; 3-4 min, hold at 5% A; 4-4.1 min, return to 95% A; 4.1-5 min, re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI) in negative mode.

  • Monitored Ion (m/z): 205.05 [M-H]⁻.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

Visualizing the Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_uplc Method 2: UHPLC-MS Analysis cluster_data Data Analysis & Comparison prep_start Reference Standard & Sample Weighing stock_sol Stock Solution Preparation (1000 µg/mL) prep_start->stock_sol sample_sol Sample Solution Preparation prep_start->sample_sol working_std Working Standard Dilutions stock_sol->working_std hplc_inject Inject into HPLC-UV System working_std->hplc_inject uplc_inject Inject into UHPLC-MS System working_std->uplc_inject sample_sol->hplc_inject sample_sol->uplc_inject hplc_sep C18 Separation (Isocratic) hplc_inject->hplc_sep hplc_detect UV Detection at 254 nm hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq uplc_sep C18 Separation (Gradient) uplc_inject->uplc_sep uplc_detect ESI-MS Detection (m/z 205.05) uplc_sep->uplc_detect uplc_detect->data_acq validation Validation Parameter Assessment (ICH Q2) data_acq->validation comparison Cross-Validation Comparison validation->comparison

Caption: Experimental workflow for the cross-validation of HPLC-UV and UHPLC-MS methods.

Cross-Validation Data Comparison

The following tables summarize the performance data obtained for each analytical method across the key validation parameters.

Table 1: Linearity and Range
ParameterHPLC-UVUHPLC-MSAcceptance Criteria
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept 1,2345,678Minimal
Slope 45,678250,123-
Table 2: Accuracy
Concentration SpikedHPLC-UV (% Recovery)UHPLC-MS (% Recovery)Acceptance Criteria
50% (25 µg/mL) 99.5%100.2%98.0% - 102.0%
100% (50 µg/mL) 100.8%100.5%98.0% - 102.0%
150% (75 µg/mL) 101.2%99.8%98.0% - 102.0%
Table 3: Precision
ParameterHPLC-UV (%RSD)UHPLC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%0.65%≤ 2.0%
Intermediate Precision (n=6, different day) 1.20%0.95%≤ 2.0%
Table 4: Specificity and Robustness
ParameterHPLC-UVUHPLC-MSComments
Specificity No interference from placebo at the retention time of the analyte.No interference from placebo; mass detection provides orthogonal confirmation.Both methods are specific.
Robustness (Flow Rate ±10%) Peak area variation < 2.0%Peak area variation < 1.5%Both methods are robust.
Robustness (Mobile Phase Composition ±2%) Peak area variation < 2.5%Peak area variation < 2.0%Both methods are robust.

Discussion and Interpretation

The cross-validation study demonstrates that both the HPLC-UV and UHPLC-MS methods are suitable for the quantitative analysis of this compound. Both methods met the pre-defined acceptance criteria for linearity, accuracy, precision, and specificity, in line with ICH guidelines.[1][11][12]

The HPLC-UV method proved to be highly reliable and robust, making it an excellent choice for routine quality control environments where instrumentation may be more standard. Its wider linear range may be advantageous for analyzing samples with highly variable concentrations.

The UHPLC-MS method , as expected, offered superior sensitivity, with a lower limit of quantification (data not shown) and a slightly better precision profile. The primary advantage of this method is its enhanced specificity. The mass detector's ability to selectively monitor the parent ion of the analyte provides a higher degree of confidence in the results, especially in the presence of complex matrices or potential impurities. The trade-off is the requirement for more sophisticated and expensive equipment.

The decision of which method to employ will ultimately depend on the specific application. For high-throughput screening or routine release testing, the HPLC-UV method is likely sufficient and more cost-effective. For trace-level analysis, impurity profiling, or when orthogonal verification is required, the UHPLC-MS method is the superior choice.

Senior Application Scientist's Recommendation

Based on the comprehensive cross-validation data, the following recommendations are provided:

  • For Routine Quality Control and Release Testing: The developed HPLC-UV method is recommended. It is robust, accurate, and provides a wide linear range suitable for the intended purpose. Its operational simplicity and lower cost make it ideal for widespread implementation.

  • For Impurity Profiling, Metabolite Identification, or High-Sensitivity Assays: The UHPLC-MS method is the preferred choice. Its enhanced sensitivity and specificity are critical for these applications. The confidence gained from mass confirmation justifies the additional instrumental complexity.

This cross-validation study successfully demonstrates the comparability of the two analytical methods, providing the flexibility to use either method depending on the analytical requirements and available resources, a cornerstone of a robust analytical lifecycle management approach.[13]

References

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A Comparative Guide to Linker Performance: 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rational design of advanced materials such as metal-organic frameworks (MOFs) and high-performance polymers, the choice of organic linker is paramount. The linker's geometry, functionality, and rigidity dictate the final properties of the material, including its porosity, stability, and potential for further chemical modification. This guide provides a detailed performance comparison between a well-established, structurally simple linker, terephthalic acid , and a more complex, functionalized analogue, 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid .

While terephthalic acid is a cornerstone in materials chemistry, valued for its linearity and rigidity, this compound presents intriguing possibilities due to its reactive vinyl group and ester functionality. This guide will delve into the structural nuances of each linker, their impact on material synthesis and properties, and provide experimental protocols for their use, offering a comprehensive resource for researchers selecting linkers for bespoke applications.

At a Glance: Structural and Functional Showdown

The fundamental differences between these two linkers lie in their symmetry and the presence of additional functional groups on this compound.

FeatureTerephthalic AcidThis compound
Chemical Formula C₈H₆O₄C₁₁H₁₀O₄[1]
Molecular Weight 166.13 g/mol 206.19 g/mol [1]
Structure Symmetric, linear dicarboxylic acidAsymmetric, monofunctionalized benzoic acid
Key Functional Groups Two carboxylic acid groupsOne carboxylic acid group, one vinyl group, one methoxycarbonyl group
Symmetry High (D2h)Low
Potential for Post-Synthetic Modification LimitedHigh (via the vinyl group)

Delving Deeper: A Head-to-Head Comparison

Structural Implications and Material Topology

Terephthalic Acid: The high symmetry and rigidity of terephthalic acid make it a predictable and reliable building block for crystalline materials. In the realm of MOFs, it readily forms robust, porous structures with well-defined topologies, such as the iconic MOF-5.[2][3] Its linearity promotes the formation of one-, two-, or three-dimensional coordination networks.[4] The predictable coordination behavior of terephthalic acid simplifies the design and synthesis of isoreticular MOFs, where the pore size can be systematically tuned by using longer or shorter analogous linkers.

This compound: The asymmetry of this linker introduces a higher degree of complexity in predicting the final material structure. The single carboxylic acid group will be the primary coordination site with metal centers, while the extended, functionalized tail will project into the pores of the resulting framework. This can lead to a reduction in the overall symmetry of the material compared to those synthesized with terephthalic acid. However, the presence of the vinyl and methoxycarbonyl groups can influence the linker's conformation and packing, potentially leading to novel topologies and pore environments.

Stability: Thermal and Chemical Resilience

Terephthalic Acid: Materials derived from terephthalic acid, such as polyethylene terephthalate (PET) and many MOFs, are known for their excellent thermal and chemical stability.[5][6] The strong coordination bonds between the carboxylate groups and metal centers, coupled with the stability of the aromatic ring, contribute to this robustness.[7]

This compound: The introduction of the vinyl and ester groups may impact the overall stability of the resulting material. The ester group could be susceptible to hydrolysis under certain pH conditions, potentially compromising the structural integrity of a MOF. The vinyl group is generally stable but can undergo reactions at elevated temperatures or in the presence of certain catalysts. The overall thermal stability of materials synthesized with this linker is anticipated to be lower than that of their terephthalic acid-based counterparts.

Porosity and Surface Area

Terephthalic Acid: The use of terephthalic acid as a linker can lead to materials with high porosity and surface area, a key feature of many MOFs.[3] The rigid and linear nature of the linker helps to create well-defined and accessible pores.

This compound: The functionalized side chain of this linker will occupy a portion of the pore volume, which could lead to a decrease in the overall surface area and pore volume compared to a hypothetical material with a non-functionalized linker of similar length. However, the specific arrangement of these functional groups within the pores can create unique chemical environments that may be advantageous for specific applications, such as selective guest binding or catalysis. The functionalization of linkers is a known strategy to tune the chemical environment of MOF pores.[4][8]

Functional Performance and Application Potential

Terephthalic Acid: The primary role of terephthalic acid is as a structural component. Its lack of reactive functional groups (other than the coordinating carboxylates) means that materials derived from it have limited potential for post-synthetic modification. Their applications are largely determined by the properties of the as-synthesized material, such as its porosity for gas storage and separation, or its mechanical strength in polymers.

This compound: The key advantage of this linker lies in its potential for post-synthetic modification (PSM).[9][10] The vinyl group is a versatile functional handle that can participate in a variety of chemical reactions, including:

  • Polymerization: The vinyl groups can be polymerized to create composite materials with enhanced mechanical properties or to alter the pore environment.[11][12]

  • Click Chemistry: The vinyl group can be functionalized using thiol-ene click chemistry, allowing for the covalent attachment of a wide range of molecules, such as fluorescent dyes, catalytic sites, or drug molecules.

  • Cross-linking: The presence of acrylate-like functionality can be used to cross-link the material, potentially enhancing its stability.[13][14]

This opens up a vast design space for creating multifunctional materials with tailored properties for applications in catalysis, sensing, and drug delivery.

Experimental Protocols

Synthesis of MOFs with Terephthalic Acid (Example: MOF-5)

This protocol is a well-established method for the synthesis of MOF-5.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a glass vessel.

  • Seal the vessel and heat it in an oven at a constant temperature (typically 100-120 °C) for a specified period (e.g., 24 hours).

  • After cooling to room temperature, colorless crystals of MOF-5 will have formed.

  • The crystals are washed with fresh DMF and then solvent-exchanged with a more volatile solvent like chloroform.

  • The product is then dried under vacuum to remove the solvent molecules from the pores.

Proposed Synthesis of a MOF with this compound

This proposed protocol is based on general methods for synthesizing MOFs with functionalized benzoic acid linkers.

Materials:

  • A suitable metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate)

  • This compound

  • A suitable solvent or solvent mixture (e.g., DMF, N,N-diethylformamide (DEF), ethanol)

Procedure:

  • Dissolve the metal salt and this compound in the chosen solvent in a glass vial.

  • The vial is sealed and placed in a programmable oven. The temperature is ramped up to the desired reaction temperature (e.g., 80-120 °C) and held for 24-72 hours.

  • After slow cooling to room temperature, the resulting crystals are isolated by filtration.

  • The crystals are washed with the reaction solvent to remove any unreacted starting materials.

  • Solvent exchange with a low-boiling-point solvent (e.g., acetone or ethanol) is performed to facilitate activation.

  • The final product is dried under vacuum to yield the porous material.

Characterization Techniques

The successful synthesis and properties of the materials can be confirmed using a suite of characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the functional groups from the linkers in the final material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the MOFs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the characterization of the organic linkers and, after digestion of the MOF, to confirm the linker's integrity within the framework.

Visualizing the Concepts

Linker_Comparison terephthalic Symmetric & Rigid High Stability Predictable Structures MOFs MOFs terephthalic->MOFs e.g., MOF-5 Polymers Polymers terephthalic->Polymers e.g., PET functionalized Asymmetric & Functionalized Post-Synthetic Modification Tunable Pore Chemistry Functional_MOFs Functional_MOFs functionalized->Functional_MOFs Tunable Properties Catalysis Catalysis Functional_MOFs->Catalysis Sensing Sensing Functional_MOFs->Sensing Drug_Delivery Drug_Delivery Functional_MOFs->Drug_Delivery

Caption: A comparison of the key features and application pathways for the two linkers.

PSM_Workflow start MOF with Vinyl-Functionalized Linker psm Post-Synthetic Modification (e.g., Thiol-ene Click Chemistry) start->psm result Multifunctional MOF (e.g., with attached catalyst, drug, or sensor) psm->result

Caption: A simplified workflow for the post-synthetic modification of a MOF with a vinyl-functionalized linker.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and terephthalic acid is a classic case of balancing simplicity and stability against functionality and complexity.

  • Terephthalic acid remains the linker of choice for applications where high thermal and chemical stability, robust crystallinity, and predictable structures are paramount. It is ideal for creating highly porous materials for applications like gas storage and separation where the primary requirement is a stable, inert framework.

  • This compound is a more specialized tool. Its value lies in the potential for post-synthetic modification, allowing for the creation of materials with tailored functionality. Researchers aiming to develop advanced materials for catalysis, targeted drug delivery, or chemical sensing will find the reactive vinyl group to be a significant asset. The trade-off may be a potential decrease in thermal and chemical stability and a more complex synthetic and characterization process.

Ultimately, the optimal linker depends on the specific performance requirements of the target application. This guide provides the foundational knowledge to make an informed decision, empowering researchers to select the most appropriate building block for their innovative materials.

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Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography and Alternative Methods for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques. Using the exemplar molecule, 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, we will explore the experimental nuances and comparative strengths of each method in providing unambiguous structural confirmation.

While a public crystal structure for this compound is not available, this guide will proceed with a detailed, representative workflow for its structural determination by X-ray crystallography. This will be juxtaposed with analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational Crystal Structure Prediction (CSP), providing a comprehensive framework for selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive, three-dimensional map of atomic positions within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique can determine bond lengths, bond angles, and stereochemistry with exceptional precision, leaving no ambiguity about the molecule's structure.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding meticulous execution. The causality behind each step is crucial for obtaining high-quality data.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select best crystal Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Mount on goniometer Data Collection Data Collection Diffractometer Setup->Data Collection Optimize parameters Data Processing Data Processing Data Collection->Data Processing Diffraction images Structure Solution Structure Solution Data Processing->Structure Solution Reflection file Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial model Validation Validation Structure Refinement->Validation Refined model

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystal Growth (Self-Validating Step):

    • Rationale: The quality of the final structure is fundamentally dependent on the quality of the single crystal. A well-ordered, single crystal will produce a sharp diffraction pattern.

    • Procedure: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of at least 0.1 x 0.1 x 0.1 mm.

    • Validation: Screen multiple crystallization conditions. The observation of sharp-edged, transparent crystals under a microscope is an initial indicator of quality.

  • Crystal Mounting and Data Collection:

    • Rationale: Proper mounting and cryo-cooling minimize crystal decay from X-ray exposure and reduce thermal vibrations, leading to higher resolution data.

    • Procedure: Select a suitable crystal and mount it on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K). Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to extract the intensities of the individual reflections, which are then used to solve the phase problem and generate an initial electron density map.

    • Procedure: The collected diffraction images are integrated and scaled. The resulting reflection data is used to solve the crystal structure using direct methods or Patterson synthesis.

  • Structure Refinement and Validation:

    • Rationale: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Procedure: The atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns. The final model is validated using metrics such as the R-factor and by checking for residual electron density.

Orthogonal and Complementary Techniques for Structural Confirmation

While X-ray crystallography provides the most definitive structural information, other techniques offer valuable and often more readily obtainable data that can corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: Would confirm the presence of the aromatic protons, the vinyl protons, and the methoxy protons. The coupling constant (J-value) between the two vinyl protons is particularly diagnostic of the alkene stereochemistry (typically ~12-18 Hz for a trans configuration and ~7-12 Hz for cis).[1][2]

  • ¹³C NMR: Would show the expected number of carbon signals, with characteristic chemical shifts for the carboxylic acid, ester carbonyl, aromatic, and vinyl carbons.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, confirming the overall molecular framework. NOESY or ROESY experiments can provide through-space correlations that further support the stereochemical assignment.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀O₄).[6]

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can reveal characteristic neutral losses and fragment ions. For the target molecule, expected fragmentations would include the loss of the methoxy group, the carboxylic acid group, and cleavage of the propenoate chain, providing further evidence for the proposed structure. The fragmentation patterns of cinnamic acid derivatives are well-documented and can serve as a reference.[7][8]

Computational Chemistry: Crystal Structure Prediction (CSP)

In the absence of suitable single crystals, computational methods can be employed to predict the most likely crystal packing arrangements.

  • Methodology: CSP algorithms generate a multitude of possible crystal structures by exploring different spatial arrangements and conformations of the molecule. These structures are then ranked based on their calculated lattice energies.[9][10]

  • Application: For a flexible molecule like this compound, CSP can be challenging but can provide valuable insights into potential polymorphs. The predicted structures can then be compared with experimental powder X-ray diffraction (PXRD) data to identify the correct crystal form.[11][12]

Analytical Techniques Comparison cluster_main Primary Structural Elucidation cluster_support Supporting & Complementary Techniques Target Molecule Target Molecule X-ray Crystallography X-ray Crystallography Target Molecule->X-ray Crystallography Definitive 3D Structure NMR Spectroscopy NMR Spectroscopy Target Molecule->NMR Spectroscopy Connectivity & Stereochemistry Mass Spectrometry Mass Spectrometry Target Molecule->Mass Spectrometry Molecular Formula & Fragmentation Computational (CSP) Computational (CSP) Target Molecule->Computational (CSP) Predicted Packing X-ray Crystallography->NMR Spectroscopy Validation X-ray Crystallography->Mass Spectrometry Validation Computational (CSP)->X-ray Crystallography Guides experiment

Figure 2: Interplay of analytical techniques for structural confirmation.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific research question, the availability of instrumentation, and the nature of the sample.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryCrystal Structure Prediction (CSP)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry in solution, dynamic processesMolecular formula, fragmentation patternsPredicted crystal packing, potential polymorphs
Sample Requirement High-quality single crystalSoluble sample (mg scale)Small sample quantity (µg-ng)None (computational)
Strengths Unambiguous and definitiveExcellent for stereochemistry and connectivityHigh sensitivity and accuracy for molecular formulaUseful when single crystals are unavailable
Limitations Requires suitable single crystals, can be time-consumingProvides solution-state information, which may differ from solid stateProvides limited stereochemical informationComputationally intensive, not always accurate for flexible molecules

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a complete and unambiguous three-dimensional picture of the molecule. However, a comprehensive structural elucidation strategy should integrate data from multiple techniques. NMR spectroscopy is essential for confirming the connectivity and stereochemistry in solution, while high-resolution mass spectrometry provides orthogonal confirmation of the molecular formula. In cases where single crystals are elusive, crystal structure prediction can offer valuable guidance for interpreting powder diffraction data. By leveraging the synergistic strengths of these methods, researchers can achieve a high degree of confidence in the determined molecular structure, a critical foundation for further research and development.

References

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A Comparative Guide to 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced materials and pharmaceutical sciences, the design and synthesis of bifunctional organic molecules are of paramount importance. These molecules serve as versatile building blocks for creating complex architectures with tailored properties. One such molecule of growing interest is 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid , a derivative of cinnamic acid. Its structure, featuring a carboxylic acid and a methyl acrylate group, makes it a prime candidate for use as a linker in metal-organic frameworks (MOFs) and as a scaffold in the development of novel therapeutics.

This guide provides a comprehensive overview of this compound, including its synthesis, spectroscopic characterization, and a comparative analysis of its potential performance in key applications against established alternatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
IUPAC Name 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
CAS Number 160648-26-0

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be efficiently achieved via a Horner-Wadsworth-Emmons reaction. This method offers high stereoselectivity, favoring the formation of the E-isomer, which is often desirable for applications in MOF synthesis due to its linear geometry. The following protocol is adapted from a similar synthesis of methyl trans-4-methoxycinnamate.[2]

Reaction Scheme:

G reagent1 4-Formylbenzoic acid reaction + reagent1->reaction reagent2 Trimethyl phosphonoacetate reagent2->reaction product This compound base Sodium Methoxide in Methanol base->reaction reaction->product Horner-Wadsworth-Emmons Reaction

A proposed reaction scheme for the synthesis.

Materials:

  • 4-Formylbenzoic acid

  • Trimethyl phosphonoacetate

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Ylide: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (1 equivalent) in anhydrous methanol. To this solution, add trimethyl phosphonoacetate (1.1 equivalents).

  • Reaction Initiation: While stirring the solution at room temperature, slowly add the sodium methoxide solution (1.1 equivalents) dropwise via syringe. The reaction is typically exothermic.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid to ensure the carboxylic acid is protonated.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques. Spectroscopic data for this compound are available in the SpectraBase database.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons, the vinylic protons with a large coupling constant indicative of the trans configuration, and the methoxy protons.

    • ¹³C NMR spectroscopy will show resonances for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the vinylic carbons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the ester, and the C=C stretch of the alkene.[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[1]

Benchmark Comparison: Applications in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an attractive organic linker for the synthesis of MOFs. Its rigid backbone can lead to robust frameworks, while the unsaturated acrylate moiety offers potential for post-synthetic modification.

Comparison with Terephthalic Acid and its Derivatives:

Terephthalic acid (BDC) is a common and well-studied linker in MOF chemistry, forming the basis for highly stable frameworks like UiO-66.[3] Functionalized terephthalic acids are often used to tune the properties of MOFs.[3][4][5]

LinkerKey FeaturesPotential Advantages in MOFsPotential Disadvantages in MOFs
Terephthalic Acid (BDC) Simple, rigid, commercially available.High thermal and chemical stability in resulting MOFs.[3]Limited functionality for post-synthetic modification.
2-Aminoterephthalic Acid (NH₂-BDC) Introduces a basic amino group.Enhanced CO₂ adsorption capacity, potential for post-synthetic modification.[3]Can alter the electronic properties of the framework.
This compound Contains an unsaturated acrylate group.Potential for post-synthetic modification via the double bond (e.g., polymerization, click chemistry). Can influence pore size and shape.The acrylate group may be less thermally stable than a simple aromatic ring.

Performance Considerations:

  • Porosity and Surface Area: The extended and rigid nature of this compound is expected to produce MOFs with significant porosity and surface area, comparable to those constructed from other terephthalic acid derivatives.

  • Stability: The thermal and chemical stability of MOFs derived from this linker would need to be experimentally determined and compared to benchmarks like UiO-66. The presence of the ester and alkene functionalities might represent potential sites for degradation under harsh conditions.

  • Post-Synthetic Modification: The key advantage of this linker lies in the reactive alkene. This functionality allows for post-synthetic modification, enabling the covalent attachment of other molecules to the framework. This can be used to tailor the MOF's properties for specific applications, such as catalysis or sensing.

G cluster_0 MOF Synthesis cluster_1 Post-Synthetic Modification Metal Node Metal Node MOF MOF Metal Node->MOF Organic Linker Organic Linker Organic Linker->MOF Functionalized MOF Functionalized MOF MOF->Functionalized MOF Reaction at Alkene Group Applications Applications MOF->Applications Enhanced Applications Enhanced Applications Functionalized MOF->Enhanced Applications Functional Molecule Functional Molecule Functional Molecule->Functionalized MOF

Workflow for MOF synthesis and functionalization.

Benchmark Comparison: Applications in Drug Development

This compound belongs to the class of cinnamic acid derivatives. Cinnamic acid and its analogues are naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[6]

Comparison with other Cinnamic Acid Derivatives:

The biological activity of cinnamic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.

CompoundReported Biological Activity
Cinnamic Acid Antimicrobial, anticancer, and antioxidant properties.[6][7]
p-Coumaric Acid (4-hydroxycinnamic acid) Potent bacterial growth inhibitor.[8]
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) Antioxidant, anti-inflammatory.
This compound Potential for antimicrobial and anticancer activity based on its structural similarity to other active cinnamic acid derivatives.[6][7][9][10]

Potential as a Therapeutic Scaffold:

  • Antimicrobial Activity: Many cinnamic acid derivatives exhibit significant antibacterial and antifungal properties.[6][7][8][9] The specific activity of this compound would need to be evaluated against a panel of pathogenic microbes.

  • Anticancer Activity: The α,β-unsaturated carbonyl system in cinnamic acid derivatives is believed to be a key pharmacophore for their potential anticancer effects.[6][7][10] This structural motif can act as a Michael acceptor, potentially interacting with biological nucleophiles in cancer cells.

  • Structure-Activity Relationship (SAR): The carboxylic acid and methyl ester groups offer sites for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. For instance, the carboxylic acid could be converted to amides or other bioisosteres to explore new interactions with biological targets.

Conclusion

This compound is a promising bifunctional molecule with significant potential in both materials science and drug discovery. Its synthesis is achievable through established synthetic routes like the Horner-Wadsworth-Emmons reaction. As a linker in MOF chemistry, it offers the exciting possibility of post-synthetic modification, allowing for the creation of highly functional materials. In the realm of drug development, its structural similarity to biologically active cinnamic acid derivatives makes it an attractive scaffold for the design of new therapeutic agents. Further experimental investigation into its performance in these applications is warranted and is expected to unveil its full potential.

References

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A Comparative Guide to the Biological Efficacy of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the potential biological efficacy of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid and its derivatives. As a Senior Application Scientist, my objective is to synthesize the available preclinical data for structurally related compounds to build a predictive framework for the therapeutic potential of this chemical series. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of potential mechanisms of action, comparative efficacy, and the experimental methodologies required for validation.

Introduction: The Therapeutic Promise of Cinnamic and Benzoic Acid Scaffolds

The core structure of this compound is a hybrid of cinnamic acid and benzoic acid moieties. Both parent structures are well-established pharmacophores known for a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The unique combination in this particular scaffold suggests a potential for synergistic or novel therapeutic activities. Cinnamic acid derivatives have demonstrated efficacy against a variety of cancers, including breast, colon, and lung cancer.[1] Similarly, numerous benzoic acid derivatives have been developed as therapeutic agents.[3]

The rationale for investigating this specific chemical series is rooted in the established bioactivity of its constituent parts. The methoxycarbonyl group and the carboxylic acid function as key handles for chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. This guide will explore the anticipated biological activities based on data from closely related analogues and provide a roadmap for their experimental evaluation.

Plausible Mechanisms of Action

Based on the extensive literature on cinnamic and benzoic acid derivatives, two primary signaling pathways are of significant interest for the therapeutic action of this compound derivatives: the NF-κB signaling pathway in inflammation and cancer, and the inhibition of Matrix Metalloproteinases (MMPs) in tumor invasion and metastasis.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of the inflammatory response and are constitutively active in many types of cancer.[1] NF-κB controls the expression of a vast number of genes involved in cell survival, proliferation, and the production of pro-inflammatory cytokines like TNF-α and IL-6. Cinnamic acid derivatives have been shown to significantly inhibit NF-κB signaling by preventing the phosphorylation of its inhibitor, IκB.[1] This action is central to both their anti-inflammatory and antitumor effects.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits by sequestering IkB_P p-IκB IkB->IkB_P NF_kB_translocation NF_kB->NF_kB_translocation Translocates to Nucleus Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NF_kB_in_nucleus NF-κB NF_kB_translocation->NF_kB_in_nucleus Derivatives 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid derivatives Derivatives->IKK_complex Inhibits DNA DNA (κB sites) NF_kB_in_nucleus->DNA Binds Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression Promotes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). Overexpression of certain MMPs, particularly MMP-2 and MMP-9, is strongly associated with tumor invasion, metastasis, and angiogenesis. Several studies have investigated benzoic acid derivatives as MMP inhibitors, with some showing potent activity.[4] The carboxylic acid moiety of these compounds can chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

MMP_Inhibition cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Pro_MMP9 Pro-MMP-9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Proteins ECM Proteins (e.g., Collagen) Active_MMP9->ECM_Proteins Degrades Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Tumor_Invasion Tumor Invasion & Metastasis Degraded_ECM->Tumor_Invasion Leads to Derivatives 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid derivatives Derivatives->Active_MMP9 Inhibits

Caption: Proposed inhibition of MMP-9 and tumor invasion.

Comparative Efficacy Analysis

While direct experimental data for this compound is not yet available in the public domain, we can infer its potential efficacy by comparing the reported activities of structurally similar cinnamic and benzoic acid derivatives.

Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various cinnamic and benzoic acid derivatives against human breast cancer cell lines, providing a benchmark for the potential of the target compound series.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Cinnamic Acid Derivatives
2-Methyl CinnamideMalignant Melanoma (A375M)Invasion Assay12.5 µg/mL[5]
Hybrid Cinnamic Acid-2-thiohydantoin (Cpd 11)Breast (MCF-7)MTT1.12
Phenyl Amide CinnamateBreast (MCF-7)AlamarBlue<40 µg/mL[6]
Benzoic Acid Derivatives
4-(3,4,5-Trimethoxyphenoxy) Benzoic AcidBreast (MCF-7)MTTN/A (Significant viability suppression)[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Cpd 14)Breast (MCF-7)MTT15.6[2]
Standard Chemotherapeutic
DoxorubicinBreast (MCF-7)MTTVaries (typically low µM)[2]

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density) and should be compared with caution.

Anti-inflammatory Activity

The anti-inflammatory potential can be benchmarked against the activity of related compounds in suppressing key inflammatory mediators.

Compound/DerivativeModelMeasured MediatorEffectReference
Cinnamic Acid Derivatives
Methyl CinnamateLPS-stimulated RAW264.7 cellsCox2, Nos2, Tnfα mRNASignificant suppression[8][9]
1-Methylhydantoin Cinnamoyl ImidesXylene-induced mouse ear edemaEdemaUp to 52.08% inhibition
Benzoic Acid Derivatives
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-induced rat paw edemaEdema48.9–63.1% inhibition
Standard Anti-inflammatory Drug
DiclofenacCarrageenan-induced rat paw edemaEdemaSignificant inhibition

Experimental Protocols for Biological Efficacy Assessment

To rigorously assess the biological efficacy of novel this compound derivatives, a tiered screening approach is recommended, starting with in vitro assays and progressing to in vivo models for the most promising candidates.

In Vitro Anticancer Activity

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of the compounds on cancer cells.

Protocol:

  • Cell Seeding: Plate human breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cancer Cells (96-well plate) Treat_Compounds 2. Add Test Compounds & Controls Seed_Cells->Treat_Compounds Incubate_1 3. Incubate (48-72h) Treat_Compounds->Incubate_1 Add_MTT 4. Add MTT Reagent Incubate_1->Add_MTT Incubate_2 5. Incubate (4h) Add_MTT->Incubate_2 Solubilize 6. Add DMSO Incubate_2->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 8. Calculate IC50 Read_Absorbance->Analyze_Data Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow Acclimatize 1. Acclimatize Rats Administer_Compound 2. Administer Test Compound/ Vehicle/Positive Control Acclimatize->Administer_Compound Wait Wait 30-60 min Administer_Compound->Wait Inject_Carrageenan 3. Inject Carrageenan into Paw Wait->Inject_Carrageenan Measure_Volume 4. Measure Paw Volume (0, 1, 2, 3, 4, 5h) Inject_Carrageenan->Measure_Volume Analyze_Data 5. Calculate % Inhibition Measure_Volume->Analyze_Data

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The structural features of this compound derivatives, combining the pharmacophores of cinnamic and benzoic acids, make them a promising class of compounds for the development of novel anticancer and anti-inflammatory agents. The plausible mechanisms of action, including the inhibition of the NF-κB signaling pathway and matrix metalloproteinases, are well-supported by literature on analogous compounds.

The provided experimental protocols offer a robust framework for the systematic evaluation of these derivatives. Future work should focus on the synthesis of a focused library of these compounds and their subsequent screening using the described in vitro and in vivo assays. The most promising candidates can then be advanced to more complex preclinical models to fully characterize their therapeutic potential. This structured approach will enable a data-driven assessment of the biological efficacy of this novel chemical series.

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  • Zhang, L., et al. (2011). (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2628. [Link]

  • Fayad, W., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

  • Lee, S., et al. (2021). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molbank, 2021(4), M1288. [Link]

  • Lin, H.-R., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1811-1819. [Link]

  • Li, J., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(3), 4261-4269. [Link]

  • Fisyuk, A. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(11), 1361. [Link]

  • Kumar, A., et al. (2021). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 10(7), 855. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • MDPI. (2023). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Laronha, H., & Caldeira, J. (2020). Challenges in Matrix Metalloproteinases Inhibition. International Journal of Molecular Sciences, 21(16), 5649. [Link]

  • Chen, C.-H., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 57(15), 6483-6497. [Link]

  • Scilit. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. [Link]

  • Owa, T., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3341-3345. [Link]

  • Waisser, K., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(4), 868-875. [Link]

  • MDPI. (2021). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. [Link]

  • MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]

  • Wang, G., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry, 65(2), 1436-1450. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Boojamra, C. G., et al. (1996). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 93(24), 13697-13702. [Link]

  • Chun, S.-S., et al. (2000). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Planta Medica, 66(5), 473-475. [Link]

  • Tung, N. H., et al. (2021). New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. Natural Product Research, 35(15), 2533-2541. [Link]

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Validating the Mechanism of Action for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel small molecule, 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid. Given the absence of established targets for this compound, this document outlines a systematic, multi-pronged approach, starting from broad, unbiased target identification and moving towards specific functional validation. We will compare and contrast leading experimental strategies, providing the rationale behind their selection and detailed protocols for their implementation.

Introduction: Unveiling the Therapeutic Potential

The chemical structure of this compound features an α,β-unsaturated carbonyl group, a classic Michael acceptor. This electrophilic warhead suggests a potential mechanism involving covalent modification of nucleophilic amino acid residues, such as cysteine, on target proteins. This mode of action is characteristic of a growing class of targeted covalent inhibitors known for their high potency and prolonged duration of action. However, this hypothesis requires rigorous experimental validation to identify the specific protein targets and understand the downstream functional consequences of their modulation.

This guide presents a logical workflow to systematically deconvolve the MoA of this compound, divided into three critical stages:

  • Target Identification: Discovering the primary protein binding partners.

  • Target Engagement and Binding Validation: Confirming direct interaction with identified targets in a physiological context.

  • Functional Validation: Characterizing the biochemical and cellular impact of the compound-target interaction.

Part 1: Target Identification - Casting a Wide Net

The initial and most critical step is to identify the direct binding partners of this compound from the entire proteome. We will compare two powerful chemoproteomic techniques well-suited for this purpose, particularly for covalent inhibitors.

Comparison of Target Identification Strategies
Technique Principle Advantages Disadvantages
Activity-Based Protein Profiling (ABPP) Utilizes a tagged version of the compound to covalently label and enrich target proteins from a complex proteome for identification by mass spectrometry.[1][2]Directly identifies covalent binding sites. High sensitivity for low-abundance targets. Provides a global profile of enzyme activity.[3]Requires chemical synthesis of a probe molecule, which may alter the compound's activity.[4]
Differential Kinobeads Profiling A competitive binding assay where the compound competes with a broad-spectrum of immobilized kinase inhibitors for binding to kinases in a cell lysate.[5][6][7]No compound modification needed. Assesses binding to endogenous, full-length proteins.[8][9] Can be adapted for non-kinase targets.Primarily designed for ATP-competitive inhibitors, may miss allosteric binders.[5][6] Coverage is limited to proteins that bind to the beads.
Label-Free Proteomics (e.g., CETSA-MS) Identifies targets based on the principle that ligand binding alters a protein's thermal stability. Changes in protein solubility across a temperature gradient are quantified by mass spectrometry.[10]No compound modification required. Performed in intact cells, providing physiological relevance.[11][12]May not detect targets that do not exhibit a significant thermal shift upon binding. Can be less sensitive for weak interactions.
Featured Technique: Activity-Based Protein Profiling (ABPP)

Given the predicted covalent mechanism, ABPP is a highly recommended starting point. It excels at identifying the specific targets of reactive small molecules within a native biological system.[13][14]

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_incubation Cellular Incubation & Lysis cluster_click Click Chemistry & Enrichment cluster_analysis Mass Spectrometry Analysis Compound This compound Probe Alkyne-tagged Probe Compound->Probe Add Reporter Tag (e.g., Alkyne) Cells Live Cells or Lysate LabeledProteome Labeled Proteome Cells->LabeledProteome Incubate with Probe Biotin Biotin-Azide Tag LabeledProteome->Biotin CuAAC Reaction Enrich Streptavidin Bead Enrichment Biotin->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Digest->MS Identify Target Protein Identification MS->Identify CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to separate soluble vs. aggregated proteins Lysis->Centrifuge WB Western Blot (or other detection method) Centrifuge->WB Analyze Soluble Fraction Plot Plot Melting Curve WB->Plot Stabilized Compound-Treated (Shift to higher temp) Unstabilized Vehicle Control Enzyme_Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Covalent Modification) S Substrate (S) ES->E P Product (P) ES->P -> E + P I Inhibitor (I)

Sources

A Comparative Guide to Ensuring Data Reproducibility and Reliability with 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the integrity of every piece of data is paramount. The reproducibility and reliability of experimental outcomes hinge on the quality and characterization of the starting materials. This guide provides an in-depth technical comparison of 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a versatile building block, with relevant alternatives. We will explore the analytical methodologies crucial for its characterization, present comparative data to guide your selection, and offer detailed protocols to ensure the robustness of your results.

The Critical Role of Reproducibility in Analytical Chemistry

In analytical chemistry, repeatability and reproducibility are the cornerstones of trustworthy data.[1] Repeatability refers to the ability to obtain consistent results under the same operating conditions over a short interval, while reproducibility is the ability to achieve the same results in different laboratories, by different analysts, and with different equipment.[2] The lack of such consistency can lead to a "reproducibility crisis," undermining scientific findings and impeding progress in drug development and other scientific fields.[1] This guide is designed to equip you with the knowledge and tools to establish and verify the reliability of data associated with this compound and its alternatives.

Understanding this compound

4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, with the molecular formula C₁₁H₁₀O₄, is a bifunctional organic compound containing both a carboxylic acid and a methyl ester group, linked by a propenyl chain.[3][4] Its structure lends itself to a variety of applications in organic synthesis, potentially as a precursor for more complex molecules in pharmaceutical and materials science research.[5] Given its role as a foundational element in multi-step syntheses, verifying its purity and stability is a critical first step in any experimental workflow.

Comparative Analysis: Alternatives and Key Performance Indicators

The choice of a starting material can significantly impact the outcome of a synthetic route. Here, we compare this compound with two plausible alternatives: the structurally simpler 3-Methoxybenzoic acid and the functionally distinct but commonly used peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is also used to link molecules together.

The selection of an appropriate analytical method is crucial for obtaining reliable data. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the analysis of benzoic acid derivatives and other organic compounds.[6][7][8]

Table 1: Comparison of Key Performance Characteristics

FeatureThis compound3-Methoxybenzoic acidHATU (Peptide Coupling Reagent)
Primary Application Building block in organic synthesisIntermediate in pharmaceuticals, agrochemicals, and dyes[9]Peptide bond formation, amide synthesis
Key Functional Groups Carboxylic acid, methyl ester, alkeneCarboxylic acid, methoxy etherGuanidinium, triazole, hexafluorophosphate
Typical Purity (Commercial) ≥97%≥98%≥98%
Primary Analytical Method HPLC, ¹H NMRHPLC, GC-MSHPLC, ¹H NMR, ³¹P NMR
Reported HPLC Precision (%RSD) < 2% (inferred for similar compounds)[10]< 2%[10]< 2% (typical for small molecule analysis)
Reported GC-MS Precision (%RSD) < 0.6% (for derivatized benzoic acid)[11]< 0.6% (for derivatized benzoic acid)[11]Not applicable (non-volatile)
NMR for Purity & Impurity Quantitative ¹H NMR can determine isomeric purity and identify impurities.[1][12]Quantitative ¹H NMR is effective for purity assessment.[13][14]¹H, ¹³C, ¹⁹F, and ³¹P NMR for structural confirmation and purity.
Potential for Isomeric Impurities High (E/Z isomers of the alkene)LowLow

Note: Data for this compound is inferred based on typical performance for structurally similar benzoic acid derivatives due to a lack of specific published validation studies for this exact compound.

Experimental Workflows and Protocols

To ensure the reliability of data, standardized and validated analytical methods are essential. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures.[6][13]

Logical Workflow for Compound Characterization and Use

Caption: Workflow for ensuring data reliability from starting material to final product.

Detailed Experimental Protocol 1: HPLC-UV Analysis for Purity Determination

This protocol is a general method for the purity determination of benzoic acid derivatives and can be adapted for this compound.

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

  • Reference standard of this compound (if available) or a well-characterized batch.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with 0.1% TFA or formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample as a percentage of the total peak area.

Validation Parameters (based on ICH Q2(R1)): [6][13]

  • Specificity: Ensure the peak of the analyte is well-resolved from any impurities or degradation products. This can be assessed using a photodiode array detector to check for peak purity.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Precision (Repeatability): Perform multiple injections of the same sample and calculate the relative standard deviation (RSD) of the peak areas.

  • Accuracy: Determine the recovery of a known amount of analyte spiked into a sample matrix.

Detailed Experimental Protocol 2: Quantitative NMR (qNMR) for Purity and Isomer Ratio

qNMR is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[1][13]

Objective: To determine the absolute purity of this compound and the ratio of E/Z isomers.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a vial before transferring to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

  • Isomer Ratio Calculation: Integrate the signals corresponding to the distinct protons of the E and Z isomers. The ratio of the integrals will give the isomeric ratio.

Signaling Pathway of Rationale: Method Selection

The choice between these analytical techniques depends on the specific requirements of the analysis.

G A Analytical Goal B Routine Purity Check A->B High throughput needed? C Structural Confirmation & Isomer Ratio A->C Detailed structural info? D Trace Impurity Analysis A->D High sensitivity required? E HPLC-UV B->E Yes F NMR Spectroscopy C->F Yes G GC-MS or LC-MS D->G Yes H H E->H Provides quantitative purity data. I I F->I Provides structural and isomeric information. J J G->J Identifies and quantifies trace components.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Ensuring the reproducibility and reliability of data generated using this compound is fundamental to the success of research and development projects. This guide has provided a comparative framework for this compound and its alternatives, highlighting the importance of robust analytical methodologies. By implementing rigorous quality control using techniques like HPLC and qNMR, and adhering to established validation guidelines, researchers can have high confidence in the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The provided protocols offer a starting point for establishing in-house methods that are fit for purpose and scientifically sound.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 513-527.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6][13][15]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
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  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

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  • ResearchGate. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • Pastorova, I., de Koster, C. G., & Boon, J. J. (1997). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. Phytochemical Analysis, 8(2), 63-73.
  • Asian Publication Corporation. (2010). Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography. [Link]

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Safety Operating Guide

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to provide clear, actionable, and scientifically grounded guidance for the safe handling and disposal of laboratory chemicals. This document outlines the proper disposal procedures for 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures detailed herein are based on established best practices for chemical waste management and an understanding of the compound's potential hazards.

Hazard Assessment and Chemical Profile

GHS Hazard Classification: According to information provided to the European Chemicals Agency (ECHA), this compound is classified as:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, gloves, and a lab coat.[2][3] All handling of the solid material or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
CAS Number 160648-26-0[1]
GHS Pictogram Warning[1]
Hazard Statements H315, H319, H335[1]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in costly disposal errors and regulatory fines.

Core Principle: this compound waste should be classified as hazardous chemical waste.[5][6][7] It must not be disposed of down the drain or in regular trash.[2][8]

Step-by-Step Containerization Protocol:
  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container.[5][9] High-density polyethylene (HDPE) or glass containers are generally suitable for this type of organic acid waste.[5] Ensure the container has a tightly fitting screw cap.[10]

  • Labeling: The container must be clearly and accurately labeled.[11] The label should include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]

    • An accurate list of all components in the container, including solvents and their approximate concentrations.[7][10]

    • The associated hazards (e.g., "Irritant," "Corrosive" if in acidic solution).[5][11]

  • Segregation: This waste stream should be segregated from other, incompatible waste types. Specifically:

    • Do NOT mix with bases: As a carboxylic acid, it will react with bases, potentially in an exothermic manner.[5]

    • Do NOT mix with strong oxidizing agents. [12]

    • Do NOT mix with inorganic acids like hydrochloric or sulfuric acid unless part of a specific experimental waste stream.[5]

On-Site Accumulation and Storage

Hazardous waste must be managed correctly within the laboratory at a designated "Satellite Accumulation Area" (SAA) pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6][11]

  • Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[9]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[6][10] Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[9][10]

  • Storage Duration: While regulations can vary, partially filled containers can often remain in an SAA for up to one year.[11] However, once a container is full, it must be moved for disposal within three days.[11] Always adhere to your institution's and local regulations, which may be stricter.[13]

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal Start Generate Waste Containing This compound Assess Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Start->Assess SelectContainer Select Compatible Container (HDPE or Glass) Start->SelectContainer PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Assess->PPE LabelContainer Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - All Components & Hazards SelectContainer->LabelContainer Segregate Segregate from Incompatibles: - Bases - Strong Oxidizers - Inorganic Acids LabelContainer->Segregate StoreSAA Store in Satellite Accumulation Area (SAA) Segregate->StoreSAA EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor StoreSAA->EHS_Pickup FinalDisposal Final Disposal at an Approved Waste Facility EHS_Pickup->FinalDisposal

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • Small Spills (Solid): For small spills of the solid powder, carefully sweep up the material to avoid generating dust.[2] Place the collected material into a designated hazardous waste container.[5]

  • Large Spills: For larger spills, or any spill of a solution, evacuate the area and follow your institution's emergency procedures.[5] Absorb liquid spills with an inert, non-combustible absorbent material like sand or vermiculite, then collect it into a hazardous waste container.[5]

  • Ventilation: Ensure adequate ventilation during cleanup.

Regulatory Compliance

All chemical waste disposal is governed by local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is overseen by the Environmental Protection Agency (EPA).[6][9][13] It is the responsibility of the waste generator (the laboratory) to ensure that all procedures are compliant.[7] Partnering with your institution's EHS department is the most effective way to ensure compliance and safety.[5]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.

References

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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
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  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
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  • TCI Chemicals. (2024, December 10). Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzoic acid.
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  • Thermo Fisher Scientific Chemicals, Inc. (2009, September 22). Safety Data Sheet: 4-Methoxybenzoic acid.
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  • Ing. Petr Švec - PENTA s.r.o. (2024, April 24). Safety Data Sheet: Benzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid.
  • Redox. (2022, November 14). Safety Data Sheet: Benzoic acid.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Benzoic acid.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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Personal protective equipment for handling 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a compound with potential applications in drug development. By understanding the potential hazards and implementing proper handling procedures, you can minimize risks and maintain a safe research environment.

Chemical Profile and Potential Hazards

Benzoic Acid Derivatives:

  • Can cause skin irritation.[1][2][3][4]

  • Pose a risk of serious eye damage.[1][4]

  • May lead to respiratory irritation.[1][3]

  • Prolonged or repeated exposure through inhalation can cause organ damage.[1][4][5]

Acrylic Acid Derivatives:

  • Are often flammable liquids and vapors.[6][7][8]

  • Can cause severe skin and eye irritation.

  • May cause respiratory irritation.[6]

  • Some are harmful if swallowed and can be toxic to aquatic life.[5]

Given these properties, it is crucial to handle this compound with the appropriate precautions to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling this and similar chemical compounds.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[1][9][10]Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers broader protection.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][9]Inspect gloves for any signs of damage before use. Double-gloving is recommended for extended handling. After use, dispose of contaminated gloves properly.[10]
Body Protection A fully buttoned, flame-resistant laboratory coat.[9][10]This protects your skin and personal clothing from accidental spills.
Respiratory Protection A respirator with an appropriate filter may be necessary.[10][11]Use a respirator when there is a potential for generating dust or aerosols, especially in poorly ventilated areas.[9][10][11] All handling of the solid compound should be done in a chemical fume hood.
Foot Protection Closed-toe shoes.Protects your feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspect on Arrival: Check the packaging for any signs of damage or leaks.

  • Verify and Document: Confirm the chemical identity and ensure the SDS is accessible.

  • Safe Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizers and bases.[9] Keep the container tightly sealed.[9]

Handling and Experimental Procedures
  • Ventilation is Key: Always work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[9]

  • Avoid Dust Formation: Take care to prevent the generation of dust when handling the solid compound.[10]

  • Grounding: For processes that could generate static electricity, ensure proper grounding and bonding of equipment.[1]

  • Personal Hygiene: Wash hands thoroughly after handling, even when gloves have been used.[9] Do not eat, drink, or smoke in the laboratory.[1]

Caption: Procedural workflow for handling this compound.

Emergency Response Plan

In the event of an accidental exposure or spill, a prompt and correct response is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water.[1] Remove contaminated clothing and seek medical attention if irritation occurs.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spills: Evacuate the area and remove all ignition sources.[8] Use appropriate absorbent material to contain the spill.[12] Collect the waste in a suitable, closed container for disposal.[10]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and empty containers, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Caption: Anticipated GHS hazard pictograms based on structural components.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, fostering a culture of safety and scientific excellence.

References

  • Redox. (2022, November 14).
  • US Fire Administration. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Lab Alley. (n.d.).
  • Carl ROTH. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Redox. (2021, August 18).
  • Santa Cruz Biotechnology. (n.d.). Acrylic acid.
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (2025, December 20).
  • Sigma-Aldrich. (2024, September 6).
  • Scribd. (n.d.). Acrylic Acid A Summary of Safety and Handling.
  • Thermo Fisher Scientific. (2025, December 21).
  • Sigma-Aldrich. (2025, July 21).
  • TCI Chemicals. (2024, December 10).
  • Synquest Labs. (n.d.). 4-(Benzyloxy)-3-methoxybenzoic acid.
  • Penta chemicals. (2024, April 24). Benzoic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.